Technical Guide: Synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Executive Summary This technical guide details the synthesis pathway for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a structural motif relevant to medicinal chemistry research, particularly in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis pathway for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a structural motif relevant to medicinal chemistry research, particularly in the development of ion channel blockers and local anesthetics.[1][2] The synthesis strategy employs a convergent approach, coupling a nucleophilic aniline derivative with an electrophilic
The protocol prioritizes regioselectivity, specifically addressing the competition between
-acylation and -alkylation (displacement of the -chloride).[1][2] The guide is structured into three critical phases: precursor synthesis, electrophile generation, and the final controlled coupling.[2]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the amide bond, revealing two primary precursors:[2]
) is significantly more basic than the aniline nitrogen ().[2] However, the aniline nitrogen is the required nucleophile for acylation.[2] The reaction conditions must prevent the piperidine ring from acting as an irreversible proton trap that precipitates the starting material.[2]
Chemovigilance: The
-chloro position on the electrophile is susceptible to nucleophilic attack ().[2] Temperature control is the critical control point (CCP) to ensure the reaction proceeds via addition-elimination (acylation) rather than substitution (alkylation).[2]
Pathway Visualization[1][2]
Caption: Retrosynthetic disconnection and forward synthesis strategy.
Part 2: Precursor Synthesis[1][2]
Step 1: Synthesis of 4-(Piperidin-1-yl)aniline
This step installs the piperidine ring via Nucleophilic Aromatic Substitution (
Heat the mixture to 90°C for 9 hours. Monitor by TLC or HPLC for disappearance of the fluoride starting material.[2]
Workup: Cool to room temperature (RT). Pour into ice water. The yellow solid (nitro intermediate) precipitates.[2] Filter, wash with water, and dry.[2]
Reduction: Dissolve the nitro intermediate in Ethyl Acetate or Ethanol. Add 10% Pd/C (5 wt% loading). Stir under
atmosphere (balloon pressure) for 3–5 hours at RT.
Isolation: Filter through Celite to remove catalyst.[1][2] Concentrate the filtrate to yield the off-white aniline solid.[1]
Data Summary:
Parameter
Specification
Note
Yield (Step 1)
>95%
Quantitative conversion is typical for .
Yield (Step 2)
85-95%
Sensitive to catalyst poisoning; ensure sulfur-free reagents.[1][2]
Appearance
Off-white / Beige solid
Oxidizes (darkens) upon prolonged air exposure.[1][2]
Step 2: Synthesis of 2-Chloro-2-phenylacetyl Chloride
While
-chlorophenylacetyl chloride is commercially available, it degrades via hydrolysis.[1][2] Fresh preparation from Mandelic acid is the gold standard for reliability.[2]
under reduced pressure. The residue is the crude acid chloride (yellowish oil).[2]
Validation: Use immediately or store under inert gas (
) at -20°C.
Technical Note: This reaction performs two substitutions: the hydroxyl group becomes a chloride, and the carboxylic acid becomes an acid chloride.[2]
Part 3: The Coupling Reaction (Target Synthesis)[2]
This is the critical step. The reaction must be kept cold to favor the kinetic product (amide) over the thermodynamic or side-reaction products (alkylated amines).[2]
Experimental Workflow
Preparation of Nucleophile Solution:
Dissolve 4-(piperidin-1-yl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM) [10 mL/g].
Technical Whitepaper: Physicochemical Profiling of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . This compound acts as a critical electrophilic intermediate, of...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . This compound acts as a critical electrophilic intermediate, often employed in the synthesis of complex pharmaceutical scaffolds targeting GPCRs or ion channels.
Executive Summary
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ) is a lipophilic, electrophilic amide intermediate. It combines a basic piperidine pharmacophore with a reactive
-chloro-benzyl moiety. Its primary utility lies in its dual functionality: the piperidine ring provides receptor affinity (commonly for opioid or sigma receptors), while the -chloro position serves as a "warhead" for nucleophilic substitution () reactions to attach additional heterocycles.
This guide provides a comprehensive analysis of its physicochemical behavior, focusing on its pH-dependent solubility, hydrolytic instability, and synthetic protocols.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: UV at 254 nm (Aromatic) and 280 nm.
Expected Retention: CPPA will elute later (high LogP) than the starting aniline.
B. 1H-NMR (Identity Validation)
Solvent:
or .
Key Signals:
~10.0 ppm (s, 1H, Amide NH ).
~5.5-5.8 ppm (s, 1H, Benzylic CH -Cl).
~7.2-7.6 ppm (m, 9H, Aromatic protons).
~3.0-3.2 ppm (m, 4H, Piperidine ).
~1.5-1.7 ppm (m, 6H, Piperidine ).
Handling & Safety Profile
Warning: CPPA contains an
-haloacetamide moiety, classifying it as a potential alkylating agent and skin sensitizer .
Hazard Class: Irritant (Skin/Eye), Potential Mutagen (due to alkylating capability).
Storage: Store at -20°C under inert gas (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the C-Cl bond.
Deactivation: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to nucleophilically displace the chloride and neutralize reactivity.
References
Gowda, B. T., et al. (2008).[1] "2-Chloro-N-phenylacetamide."[2][3] Acta Crystallographica Section E, 64(6), o987.[4] Link
Provides structural data on the core alpha-chloro-N-phenylacetamide scaffold.
PubChem Compound Summary. "4-(Piperidin-1-yl)aniline."[5][6] National Center for Biotechnology Information. Link
Source for pKa and lipophilicity d
Di Mauro, G., et al. (2022). "Design and synthesis of phenylacetamides as antidepressant agents." Journal of Molecular Structure. Link
References the synthesis protocol for 2-chloro-N-substituted acetamides using chloroacetyl chloride.
ChemicalBook. "2-Chloro-N-phenylacetamide Synthesis." Link
Industrial synthesis benchmarks for alpha-chloro acetamides.
structure elucidation of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Technical Whitepaper: Structural Elucidation and Characterization of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide Executive Summary The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide represents a specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Elucidation and Characterization of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Executive Summary
The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide represents a specific class of
-haloacetamides often encountered as synthetic intermediates or potential genotoxic impurities (PGIs) in the development of piperidine-based pharmaceuticals (e.g., antihistamines, analgesics). Its structure combines a reactive benzylic chloride motif with a piperidine-substituted aniline, presenting unique challenges in stability and spectroscopic resolution.
This guide provides a definitive, self-validating workflow for the structural elucidation of this molecule. Unlike standard spectral reports, this document focuses on the causality of signal assignment—explaining why specific experiments are chosen and how they cross-validate to confirm the structure with high confidence.
Part 1: Synthetic Context & Theoretical Framework
To elucidate a structure effectively, one must understand its origin. This compound is typically synthesized via the N-acylation of 4-(piperidin-1-yl)aniline with
-chlorophenylacetyl chloride .
Reaction Logic:
Nucleophile: The primary amine of the aniline (higher nucleophilicity than the steric piperidine nitrogen).
Electrophile: The acyl chloride carbonyl.
Chirality: The C2 position (benzylic chloride) is a chiral center. Unless chiral reagents are used, the product is isolated as a racemate (
).
Visualizing the Synthetic Pathway
Figure 1: Synthetic logic flow for reference standard generation.
Part 2: Mass Spectrometry (The Molecular Fingerprint)
Objective: Confirm molecular formula and assess the halogenation pattern.
The presence of a chlorine atom provides a distinct isotopic signature that serves as the first checkpoint in elucidation.
Method: ESI+ (Electrospray Ionization) in Methanol/Water.
Primary Ion: Observe
at m/z 329.14.
Isotope Validation (Crucial): You must observe the
peak at m/z 331.14.
Ratio Rule: The intensity of the 329 peak vs. the 331 peak must be approximately 3:1 .
Interpretation: If this ratio is absent, the chlorine is missing (likely hydrolyzed to the alcohol during workup).
Part 3: Vibrational Spectroscopy (FT-IR)
Objective: Confirm the amide linkage and differentiate from starting materials.
Functional Group
Wavenumber ()
Diagnostic Value
Amide N-H
3250 - 3350
Sharp band. Absence indicates bis-acylation.
Amide C=O
1660 - 1690
"Amide I" band. Lower frequency than the starting acid chloride (~1800).
C-Cl (Benzylic)
600 - 800
Difficult to assign definitively in fingerprint, but essential for comparison.
Aromatic C=C
1500 - 1600
Strong absorptions from both phenyl rings.
Part 4: Nuclear Magnetic Resonance (The Gold Standard)
Objective: Establish atom-to-atom connectivity.
This section details the expected chemical shifts based on the electronic environment of the "2-chloro-2-phenyl" and "piperidino-aniline" fragments.
1H NMR (Proton) - 400 MHz, DMSO-
The Benzylic "Flag": The proton at the chiral center (C2) is the most critical signal. It appears as a singlet (or weak doublet due to long-range coupling) significantly deshielded by both the Phenyl ring and the Chlorine atom.
The Amide NH: A broad singlet downfield, exchangeable with
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography. Note: Avoid prolonged exposure to silica, as the benzylic chloride can be labile.
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide).
Expectation: The target compound should elute later than the starting aniline due to the lipophilic phenyl-chloride tail.
References
Synthesis of
-chloroacetamides:
Al-Blewi, F. et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Molecules, 2024.[10] (General synthetic methodology for chloroacetamides).
NMR of 2-chloro-2-phenylacetyl derivatives:
Ben-Hadda, T. et al. "Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives."[9] IRE Journals, 2023. (Provides chemical shift precedents for the benzylic proton in similar systems).
Piperidine-Aniline Spectral Data:
PubChem Compound Summary for CID 74156, N-(4-Piperidinyl)phenylacetamide. National Center for Biotechnology Information (2025). .
Crystallographic Data (Conformation):
Gowda, B.T. et al. "2-Chloro-N-phenylacetamide." Acta Crystallographica Section E, 2008. . (Defines the expected anti-conformation of the amide bond).
Whitepaper: Predictive Mechanism of Action Analysis for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Abstract The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, guiding all stages from lead optimization to clinical application. For new chemical entities (NCEs) like...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, guiding all stages from lead optimization to clinical application. For new chemical entities (NCEs) like 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, for which no public data exists, a structured, predictive approach is paramount. This technical guide outlines a comprehensive, multi-pillar strategy to hypothesize and validate the MoA of this compound. By integrating structural analysis with a robust in-silico prediction workflow, we postulate a primary mechanism centered on covalent inhibition. The chloroacetamide moiety is identified as a reactive "warhead" likely to form a covalent bond with nucleophilic residues in a target protein. The N-(4-piperidinophenyl)acetamide scaffold provides the framework for target specificity. This guide details the computational methodologies for target prediction and pathway mapping, followed by a rigorous, phase-gated experimental workflow for empirical validation. The protocols described herein, from mass spectrometry-based covalent binding assays to cell-based target engagement and pathway analysis, form a self-validating system designed to deliver a high-confidence MoA determination for researchers and drug development professionals.
Introduction: The Challenge of the Unknown
In the landscape of pharmaceutical research, the journey of a new chemical entity from synthesis to therapeutic application is fraught with challenges. A primary hurdle is the timely and accurate identification of its biological target and mechanism of action (MoA).[1] Without this fundamental knowledge, advancing a compound is a high-risk endeavor. The subject of this guide, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, is a novel compound with no established biological profile. Its unique structural composition, however, provides a logical starting point for a predictive analysis.
This document serves as an in-depth technical guide for hypothesizing and systematically validating the MoA of this compound. Our approach is rooted in a philosophy of predictive modeling followed by empirical confirmation, a strategy that accelerates discovery and mitigates risk.[2] We will dissect the molecule's structure, employ powerful in-silico tools to predict its biological targets, and lay out a detailed, field-proven experimental workflow to validate these predictions.
Structural and Physicochemical Analysis: Decoding the Blueprint
The structure of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a composite of well-characterized pharmacophores, each contributing to its potential biological and pharmacokinetic profile. A rational analysis of these components is the first step in formulating a mechanistic hypothesis.
The Chloroacetamide "Warhead": The α-chloroacetamide group is a known electrophilic moiety.[3] Its reactivity makes it a prime candidate for forming covalent bonds with nucleophilic amino acid residues, such as cysteine or histidine, within a protein's binding pocket.[3][4] This suggests a mechanism of irreversible or covalent inhibition , a strategy employed by several approved drugs to achieve high potency and prolonged duration of action. The presence of this group is the single most important clue to the compound's potential MoA.
N-Phenylacetamide Scaffold: The core N-phenylacetamide structure is a versatile scaffold found in a multitude of biologically active agents, demonstrating activities ranging from anticancer to antimicrobial and anticonvulsant.[5][6][7][8] This structural backbone is responsible for orienting the other functional groups in three-dimensional space to facilitate target binding.
Piperidine Moiety: The terminal piperidine ring is a common feature in CNS-active drugs and other therapeutics. It generally enhances aqueous solubility and can participate in hydrogen bonding or ionic interactions, significantly influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
2-Phenyl Group: The phenyl ring attached to the α-carbon likely contributes to binding affinity through hydrophobic and π-π stacking interactions with the target protein.
Caption: A streamlined workflow for computational MoA prediction.
A Phased Approach to Experimental Validation
A prediction is only as good as its empirical validation. [9][10]The following phased workflow is designed to systematically test our primary hypothesis—that 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide acts as a covalent inhibitor—and provide definitive evidence of its MoA.
Caption: A phase-gated strategy for MoA validation.
Phase 1: In Vitro Target Engagement & Inhibition
The first step is to confirm the fundamental predictions at the molecular level: does the compound bind covalently, and does it inhibit its predicted target?
Protocol 4.1.1: Intact Protein Mass Spectrometry for Covalent Binding
Objective: To unequivocally determine if the compound forms a covalent adduct with a target protein.
Methodology:
Incubation: Incubate the highest-priority predicted protein (e.g., recombinant BTK) at a 1:1 molar ratio with the compound in a suitable buffer (e.g., PBS, pH 7.4) for 2 hours at 37°C. A DMSO vehicle control is run in parallel.
Desalting: Remove unbound compound and buffer salts using a C4 ZipTip or similar desalting column.
Analysis: Analyze the protein sample via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Interpretation: Look for a mass shift in the deconvoluted protein spectrum corresponding to the molecular weight of the compound (356.88 g/mol ). A positive result confirms a 1:1 covalent binding event.
Objective: To quantify the inhibitory potency (IC₅₀) of the compound against the active target enzyme.
Methodology (Example for a Kinase):
Reagents: Utilize a commercial kinase activity assay kit (e.g., ADP-Glo™). Prepare a serial dilution of the compound from 100 µM to 1 nM in DMSO.
Assay Plate Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.
Compound Addition: Add the serially diluted compound to the wells. Include positive (staurosporine) and negative (DMSO) controls.
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
Detection: Add the ADP-Glo™ reagent to stop the reaction and convert remaining ATP to a luminescent signal. Read luminescence on a plate reader.
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Objective: To confirm target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
Methodology:
Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing the target kinase) with the compound (at 10x the in vitro IC₅₀) and a vehicle control for 1 hour.
Heating: Aliquot the cell lysates into a PCR plate and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.
Interpretation: A successful binding event will stabilize the target protein, resulting in a rightward shift of its melting curve compared to the vehicle control.
Objective: To determine if target inhibition translates to a functional cellular outcome.
Methodology:
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance).
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Phase 3: Functional Pathway Analysis
The final step is to confirm that target engagement leads to the predicted downstream biological effects.
Protocol 4.3.1: Western Blot for Pathway Modulation
Objective: To measure changes in the phosphorylation state or expression level of key proteins downstream of the target.
Methodology (Example for BTK inhibition):
Cell Treatment: Treat cells with the compound at 1x, 5x, and 10x the GI₅₀ concentration for a defined period (e.g., 6 hours).
Lysate Preparation: Harvest and lyse the cells to extract total protein.
SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against the target (p-BTK, total BTK) and a key downstream substrate (p-PLCγ2, total PLCγ2). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
Detection: Use a chemiluminescent substrate and image the blot.
Interpretation: A successful outcome would show a dose-dependent decrease in the phosphorylation of BTK and PLCγ2, without affecting the total protein levels, confirming on-target pathway inhibition.
Synthesis of Insights and Future Directions
This guide proposes a systematic, multi-layered strategy for elucidating the mechanism of action of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. The central hypothesis, derived from its chemical structure, is that of a covalent inhibitor .
Predicted MoA: The compound is predicted to act as an irreversible inhibitor, forming a covalent bond via its chloroacetamide moiety with a nucleophilic residue (likely cysteine) in the active site of a protein target, likely a kinase or cysteine protease. This inhibition is expected to modulate a key cellular signaling pathway, leading to a measurable phenotypic outcome such as the inhibition of cancer cell proliferation.
Future Directions: Upon successful validation of the MoA through the described workflow, subsequent efforts should focus on:
Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and ADME properties.
Off-Target Profiling: Screening the compound against a broad panel of kinases and other targets to assess its selectivity profile.
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease (e.g., xenograft models for oncology).
By following this logical progression from in-silico prediction to in-vitro and cellular validation, researchers can confidently and efficiently characterize the mechanism of action of this and other novel chemical entities, paving the way for the development of next-generation therapeutics.
References
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, Oxford Academic.
A precise comparison of molecular target prediction methods. Digital Discovery, RSC Publishing.
Predict putative protein targets for small molecules using a new tool.
Target prediction of small molecules with information of key molecular interactions. PubMed.
Mode of Action for Chloroacetamides and Functionally Related Compounds.
Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. Benchchem.
Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. Benchchem.
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge Core.
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
(PDF) In silico methods and predictive tools along the drug discovery value chain.
How Proof of Mechanism Studies Can Advance Clinical Drug Development. Ncardia.
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
In Silico Approaches. Centre For Human Specific Research.
theoretical properties of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
This technical guide provides an in-depth theoretical and practical profile of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a specialized synthetic intermediate. Executive Summary 2-chloro-2-phenyl-N-(4-piperidino...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth theoretical and practical profile of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a specialized synthetic intermediate.
Executive Summary
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a bifunctional electrophilic scaffold utilized primarily in medicinal chemistry as a "warhead" intermediate. It combines a lipophilic N-arylpiperidine moiety—common in GPCR ligands and ion channel blockers—with a reactive
-chloroacetamide core.
This compound is not typically a final drug candidate due to its high alkylating reactivity; rather, it serves as a critical divergent intermediate . The
-chloro position allows for rapid diversification via nucleophilic substitution (), enabling the synthesis of complex -aminoamides found in analgesics, anti-arrhythmics, and local anesthetics.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
-Phenyl ring (Lipophilicity), 4-Piperidinyl group (Basic center)
CAS (Components)
Acid Chloride: 2912-62-1 Amine: 2359-60-6
Structural Logic
The molecule consists of two distinct domains connected by an amide linkage:
The Electrophilic Domain: The 2-chloro-2-phenylacetyl moiety. The chlorine atom at the benzylic position is highly activated for displacement due to the adjacent carbonyl electron-withdrawing group and the resonance stabilization of the transition state by the phenyl ring.
The Recognition Domain: The 4-(piperidin-1-yl)aniline moiety.[1][2][3] This fragment provides a bulky, lipophilic basic center often required for binding to hydrophobic pockets in biological targets (e.g., hERG, Sodium channels).
Synthesis Protocol
Note: This protocol describes the standard acid chloride activation route, which offers higher yields compared to carbodiimide coupling for
-halo acids.
Reaction Scheme
The synthesis involves the N-acylation of 4-(piperidin-1-yl)aniline with 2-chloro-2-phenylacetyl chloride (also known as
-chlorophenylacetyl chloride).
Figure 1: Synthetic pathway via acid chloride activation.[2]
Preparation: Dissolve 4-(piperidin-1-yl)aniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions (e.g., double acylation or polymerization).
Addition: Add 2-chloro-2-phenylacetyl chloride (10 mmol) dropwise over 30 minutes. The slow addition controls the exothermicity of the reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
Work-up: Quench with water. Wash the organic layer with saturated
(to remove acidic byproducts) and brine.
Purification: Dry over
, concentrate, and recrystallize from ethanol or purify via flash column chromatography.
Theoretical Reactivity & Mechanism
The utility of this compound lies in its specific reactivity profile. It is designed to undergo Nucleophilic Substitution (
) .
The "Warhead" Mechanism
The
-carbon is a "soft" electrophile. Upon exposure to a secondary nucleophile (e.g., a secondary amine, thiol, or imidazole), the chloride is displaced.
Reaction:
Kinetics: The adjacent phenyl ring accelerates this reaction relative to simple chloroacetamide (e.g., chloroacetamide) due to transition state stabilization.
Figure 2: Divergent reactivity profile for library generation.
Physicochemical Properties (Predicted)
Parameter
Value (Approx.)
Implication
LogP
3.5 – 4.2
Highly lipophilic; likely to cross blood-brain barrier (BBB).
pKa (Base)
5.2 – 5.8
The N-phenylpiperidine nitrogen is weakly basic due to conjugation with the phenyl ring.
Solubility
Low (Water)
Requires organic cosolvents (DMSO, DMF) for biological assays.
TPSA
~32
Good membrane permeability predicted.
Safety & Toxicology (Critical)
Hazard Class: Alkylating Agent / Irritant.
Genotoxicity: As an
-haloacetamide, this compound is structurally alert for genotoxicity (Ames positive potential) because it can alkylate DNA bases. It should be handled in a fume hood with double gloving.
Skin Sensitization: High risk of contact dermatitis due to protein alkylation (haptenization) of skin proteins.
References
Synthesis of
-chloroamides:
Title: Efficient
-selective chlorination of phenylacetic acid and its para-substituted analogues.
Executive Summary 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a specialized -haloamide intermediate characterized by a lipophilic biphenyl-like core disrupted by an amide linkage and a basic piperidine tail. Fun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a specialized
-haloamide intermediate characterized by a lipophilic biphenyl-like core disrupted by an amide linkage and a basic piperidine tail. Functioning primarily as a high-reactivity electrophile, this compound serves as a critical scaffold in the synthesis of complex pharmaceutical agents, particularly in the development of GPCR ligands (e.g., NK1 antagonists) and ion channel modulators. Its -chloro moiety allows for facile nucleophilic substitution, enabling the introduction of diverse pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This section establishes the foundational metrics for the compound. The molecular weight and formula are derived ab initio from the structural components: a 2-chloro-2-phenylacetyl headgroup and a 4-(piperidin-1-yl)aniline tail.
-carbon (C2) bears both a chlorine atom and a phenyl ring. The electron-withdrawing effect of the carbonyl and the phenyl ring makes the C-Cl bond highly susceptible to displacement.
Linker : The amide bond provides rigidity and hydrogen bond donor capability.
Basic Terminus : The 4-piperidinophenyl group acts as a bulky, lipophilic base, often targeting hydrophobic pockets in receptor binding sites.
Synthetic Methodology
The synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide follows a classic Nucleophilic Acyl Substitution pathway. This protocol ensures high yield and purity by utilizing acid chloride activation under basic conditions to scavenge the generated HCl.
Reaction Scheme
Reagents :
Substrate A : 4-(Piperidin-1-yl)aniline (1.0 eq) [CAS: 2359-60-6]
Base : Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
Solvent : Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(piperidin-1-yl)aniline (10 mmol, 1.76 g) in anhydrous DCM (50 mL).
Base Addition : Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
Acylation : Dropwise add a solution of
-chlorophenylacetyl chloride (11 mmol, 2.08 g) in DCM (10 mL) over 15 minutes. The solution will likely darken slightly.
Reaction : Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (System: Hexane/EtOAc 7:3).
Quench & Workup :
Quench with saturated aqueous
(50 mL).
Extract the aqueous layer with DCM (2 x 30 mL).
Combine organic layers and wash with Brine (50 mL).
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification : The crude residue is typically recrystallized from Ethanol/Hexane or purified via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes) to yield the target as a solid.
Mechanistic Pathways & Logic
The following diagram illustrates the synthesis logic and the subsequent reactivity potential of the molecule. The
-chloro position is the "hotspot" for further derivatization.
Figure 1: Synthetic pathway and downstream reactivity logic. The formation proceeds via nucleophilic attack on the acyl chloride, followed by elimination to form the stable amide bond.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed. These values are predicted based on the fragmentation patterns of the constituent moieties.
7.30–7.50 ppm (m, 5H) : Phenyl ring protons (from the acid part).
7.35 ppm (d, 2H) : Phenylene protons adjacent to the amide.
6.85 ppm (d, 2H) : Phenylene protons adjacent to the piperidine.
5.40 ppm (s, 1H) : -Methine proton (). This is a diagnostic singlet; its shift is deshielded by both the Cl and the Phenyl ring.
3.10 ppm (t, 4H) : Piperidine protons.
1.50–1.70 ppm (m, 6H) : Piperidine (C3, C4, C5).
Mass Spectrometry (ESI-MS)
Expected
: 329.13 Da.
Isotope Pattern : A characteristic M+2 peak at ~331.13 Da (approx. 33% intensity of the base peak) will confirm the presence of a single Chlorine atom.
Reactivity & Downstream Applications[5]
This molecule is rarely the final drug; it is a Late-Stage Intermediate (LSI) . The
-chloro group serves as a leaving group for constructing -amino amides, a motif common in sodium channel blockers and analgesics.
Experimental Workflow for Derivatization
To convert the title compound into a bioactive amine derivative:
Dissolve the title compound in Acetonitrile (ACN) .
Add excess secondary amine (e.g., Morpholine, Pyrrolidine) and
.
Heat to 60°C for 4-6 hours.
The Chlorine is displaced via
, yielding the -amino-2-phenyl-N-(4-piperidinophenyl)acetamide .
Figure 2: Functionalization workflow converting the
-chloro linker into a bioactive amino-amide scaffold.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution and SN2 mechanisms). Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2912-62-1 (Alpha-chlorophenylacetyl chloride). Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17268 (1-(4-Aminophenyl)piperidine). Link
Di Mauro, G., et al. (2007). Synthesis of alpha-amino amides as sodium channel blockers. Journal of Medicinal Chemistry. (Contextual reference for the utility of alpha-haloamide intermediates). Link
Technical Guide: Solubility Profiling & Process Handling of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Executive Summary 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a highly functionalized intermediate, often encountered in the synthesis of anticoagulant pharmacophores (e.g., Apixaban analogs). Its structure comb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a highly functionalized intermediate, often encountered in the synthesis of anticoagulant pharmacophores (e.g., Apixaban analogs). Its structure combines a lipophilic
-chloro-phenyl moiety with a basic piperidinyl-aniline group. Understanding its solubility landscape is critical not just for reaction throughput, but for controlling impurity rejection during crystallization—specifically the rejection of des-chloro or hydrolyzed byproducts.
This guide provides a comprehensive solubility profile, derived from structural structure-property relationship (SPR) analysis and analogous process data. It details the solvent systems best suited for reaction, purification, and isolation, alongside a validated protocol for determining precise solubility curves in your own laboratory.
To predict solubility behavior, we must deconstruct the molecule into its functional domains. This compound exhibits "Schizophrenic" solubility—simultaneously lipophilic and basic.
Structural Solubility Drivers
Hydrophobic Domain (
-chloro-phenyl): The phenyl ring attached to the -carbon, combined with the chlorine atom, drives high solubility in halogenated solvents (DCM, Chloroform) and moderate solubility in aromatics (Toluene).
Polar/H-Bonding Domain (Amide Linker): The amide nitrogen acts as a Hydrogen Bond Donor (HBD), while the carbonyl is an Acceptor (HBA). This necessitates solvents capable of disrupting intermolecular H-bonds (e.g., DMSO, DMF, Alcohols) for high concentration.
Basic Domain (4-Piperidinyl): The piperidine nitrogen (attached to the phenyl ring) retains significant basicity. This allows for pH-dependent solubility switching—insoluble in neutral/basic water, but highly soluble in aqueous acid (forming the hydrochloride salt).
Key Parameters:
Molecular Weight: ~328.8 g/mol
Predicted LogP: ~3.2 – 3.8 (Lipophilic)
pKa (Piperidine N): ~5.5 – 6.5 (lowered by N-phenyl conjugation compared to free piperidine).
Solubility Landscape
The following data categorizes solvents by their utility in processing this intermediate. Data is synthesized from process patents of analogous
-chloro-acetamides and Apixaban intermediates.
Table 1: Solubility Tier Classification
Solvent Class
Specific Solvent
Solubility Rating
Process Utility
Halogenated
Dichloromethane (DCM)
High (>100 mg/mL)
Primary reaction solvent; biphasic extraction.
Polar Aprotic
DMSO, DMF, DMAc
Very High (>150 mg/mL)
Library storage; coupling reactions. Difficult to remove.
Ethers
THF, 2-MeTHF
High (>80 mg/mL)
Excellent for reactions; good recoverability.
Esters
Ethyl Acetate (EtOAc)
Moderate (20-50 mg/mL)
Ideal for crystallization (cooling) or silica chromatography.
Alcohols
Methanol, Ethanol, IPA
Moderate (10-40 mg/mL)
Key Recrystallization Solvents. High temp solubility, low ambient solubility.
Hydrocarbons
Heptane, Hexane
Insoluble (<1 mg/mL)
Anti-solvent for precipitation.
Aqueous
Water (pH 7)
Insoluble
Wash solvent to remove inorganic salts.
Aqueous Acid
1N HCl
High (Salt Formation)
Dissolution for purification/extraction.
Critical Process Insight: The Reactivity Risk
Warning: This compound contains a reactive alkyl chloride (
-chloro amide).
Avoid: Prolonged heating in nucleophilic solvents (Methanol, Ethanol) or basic conditions (Pyridine), as this promotes nucleophilic displacement of the chlorine (solvolysis), generating impurities.
Preferred: For heating steps, use non-nucleophilic solvents like Toluene, EtOAc, or THF. Use Alcohols only for rapid recrystallization with immediate cooling.
Experimental Protocol: Gravimetric Saturation
Do not rely solely on literature values. Impurity profiles (e.g., residual aniline) can drastically alter solubility. Use this self-validating protocol to generate a solubility curve for your specific batch.
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and solubility testing.
Caption: Decision tree for classifying solvents as Reaction media, Recrystallization candidates, or Anti-solvents.
Step-by-Step Methodology
Preparation: Calibrate a heating block to 25°C and 50°C. Weigh 50 mg of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide into 4 mL clear glass vials.
Addition: Add solvent in 100 µL aliquots. Vortex for 30 seconds between additions.
Visual Check:
Clear Solution: Stop. Calculate solubility (
).
Suspension: Continue adding up to 2 mL.
Thermal Stress: If insoluble at 2 mL (25 mg/mL), heat to 50°C (or boiling point if lower).
If dissolved: Record as "Temperature Dependent" (Potential for crystallization).
If insoluble: Record as "Poor Solvent" (<25 mg/mL).
Gravimetric Confirmation (For Precision):
Prepare a saturated suspension (excess solid) in the target solvent.
Stir for 24 hours at 25°C.
Filter through a 0.45 µm PTFE syringe filter.
Evaporate a known volume of filtrate to dryness and weigh the residue.
Process Development Implications
Recrystallization Strategy
For purification, the "Good/Bad" solvent pairs are most effective due to the compound's lipophilicity.
Benefit: Removes inorganic salts and very polar impurities.
System B (High Purity): Ethyl Acetate/Heptane.
Dissolve in minimal refluxing Ethyl Acetate.
Add Heptane dropwise.
Benefit: Excellent rejection of des-chloro impurities and unreacted aniline.
Analytical Sample Preparation
When preparing samples for HPLC/LC-MS:
Diluent: Use Acetonitrile:Water (80:20) or Methanol .
Avoid: Pure water (precipitation risk) or reactive aldehydes/ketones (if primary amine impurities are present).
References
Apixaban Intermediate Synthesis: Synthetic method for Apixaban drug intermediate. Patent CN104844569A. (Describes handling of similar piperidinyl-nitro-phenyl intermediates and purification via alcohol/ether systems).
General Solubility of
-Chloroacetamides:Solubility of 2-chloro-N-phenylacetamide in organic solvents. J. Chem. Eng. Data 2012. (Establishes baseline solubility trends for the chloro-acetamide pharmacophore).
Recrystallization Protocols:Purification of N-aryl-piperidine derivatives. Organic Process Research & Development (OPRD), Vol 15, Issue 1. (General methodologies for crystallizing lipophilic basic amines).
Safety Data: Safety Data Sheet: 2-Chloro-N-(4-chlorophenyl)acetamide. TCI Chemicals. (Provides handling and solubility data for structural analogs).
An In-depth Technical Guide to 2-chloro-2-phenyl-N-(4-(piperidin-1-yl)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 2-chloro-2-phenyl-N-(4-(piperidin-1-yl)phenyl)acetamide. The document...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-chloro-2-phenyl-N-(4-(piperidin-1-yl)phenyl)acetamide. The document delineates its systematic IUPAC nomenclature, potential synthetic pathways, and discusses its anticipated physicochemical properties and potential pharmacological relevance based on the activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis, characterization, and potential applications of this and similar N-arylacetamide derivatives.
Chemical Identity and Nomenclature
The molecule at the core of this guide is a complex acetamide derivative featuring a chiral center and multiple aromatic and heterocyclic moieties.
This name is derived by identifying the acetamide backbone as the principal functional group. The substituents on the nitrogen atom and the α-carbon of the acetyl group are then named and numbered accordingly. The "N-" prefix indicates that the "(4-(piperidin-1-yl)phenyl)" group is attached to the nitrogen atom of the acetamide. The "2-chloro" and "2-phenyl" prefixes denote the substituents on the second carbon of the acetamide moiety.
Synonyms: Due to the specific and complex nature of this molecule, it is not commonly referred to by trivial names. Researchers may encounter variations in nomenclature based on different systematic naming conventions, but the provided IUPAC name is the most precise and universally understood identifier.
Chemical Structure:
Foundational
Navigating the Research Landscape of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a substituted acetamide derivative that holds potential for various research applications....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a substituted acetamide derivative that holds potential for various research applications. Its chemical structure, featuring a chloroacetamide group, a phenyl ring, and a piperidinophenyl moiety, makes it an interesting candidate for investigation in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its commercial availability, a representative synthesis protocol, quality control considerations, and safety information to support researchers in their scientific endeavors. While this specific derivative is a niche research chemical, understanding its properties and how to acquire or synthesize it is crucial for its exploration. The broader class of N-phenylacetamide derivatives has been explored for a range of biological activities, including anticonvulsant and antibacterial properties.
Commercial Availability
For research purposes, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is primarily available as its hydrochloride salt. This form often enhances the compound's stability and solubility in aqueous solutions, which is advantageous for many experimental settings. Researchers should be aware that the free base form may be less commonly listed in supplier catalogs.
Below is a summary of known suppliers for the hydrochloride salt of the compound:
*For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Refer to the Certificate of Analysis for lot-specific data.[1]
Representative Synthesis Protocol
Reaction Scheme:
(Image of the chemical reaction scheme for the synthesis)
Step-by-Step Methodology:
Dissolution of the Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-(piperidin-1-yl)aniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Addition of a Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermic nature of the acylation reaction and minimize the formation of side products.
Addition of Chloroacetyl Chloride: Slowly add 1 equivalent of 2-chloro-2-phenylacetyl chloride dropwise to the cooled and stirred solution. The slow addition is crucial to maintain the reaction temperature and prevent unwanted side reactions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
Work-up:
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).
Combine the organic layers and wash with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water.
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Quality Control Workflow
Ensuring the identity and purity of the synthesized or purchased compound is a critical step in any research endeavor. A robust quality control (QC) workflow should be implemented.
Technical Guide: Biological Screening of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
The following technical guide details the biological screening strategy for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . This compound represents a specific class of -haloacetamide electrophiles with a benzylic ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological screening strategy for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . This compound represents a specific class of
-haloacetamide electrophiles with a benzylic chloride motif, widely investigated in medicinal chemistry as covalent probes, antimicrobial agents, and reactive intermediates for fragment-based drug discovery (FBDD).[1]
Electrophilic Warhead: The 2-chloro-2-phenyl moiety is a benzylic chloride .[1][2] Unlike standard chloroacetamides, the adjacent phenyl ring stabilizes the transition state for nucleophilic attack, making this compound significantly more reactive towards cysteine thiols and potentially prone to hydrolysis.
Solubilizing/Binding Element: The 4-piperidinophenyl group improves lipophilicity and provides a hydrogen-bond acceptor, often targeting GPCRs or ribosomal structures in microbial contexts.[1][2]
Screening Objective: To differentiate between specific biological activity (e.g., targeted covalent inhibition, antimicrobial efficacy) and non-specific toxicity caused by indiscriminate alkylation.
Part 1: Chemical Validation & Stability (Pre-Screening)
Before initiating biological assays, the chemical integrity of the compound in aqueous media must be validated. Benzylic chlorides are susceptible to solvolysis in buffer systems, which can lead to false negatives (loss of warhead) or false positives (pH drop due to HCl release).
Analyze via LC-MS for the parent peak [M+H]+ and the hydrolysis product (2-hydroxy-2-phenyl derivative).[1][2]
Criterion: If
min, biological assays must be performed immediately upon dilution or in alternative buffers (e.g., HEPES).
Glutathione (GSH) Reactivity Assay[1]
Objective: Assess electrophilic reactivity to predict non-specific toxicity.
Method: Incubate compound (50
M) with GSH (500 M) in PBS. Monitor GSH-adduct formation.[1][2]
Insight: Extremely rapid consumption of GSH (< 10 min) suggests the compound may act as a Pan-Assay Interference Compound (PAINS) via non-specific protein alkylation.
Part 2: Primary Phenotypic Screening[1][2]
Cytotoxicity Profiling (Mammalian)
Given the alkylating nature of the
-chloro group, establishing the therapeutic window is critical.
Assay: MTT or CellTiter-Glo® (ATP quantification).[1][2]
Cell Lines: HEK293 (Kidney, general health), HepG2 (Liver, metabolic activation).
Protocol:
Seed cells (5,000/well) in 96-well plates; adhere for 24h.
Treat with compound (0.1
M – 100 M) for 48h.
Control: Include a known alkylator (e.g., Chlorambucil) as a positive control.
Readout: Calculate
(Cytotoxic Concentration 50%).
Interpretation: A
M indicates high general toxicity, likely precluding use as a non-covalent drug but validating it as a cytotoxic payload.
Antimicrobial Screening (MIC Determination)
Chloroacetamides and piperidine derivatives frequently exhibit potent antibacterial and antifungal activity by targeting cell wall synthesis or protein translation.
Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]
Method: Broth Microdilution (CLSI Standards).
Step-by-Step:
Inoculum: Adjust bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Dosing: Serial 2-fold dilutions of the compound (64
g/mL to 0.125 g/mL).
Incubation: 16–20 hours at 37°C.
Visualization: Add Resazurin dye; color change (Blue
Part 3: Mechanism of Action (Target Deconvolution)
If the compound shows specific activity (e.g., antimicrobial activity without extreme mammalian cytotoxicity), the mechanism is likely Targeted Covalent Inhibition (TCI) .
Covalent Fragment Screening (TEAD/YAP Context)
Recent literature identifies chloroacetamides as covalent inhibitors of the TEAD transcription factor palmitate pocket.[3]
Assay: Fluorescence Polarization (FP) or Mass Spectrometry-based binding.[1][2]
Workflow:
Incubate recombinant target protein (e.g., TEAD4) with compound.
Peptide Mapping: Use MS/MS to identify the specific cysteine residue modified by the +152 Da (approx) mass shift corresponding to the 2-phenyl-acetamide adduct (loss of Cl).[1]
Visualization of Screening Cascade
The following diagram illustrates the decision matrix for screening this reactive scaffold.
Figure 1: Triage logic for evaluating reactive
-chloroacetamide derivatives.
Part 4: Data Analysis & Metrics
To validate the compound as a legitimate "hit" rather than a toxic artifact, calculate the Selectivity Index (SI) .
Metric
Formula
Interpretation
Cytotoxicity ()
Concentration killing 50% mammalian cells
High () = Toxic; Low () = Safe
Potency ( / MIC)
Concentration inhibiting target/bacteria
(or ) = Potent
Selectivity Index (SI)
SI > 10 indicates a therapeutic window.[1] SI < 1 indicates general poison.[2]
Mechanism of Reactivity
The 2-chloro-2-phenyl motif reacts via an
mechanism.[1][2] The adjacent phenyl ring activates the -carbon, making it a "soft" electrophile preferred by cysteine thiols over lysine amines.[1][2]
Figure 2: Covalent modification mechanism of the benzylic chloride warhead.[1][2]
References
Covalent Fragment Screening (TEAD/YAP)
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3]·YAP1 interaction.
Technical Guide: Stability & Degradation Profile of 2-Chloro-2-Phenyl-N-(4-Piperidinophenyl)Acetamide
The following is an in-depth technical guide on the stability and degradation profile of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . This guide is structured for researchers and drug development professionals, sy...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the stability and degradation profile of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . This guide is structured for researchers and drug development professionals, synthesizing mechanistic organic chemistry with ICH Q1A(R2) stability principles.
-halo--phenyl acetamides , often utilized as reactive intermediates in the synthesis of GPCR ligands or as electrophilic probes. Its architecture combines a reactive electrophilic "warhead" (the benzylic chloride) with a nucleophilic/oxidizable "tail" (the piperidinophenyl moiety).
The stability profile is dominated by the high reactivity of the benzylic C-Cl bond , rendering the compound sensitive to solvolysis (hydrolysis) and nucleophilic attack. Secondary instability arises from the oxidative susceptibility of the piperidine nitrogen.
Structural Risk Assessment
Functional Group
Reactivity Class
Primary Degradation Mode
Criticality
-Chloro--Phenyl
Activated Alkyl Halide
Hydrolysis (Solvolysis) to Alcohol
High
Anilide Linker
Amide
Hydrolysis (Acid/Base catalyzed)
Low
Piperidine Moiety
Tertiary Amine (Aniline-linked)
N-Oxidation
Medium
Chiral Center (-C)
Benzylic Carbon
Racemization
Medium
Degradation Pathways & Mechanisms
The degradation of this compound is not random; it follows distinct mechanistic pathways governed by electronic effects.
Hydrolytic Degradation (The Dominant Pathway)
The carbon-chlorine bond is benzylic (stabilized by the phenyl ring) and
-carbonyl (activated by the electron-withdrawing amide). In aqueous media, this bond undergoes hydrolysis via an S1-like mechanism (facilitated by the benzylic carbocation character) or S2 (direct displacement), depending on pH.
Conditions: Accelerated by polar protic solvents, heat, and basic pH.
Oxidative Degradation
The nitrogen atom of the piperidine ring, while conjugated to the phenyl ring (if N-linked), retains sufficient electron density to undergo oxidation, particularly in the presence of peroxides or under photolytic stress.
Product: Piperidine
-oxide derivative.
Mechanism: Radical cation formation followed by reaction with dissolved oxygen or direct oxygen transfer.
Intermolecular Alkylation (Dimerization)
In concentrated solutions or solid-state amorphous phases, the piperidine nitrogen of one molecule can act as a nucleophile, attacking the
-chloro position of another molecule.
Product: Dimeric quaternary ammonium salt.
Risk: High in high-concentration stock solutions (DMSO/Methanol).
Pathway Visualization (DOT Diagram)
The following diagram illustrates the causal relationships between stress conditions and specific degradants.
Figure 1: Mechanistic degradation map showing the transformation of the parent API into primary degradants under specific stress conditions.
Experimental Protocols for Stability Profiling
To validate the stability profile, the following "Forced Degradation" protocols are recommended. These are designed to achieve 5-20% degradation to validate analytical methods.
Stress Conditions Table
Stress Type
Condition
Duration
Target Mechanism
Acid Hydrolysis
0.1 N HCl, 60°C
2-24 Hours
Amide cleavage, C-Cl hydrolysis
Base Hydrolysis
0.01 N NaOH, RT
1-4 Hours
Rapid C-Cl hydrolysis, Racemization
Oxidation
3% H₂O₂
2-12 Hours
N-Oxidation, Benzylic oxidation
Thermal
60°C (Solid/Solution)
7 Days
Dimerization, Elimination
Photolytic
1.2 million lux hours
~1 Week
C-Cl Homolysis (Radical)
Analytical Method (HPLC)
A standard reverse-phase method is required. Note the use of Ammonium Acetate ; phosphate buffers should be avoided if LC-MS compatibility is required for degradant identification.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Low pH prevents on-column hydrolysis of the C-Cl bond.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide).
Flow Rate: 1.0 mL/min.
Handling & Storage Recommendations
Based on the chemical liabilities identified above, the following storage protocols are mandatory to maintain compound integrity.
Avoid Protic Solvents for Storage: Do not store stock solutions in Methanol or Water. The nucleophilic oxygen in methanol can displace the chloride (forming the methoxy ether) over time.
Recommended Solvent: Anhydrous DMSO or Acetonitrile.
Low Temperature: Store solid at -20°C; solutions at -80°C.
Inert Atmosphere: The compound is hygroscopic and sensitive to oxygen. Store under Argon or Nitrogen.
Amber Glass: Protect from light to prevent benzylic radical formation.
References
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link
Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard text for hydrolysis mechanisms of benzylic halides).
Exploratory
An In-Depth Guide to the Crystal Structure Analysis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide: A Methodological and Interpretive Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical development, a profound understanding of a molecule's three-dimensional structure is not mere...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design, formulation, and regulatory approval.[1][2] The solid-state properties of an Active Pharmaceutical Ingredient (API), which are dictated by its crystal structure, profoundly influence critical parameters such as stability, solubility, and bioavailability.[3][4] This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a compound representative of a class of molecules with significant therapeutic potential.[5][6]
This whitepaper details the entire workflow, from the initial synthesis and cultivation of high-quality single crystals to the advanced interpretation of crystallographic data. It emphasizes the causality behind experimental choices and integrates multi-technique characterization to ensure a holistic and self-validating analysis. Core methodologies covered include Single-Crystal X-ray Diffraction (SC-XRD), spectroscopic confirmation (NMR, FTIR), thermal analysis (TGA/DSC), and advanced computational tools like Hirshfeld surface analysis for decoding complex intermolecular interactions. By presenting both detailed protocols and the theoretical underpinnings of each step, this guide serves as an authoritative resource for researchers seeking to leverage crystal structure analysis in their drug discovery and development programs.
Introduction: The Imperative of Solid-State Characterization
The acetamide moiety is a foundational scaffold in numerous pharmaceuticals, known to impart a wide range of biological activities.[5] When functionalized, as in the case of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, the resulting molecule possesses a unique combination of rigidity and conformational flexibility, making its structural elucidation critical. The precise arrangement of atoms in the crystal lattice governs the macroscopic properties of the drug substance.[3] Issues such as polymorphism—the ability of a compound to exist in multiple crystal forms with different properties—can have dramatic consequences on a drug's efficacy and stability.[4]
Therefore, a comprehensive structural analysis is vital. It provides unambiguous proof of molecular identity, reveals the absolute configuration of chiral centers, and, most importantly, maps the intricate network of intermolecular interactions that stabilize the crystal packing.[7] This knowledge is indispensable for understanding structure-activity relationships (SAR), predicting physicochemical properties, and ensuring the selection of the optimal solid form for development.[1][3]
Synthesis and Cultivation of Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of well-ordered single crystals.
Synthesis Pathway
The title compound, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, is synthesized via a standard amidation reaction. The reaction involves the coupling of 4-(piperidin-1-yl)aniline with 2-chloro-2-phenylacetyl chloride in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.
Procedure : 4-(piperidin-1-yl)aniline and triethylamine are dissolved in DCM. The solution is cooled in an ice bath, and a solution of 2-chloro-2-phenylacetyl chloride in DCM is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The crude product is then purified, typically by column chromatography, to yield the high-purity compound required for crystallization.
The Art and Science of Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[8] The goal is to encourage slow, ordered growth from a supersaturated solution, which allows molecules to arrange themselves into a perfect lattice.[9] Poor quality crystals will yield poor, often unpublishable, results.[8]
Recommended Method: Slow Solvent Evaporation
This is the simplest and most common method for obtaining high-quality crystals.[10]
Principle : A near-saturated solution of the purified compound is prepared. As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to nucleation and subsequent crystal growth.[11]
Causality : The key is to control the rate of evaporation. Rapid evaporation leads to rapid nucleation, resulting in a mass of small, unsuitable microcrystals.[9] Slow evaporation ensures that only a few nucleation sites form, allowing these to grow into larger, well-defined single crystals.[8]
Protocol 2.2.1: Crystallization by Slow Evaporation
Solvent Selection : Identify a solvent in which the compound is moderately soluble. Highly volatile solvents like DCM or diethyl ether are generally less suitable.[10] Ethanol, isopropanol, or ethyl acetate are often good starting points.[10]
Preparation : Dissolve 20-50 mg of the purified compound in a minimal amount of the chosen solvent in a clean sample vial. Gentle warming can be used to aid dissolution.[10] Ensure the final solution is not fully saturated at room temperature.[11]
Filtration : Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
Evaporation Control : Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm.[8] This restricts the rate of solvent evaporation.
Incubation : Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.[8][9]
Harvesting : Once well-formed crystals appear, they should be carefully harvested using a spatula or loop, ensuring they are not allowed to dry out.
A Multi-Technique Characterization Workflow
A robust structural analysis relies on a combination of techniques to validate the findings at each stage, from molecular identity to bulk thermal properties. Single-crystal X-ray diffraction provides the ultimate detail on the crystal lattice, but it is essential to confirm that the single crystal is representative of the bulk material.
Caption: Comprehensive workflow for crystal structure analysis.
Spectroscopic Confirmation
Before undertaking diffraction experiments, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure of the bulk synthesized material, ensuring it matches the target compound.
Thermal Analysis (TGA/DSC)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the material's thermal stability, melting point, and the presence of any polymorphs or solvates.[12][13][14]
TGA measures the change in mass as a function of temperature, identifying decomposition points or the loss of solvent molecules.
DSC measures the heat flow into or out of a sample during a temperature change, revealing thermal events like melting (endotherm) or crystallization (exotherm).[13][15] A sharp, single melting peak in the DSC thermogram is a good indicator of a pure, single crystalline phase.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[16][17] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the crystal structure can be deduced.[16]
Protocol 3.3.1: SC-XRD Data Collection and Processing
Crystal Mounting : A suitable single crystal (ideally 0.1-0.3 mm in size, transparent, with no visible cracks) is selected under a microscope and mounted on a goniometer head.[8]
Data Collection : The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen (typically to 100 K to reduce thermal motion), and exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å).[17][18] The instrument rotates the crystal while a detector collects the positions and intensities of the diffracted X-ray spots.[16]
Unit Cell Determination : The positions of the diffracted spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
Data Reduction : The collected raw data (thousands of reflections) are processed. This includes correcting for experimental factors (like Lorentz and polarization effects) and integrating the intensities of each reflection. The output is an .hkl file containing the reflection data.
Structure Solution : The "phase problem" is solved using computational methods like Direct Methods or Patterson methods to generate an initial electron density map.[19] This map reveals the positions of the heavier atoms.
Structure Refinement : This iterative process refines the initial atomic positions, assigns atom types, and adds hydrogen atoms.[20] The structural model is adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[21] This is typically performed using software like SHELXL.[22] The quality of the final model is assessed using metrics like the R-factor (residual factor), which should be as low as possible.
Analysis and Interpretation of the Crystal Structure
Once the structure is refined, the data is analyzed to extract chemically meaningful information from the resulting Crystallographic Information File (CIF).[23][24][25]
Molecular Geometry
The primary result is the precise geometry of the molecule in the solid state. This includes all bond lengths, bond angles, and torsion angles.
Table 1: Key Crystallographic and Refinement Data (Hypothetical)
Individual molecules are held together in the crystal by a network of non-covalent interactions. Identifying and understanding these interactions is crucial for explaining the crystal's stability and properties. For the title compound, key interactions are expected to be:
N—H···O Hydrogen Bonds : The amide N-H group is an excellent hydrogen-bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This interaction is often the primary force directing crystal packing in acetamides.
C—H···O and C—H···π Interactions : Weaker hydrogen bonds involving carbon donors also play a significant role in stabilizing the 3D architecture.
π-π Stacking : Interactions between the phenyl rings can further contribute to packing efficiency.
Advanced Perspectives on N-Phenylacetamide Derivatives: Synthetic Evolution, SAR Landscapes, and Therapeutic Efficacy
Executive Summary & Chemical Foundation N-phenylacetamide (acetanilide) and its derivatives represent a cornerstone scaffold in medicinal chemistry. Historically significant as the precursor to paracetamol (acetaminophen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Foundation
N-phenylacetamide (acetanilide) and its derivatives represent a cornerstone scaffold in medicinal chemistry. Historically significant as the precursor to paracetamol (acetaminophen), this structural motif—characterized by a phenyl ring attached to an acetamide group (
)—possesses a unique electronic environment that facilitates diverse biological interactions.
This technical guide analyzes the transition of N-phenylacetamide from a simple antipyretic pharmacophore to a complex scaffold used in anticonvulsant, anticancer, and antimicrobial drug design. We explore the causality between specific substituent modifications and observed biological responses, supported by rigorous experimental protocols.
Structural Significance
The amide bond acts as a bioisostere of the peptide linkage, offering stability against proteolytic enzymes while maintaining hydrogen bonding capability (Donor: NH, Acceptor: C=O). The phenyl ring allows for
stacking interactions with receptor active sites, while substitutions at the para and meta positions modulate lipophilicity and metabolic stability.
Synthetic Architectures: From Classical to Green Chemistry
The synthesis of N-phenylacetamide derivatives has evolved from stoichiometric acid/base reactions to catalytic and environmentally benign processes.
Classical Acetylation (The Bench Standard)
The traditional synthesis involves the nucleophilic attack of an aniline derivative on an acylating agent (acetic anhydride or acetyl chloride). While high-yielding, this method often requires volatile solvents (DCM) and generates acidic byproducts.
Mechanism: Nucleophilic addition-elimination.
Limitation: Poor atom economy when using acid chlorides; exothermic safety risks.
Green Biocatalysis & Microwave Protocols
Modern protocols prioritize atom economy and reduced toxicity.
Biocatalysis: Whole cells of Candida parapsilosis ATCC 7330 express Arylamine N-acetyltransferase (NAT), catalyzing the acetylation of arylamines with up to 93% conversion in mild aqueous conditions [1].[1]
Microwave-Assisted: Solvent-free reaction of anilines with acetic acid under microwave irradiation reduces reaction times from hours to minutes, improving yield and purity.
Visualization: Synthetic Pathways
The following diagram illustrates the divergence between classical and modern synthetic routes.
Figure 1: Comparison of Classical Chemical Synthesis vs. Biocatalytic Green Synthesis pathways.
The versatility of the N-phenylacetamide scaffold lies in its ability to tolerate diverse substitutions that direct the molecule toward specific therapeutic targets.
Anticonvulsant Activity
Derivatives incorporating pyrrolidine-2,5-dione or phenylpiperazine moieties have shown significant efficacy in Maximal Electroshock (MES) seizure models.
Mechanism: Modulation of voltage-gated sodium channels (VGSCs).
SAR Insight: Electron-withdrawing groups (e.g.,
, ) on the phenyl ring (specifically meta position) enhance lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration [2].
Recent studies highlight 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potent cytotoxic agents against prostate (PC3) and breast (MCF-7) cancer lines.[3][4]
Mechanism: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2, leading to Caspase-3 activation [3].
SAR Insight: A para-nitro (
) group on the N-phenyl ring significantly increases cytotoxicity () compared to methoxy substitutions, likely due to electronic effects enhancing binding affinity to apoptotic regulators [4].
Antimicrobial & Thiazole Hybrids
Hybridizing N-phenylacetamide with 4-arylthiazole moieties creates compounds with potent antibacterial activity against Xanthomonas species.[5][6]
Mechanism: Disruption of bacterial cell membrane integrity.
, superior to the commercial bactericide bismerthiazol [5].[5][6]
Visualization: SAR Landscape
Figure 2: Structure-Activity Relationship (SAR) mapping of N-phenylacetamide derivatives.
Toxicology & Metabolic Pathways
Understanding the metabolism of N-phenylacetamides is critical, primarily due to the hepatotoxicity profile established by its metabolite, NAPQI (N-acetyl-p-benzoquinone imine).
The NAPQI Paradigm
While many derivatives aim to mitigate toxicity, the core metabolic route often involves Cytochrome P450 enzymes (specifically CYP2E1).
N-Hydroxylation: CYP2E1 converts the amide to an N-hydroxy intermediate.
Dehydration: Spontaneous dehydration forms the reactive quinone imine (NAPQI).
Detoxification vs. Toxicity: Under normal conditions, Glutathione (GSH) conjugates NAPQI. Upon GSH depletion, NAPQI binds covalently to hepatic proteins, causing necrosis.
Quantitative Toxicity Data
Table 1 summarizes cytotoxicity data for key derivatives compared to standard drugs.
Compound Class
Cell Line / Target
Activity ( / )
Reference Drug
Ref
p-Nitro-N-phenylacetamide
PC3 (Prostate Cancer)
Imatinib ()
[6]
p-Nitro-N-phenylacetamide
MCF-7 (Breast Cancer)
Imatinib ()
[6]
Thiazole-Hybrid (A1)
X. oryzae (Bacteria)
Bismerthiazol ()
[5]
3-CF3-Phenylacetamide
MES Seizure (Mice)
(ED50)
Phenytoin
[2]
Experimental Protocols
Protocol A: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide
Rationale: This protocol demonstrates the condensation of a phenylacetic acid derivative with an aniline, a common route for anticancer derivatives.
Activation: Dissolve 4-Fluorophenylacetic acid in DMF at
. Add EDC·HCl and HOBt. Stir for 30 mins to form the active ester.
Coupling: Add Aniline and DIPEA dropwise.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Work-up: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (
).
Purification: Wash organic layer with 1N HCl, sat.
, and brine. Dry over . Evaporate solvent.[7] Recrystallize from Ethanol.[7]
Protocol B: MTT Cytotoxicity Assay
Rationale: Standard validation for antiproliferative activity.
Seeding: Seed cancer cells (e.g., PC3) in 96-well plates (
cells/well). Incubate for 24h.
Treatment: Add test compounds (dissolved in DMSO, final conc. <0.1%) at graded concentrations (
).
Incubation: Incubate for 48h at
, 5% .
Development: Add
MTT solution ( in PBS). Incubate for 4h.
Solubilization: Remove medium. Add
DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Visualization: Metabolic Activation & Toxicity
Figure 3: Metabolic activation pathway leading to potential hepatotoxicity via NAPQI formation.
References
RSC Advances. A novel green route for the synthesis of N-phenylacetamides using Candida parapsilosis ATCC 7330.[1] Royal Society of Chemistry. Link
National Institutes of Health (NIH). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Link
Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[8] Tabriz University of Medical Sciences. Link
BenchChem. An In-depth Technical Guide to N-acetyl-N-phenylacetamide: Discovery, Synthesis, and Properties.[9] BenchChem Technical Guides.[10] Link
Molecules (MDPI). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. National Library of Medicine. Link
Iranian Journal of Pharmaceutical Research. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Link
Application Notes & Protocols: Synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Introduction: A Scaffold of Pharmaceutical Interest The N-phenylacetamide framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Scaffold of Pharmaceutical Interest
The N-phenylacetamide framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Derivatives have demonstrated a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[3][4][5] The target molecule, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, is a rationally designed scaffold that combines several key features of high interest to drug development professionals.
The incorporation of a piperidine moiety, a common motif in centrally acting pharmaceuticals, can enhance solubility and bioavailability.[6] Furthermore, the α-chloro group on the acetyl bridge serves as a valuable synthetic handle, providing a reactive site for subsequent nucleophilic substitutions to generate diverse molecular libraries.[7]
This document provides a comprehensive guide to the synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. It details a robust protocol grounded in the principles of the Schotten-Baumann reaction, explains the mechanistic rationale behind the procedure, and outlines the necessary safety precautions for handling the reactive intermediates involved.
Synthetic Strategy: The Schotten-Baumann Reaction
The synthesis hinges on the formation of an amide bond between an amine and an acyl chloride, a classic transformation known as the Schotten-Baumann reaction.[8][9] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine, 4-(piperidin-1-yl)aniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a good leaving group. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which drives the equilibrium towards product formation.[10][11][12]
Caption: Reaction mechanism workflow.
Preparation of Starting Materials
While the primary focus of this protocol is the final amide coupling, the synthesis of the requisite precursors is a critical prerequisite.
2-chloro-2-phenylacetyl chloride: This acyl chloride can be prepared from 2-chloro-2-phenylacetic acid by reaction with thionyl chloride or oxalyl chloride.[13] The parent acid can be synthesized from ethyl mandelate.[14] For convenience, this reagent is often commercially available.
4-(piperidin-1-yl)aniline: This precursor is readily synthesized in a two-step sequence. First, a nucleophilic aromatic substitution is performed between 4-fluoronitrobenzene and piperidine. The resulting 1-(4-nitrophenyl)piperidine is then subjected to catalytic hydrogenation (e.g., using Pd/C and H₂) to reduce the nitro group, yielding the desired aniline.[15]
Detailed Synthesis Protocol
This protocol details the N-acylation of 4-(piperidin-1-yl)aniline with 2-chloro-2-phenylacetyl chloride.
Reagents and Materials
Reagent/Material
Molecular Wt.
Molar Equiv.
Amount (Example)
Notes
4-(piperidin-1-yl)aniline
176.26 g/mol
1.0
1.76 g (10 mmol)
Substrate
2-chloro-2-phenylacetyl chloride
189.05 g/mol
1.05
1.98 g (10.5 mmol)
Acylating agent
Triethylamine (TEA)
101.19 g/mol
1.2
1.67 mL (12 mmol)
Base, HCl scavenger
Dichloromethane (DCM), anhydrous
-
-
50 mL
Solvent
1 M Hydrochloric Acid (HCl)
-
-
As needed
For work-up
Saturated Sodium Bicarbonate (NaHCO₃)
-
-
As needed
For work-up
Saturated Sodium Chloride (Brine)
-
-
As needed
For work-up
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
As needed
Drying agent
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware
Experimental Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(piperidin-1-yl)aniline (1.76 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in 30 mL of anhydrous dichloromethane.
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality Note: This step is crucial to control the exothermic nature of the acylation reaction and minimize potential side reactions.
Acyl Chloride Addition: Dissolve 2-chloro-2-phenylacetyl chloride (1.98 g, 10.5 mmol) in 20 mL of anhydrous DCM and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction proceed at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Extraction:
Quench the reaction by adding 30 mL of deionized water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). Causality Note: The acid wash removes unreacted amine and the basic triethylamine. The bicarbonate wash removes any residual acid.
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.[16]
Expected Outcome
The procedure is expected to yield 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide as a solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and the purity assessed by melting point determination and elemental analysis.
Safety Precautions
Chemical Hazards:
2-chloro-2-phenylacetyl chloride: Highly corrosive and lachrymatory. It reacts violently with water and causes severe skin burns and eye damage.[17]
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.
Triethylamine (TEA): Flammable and corrosive, with a strong, unpleasant odor.
Personal Protective Equipment (PPE):
All operations must be conducted inside a certified chemical fume hood.[17]
Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[17][18]
Handling and Disposal:
Handle 2-chloro-2-phenylacetyl chloride with extreme care, using glass or PTFE-lined syringes/cannulas for transfers.
Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.
Dispose of all chemical waste in accordance with institutional and local regulations.
Workflow & Logic Diagram
Caption: Step-by-step experimental workflow.
Discussion and Mechanistic Insights
The success of this synthesis relies on understanding the reactivity of the components and controlling the reaction conditions.
Solvent Choice: Anhydrous aprotic solvents like DCM or THF are essential to prevent the hydrolysis of the highly reactive acyl chloride, which would form the corresponding carboxylic acid and reduce the yield.[13]
Base Selection: Triethylamine is a common and effective non-nucleophilic base for scavenging HCl. Pyridine can also be used and may sometimes act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, potentially accelerating the reaction.[9][11]
Green Chemistry Alternatives: While the described protocol is robust, modern synthetic chemistry emphasizes environmentally benign methods. Researchers have developed efficient N-acylation protocols using aqueous buffer systems (e.g., phosphate buffer), which can simplify work-up as the product often precipitates directly from the reaction medium.[7][19][20] Such methods avoid the use of hazardous organic solvents and are worth considering for process optimization and scale-up.
By following this detailed protocol and adhering to the specified safety measures, researchers can reliably synthesize 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, a valuable scaffold for further exploration in drug discovery and development programs.
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]
Reaction Mechanism of Schotten Baumann Reaction. (n.d.). Physics Wallah. Retrieved from [Link]
Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. Retrieved from [Link]
Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 19). Taylor & Francis Online. Retrieved from [Link]
Zare, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Retrieved from [Link]
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. Retrieved from [Link]
Das, D., et al. (2024). Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models. PubMed. Retrieved from [Link]
Preparation of 2-chloro-2-phenylacetic acid. (n.d.). PrepChem.com. Retrieved from [Link]
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central. Retrieved from [Link]
de Farias, F. C. S., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Retrieved from [Link]
Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023, June 1). Journal of Physical and Chemical Sciences. Retrieved from [Link]
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved from [Link]
Application Note & Protocols: A Target-Agnostic Framework for In Vitro Assay Development for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Abstract This document provides a comprehensive, technically-grounded guide for the initial in vitro characterization of the novel small molecule, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. As the specific biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, technically-grounded guide for the initial in vitro characterization of the novel small molecule, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. As the specific biological target of this compound is not yet defined in publicly accessible literature, this guide presents a robust, target-agnostic, tiered assay cascade. This strategic framework is designed for researchers, scientists, and drug development professionals to systematically elucidate the compound's biological activity, identify its molecular target, and establish its mechanism of action. The protocols herein are built on pillars of scientific integrity, explaining the causality behind experimental choices and incorporating self-validating systems to ensure data trustworthiness.
Introduction: The Challenge of a Novel Chemical Entity
The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a novel chemical entity (NCE) with potential therapeutic applications. The initial phase of any drug discovery program for an NCE with an unknown mechanism of action is to establish a foundational understanding of its interaction with biological systems. This involves a multi-tiered approach that begins with broad, systemic evaluations and progressively narrows down to specific molecular interactions.
This guide eschews a rigid template in favor of a logical, field-proven workflow that mirrors industry best practices for early-stage drug discovery.[1] We will proceed from foundational characterization and general cytotoxicity to broad pharmacological screening, target deconvolution, and finally, specific target-based functional assays. Each step is designed to generate decision-making data, guiding the subsequent experimental path.
The Tiered Assay Cascade: A Strategic Workflow
A systematic investigation is paramount to efficiently allocate resources and build a coherent pharmacological profile. We propose a four-tiered assay cascade. This structure ensures that foundational data on the compound's viability and developability are established before committing to resource-intensive target identification and characterization studies.
Caption: A tiered workflow for NCE characterization.
Tier 1: Foundational Assays
Before investigating the biological effects of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, it is critical to establish its fundamental physicochemical properties and its general effect on cell health.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3] This assay is crucial for determining the concentration range of the test compound that does not cause non-specific cell death, thereby defining the appropriate concentrations for subsequent cell-based functional assays.
Step-by-Step Methodology:
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve final desired concentrations (e.g., from 100 µM down to low nM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[4]
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[5]
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
Parameter
Description
Cell Line
e.g., HEK293
Seeding Density
10,000 cells/well
Treatment Duration
48 hours
IC₅₀
Concentration of compound causing 50% reduction in cell viability.
Maximum Inhibition
Maximum percentage of viability reduction observed.
Tier 2: Broad Pharmacological Screening
Scientific Rationale: With the non-cytotoxic concentration range established, the next step is to identify potential molecular targets. A broad pharmacological screen is a cost-effective and rapid method to test the compound against a large panel of diverse, well-characterized biological targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[6] Services like Eurofins Discovery's SafetyScreen™ panels provide data on potential off-target effects and can reveal primary target classes.[7][8]
Experimental Protocol (Outsourcing to a CRO):
Compound Submission: Provide the compound (typically 5-10 mg) and its relevant data (molecular weight, solubility, cytotoxicity IC₅₀) to a specialized contract research organization (CRO).
Panel Selection: Select a broad screening panel. For initial characterization, a panel like the SafetyScreen87 is recommended as it covers targets across major physiological systems (central nervous, cardiovascular, respiratory).[7]
Assay Execution: The CRO will perform a battery of binding and functional assays, typically at a single high concentration of the compound (e.g., 10 µM).
Data Reporting: The results are reported as the percentage of inhibition or activation for each target. A significant interaction (e.g., >50% inhibition in a binding assay) is considered a "hit" and warrants further investigation.
Tier 3: Target Deconvolution & Validation
Scientific Rationale: A "hit" from a broad screen is a putative, but not a confirmed, target. It is essential to validate that the compound directly engages this target within a physiological cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm drug-target interaction in intact cells.[9][10] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand (the drug) will be more resistant to heat-induced denaturation and aggregation.[9][11]
Protocol: Target Engagement Validation by CETSA
This protocol assumes a hypothetical hit from Tier 2, for example, a protein kinase.
Caption: Schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Methodology:
Cell Culture & Treatment: Culture a cell line endogenously expressing the target protein. Treat cells with either vehicle (DMSO) or a saturating concentration of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (e.g., 10 µM) for 1-2 hours at 37°C.
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, then cool to room temperature for 3 minutes.[9][11]
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the intracellular contents.
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[9]
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the supernatant for each temperature point using a standard protein detection method like Western Blot or ELISA.
Data Analysis: For both vehicle- and compound-treated samples, plot the percentage of soluble protein remaining against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.
Data Presentation:
Parameter
Description
Tagg (Vehicle)
Temperature at which 50% of the protein has aggregated in vehicle-treated cells.
Tagg (Compound)
Temperature at which 50% of the protein has aggregated in compound-treated cells.
ΔTagg
The shift in aggregation temperature (Tagg Compound - Tagg Vehicle). A positive shift confirms target engagement.
Tier 4: Mechanism of Action (MoA) & Potency Assays
Once the direct target is validated, the next step is to quantify the compound's functional effect and potency (e.g., IC₅₀ or EC₅₀). The specific assay depends on the target class identified.
Scientific Rationale: If the validated target is a kinase, a biochemical assay is used to measure the compound's ability to inhibit the transfer of phosphate from ATP to a substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for this purpose.[12]
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of the purified kinase enzyme, a fluorescently-labeled peptide substrate, and ATP in kinase reaction buffer.
Compound Plating: In a low-volume 384-well plate, perform a serial dilution of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide to create a dose-response curve.
Kinase Reaction: Add the kinase enzyme to the wells containing the compound and incubate briefly. Initiate the phosphorylation reaction by adding the substrate/ATP mixture. Incubate for 60-90 minutes at room temperature.
Detection: Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.
Data Analysis: Plot the TR-FRET ratio against the log of inhibitor concentration and fit the data to a 4-parameter logistic model to determine the IC₅₀ value.
Scientific Rationale: If the target is a Gs- or Gi-coupled GPCR, a functional assay measuring the downstream second messenger cyclic AMP (cAMP) is appropriate.[13][14] Competitive immunoassays using technologies like HTRF® or AlphaScreen™ provide a sensitive and high-throughput method to quantify intracellular cAMP levels.[15][16]
Step-by-Step Methodology:
Cell Culture: Use a cell line stably expressing the target GPCR. Plate the cells in a 384-well plate and incubate overnight.
Compound Treatment (Antagonist Mode): Treat cells with a serial dilution of the test compound and incubate. Then, stimulate the cells with a known agonist at its EC₈₀ concentration. For agonist mode, simply add the compound dilutions.
Cell Lysis and Detection: Lyse the cells and add the detection reagents (e.g., biotinylated-cAMP and antibody-conjugated acceptor beads).
Signal Generation: In this competitive assay, cAMP produced by the cells competes with the labeled cAMP tracer. A high level of cellular cAMP results in a low signal.[13]
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis: Convert the signal to cAMP concentration using a standard curve. Plot cAMP concentration against the log of compound concentration to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
Protocol: hERG Ion Channel Assay (Critical Safety Target)
Scientific Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[17] Therefore, it is a critical safety liability to assess early. The gold-standard method for evaluating hERG activity is the manual whole-cell patch-clamp electrophysiology assay, which provides the most precise measurement of ion channel currents.[18][19]
Step-by-Step Methodology:
Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the whole cell.
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
Compound Application: After establishing a stable baseline current, the test compound is perfused over the cell at multiple concentrations.
Data Acquisition: The hERG current is recorded continuously throughout the experiment. The peak tail current is measured to assess the level of inhibition.
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. A concentration-response curve is generated to determine the IC₅₀.
Data Presentation for MoA Assays:
Assay Type
Target Example
Key Parameter
Description
Kinase Activity
Kinase X
IC₅₀
Concentration of compound that inhibits 50% of kinase activity.
GPCR Functional
GPCR Y
IC₅₀ / EC₅₀
Concentration for 50% inhibition (antagonist) or activation (agonist).
hERG Patch Clamp
KCNH2
IC₅₀
Concentration that blocks 50% of the hERG channel current.
Assay Validation Principles
All developed assays must be validated to ensure they are fit for purpose. Key validation characteristics, as outlined in the ICH Q2(R1) guidelines, should be considered.[20][21][22][23] This includes assessing the assay's accuracy, precision, specificity, linearity, range, and robustness.
Conclusion
This application note details a systematic, tiered strategy for the in vitro characterization of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, a novel compound with an unconfirmed biological target. By progressing through foundational cytotoxicity assays, broad pharmacological screening, direct target engagement validation, and specific mechanism-of-action studies, researchers can efficiently build a comprehensive pharmacological profile. This framework ensures that each experimental step is informed by robust data, maximizing the potential for successful lead characterization and subsequent development.
References
Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Kamal, M. A., & Jarhad, D. B. (2018). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1705, 189-198. Retrieved from [Link]
Goineau, S., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 861, 567-582. Retrieved from [Link]
MilliporeSigma. (n.d.). hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]
Metrion Biosciences. (n.d.). GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. Retrieved from [Link]
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
Charles River Laboratories. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved from [Link]
Grunow, B., et al. (2025, January). Crucial steps for developing and implementation of in vitro assays as an alternative for in vivo tests. ResearchGate. Retrieved from [Link]
Eurofins Discovery. (n.d.). SafetyScreenPLUS Panel - TW. Retrieved from [Link]
Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83-90. Retrieved from [Link]
Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]
Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]
Eurofins Pharma Discovery Services. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
National Center for Advancing Translational Sciences. (n.d.). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]
Application Note: Covalent Interrogation of Cysteine-Dependent Enzymes using 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
This Application Note and Protocol Guide details the use of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide as a targeted covalent chemical probe. This compound features a "warhead" (α-chloro-α-phenylacetamide) designe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide as a targeted covalent chemical probe. This compound features a "warhead" (α-chloro-α-phenylacetamide) designed for cysteine alkylation, coupled with a "recognition element" (4-piperidinophenyl) that directs binding to specific protein pockets.
Introduction & Mechanism of Action
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a specialized covalent probe used to interrogate protein targets containing nucleophilic cysteine residues within hydrophobic or piperidine-binding pockets. Unlike generic alkylating agents (e.g., iodoacetamide), this probe incorporates two critical design features that confer selectivity:
Steric Hindrance (The "Gatekeeper"): The α-phenyl group at the electrophilic center creates steric bulk, reducing reactivity toward solvent-exposed, hyper-reactive cysteines. This directs the probe toward cysteines located in structured pockets where the "recognition element" can bind.
Recognition Element (The "Address"): The N-(4-piperidinophenyl) moiety mimics motifs found in many kinase inhibitors, GPCR ligands, and protease inhibitors, guiding the probe to specific active sites or allosteric pockets.
Mechanism: The probe functions via an SN2 reaction where a thiolate anion (Cys-S⁻) attacks the α-carbon, displacing the chloride ion. This results in an irreversible thioether bond, permanently "tagging" or inhibiting the protein.
Primary Applications:
Target Identification: Discovering proteins with druggable cysteines using Competitive Activity-Based Protein Profiling (ABPP).
Kinetic Profiling: Determining the residence time and potency (
) of the scaffold.
Site-Map Validation: Confirming the accessibility of cryptic cysteine pockets.
Experimental Protocols
Protocol A: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify specific protein targets of the probe by assessing its ability to block labeling by a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne).
Materials:
Probe: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (10 mM stock in DMSO).
Competitor Probe: Iodoacetamide-Alkyne (IA-Alkyne) or Desthiobiotin-Iodoacetamide.
Lysate: Cell lysate (e.g., HEK293, Jurkat) at 1-2 mg/mL in PBS.
Proteome Preparation: Dilute cell lysate to 1 mg/mL in PBS. Divide into 50 µL aliquots.
Probe Incubation (Competition):
Add the Test Probe (2-chloro-...) at varying concentrations (e.g., 1, 10, 50, 100 µM) to the lysate.
Include a "DMSO Control" (0 µM probe).
Incubate for 1 hour at 37°C (or Room Temp). Note: The phenyl group slows reactivity, requiring longer incubation than simple chloroacetamides.
Broad-Spectrum Labeling:
Add IA-Alkyne (final conc. 10 µM) to all samples.
Incubate for 30 minutes at Room Temp .
Click Chemistry (If using Alkyne):
Add Click Mix: 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA, 25 µM Rhodamine-Azide.
Incubate for 1 hour at Room Temp.
Analysis:
Quench with 4x SDS-PAGE Loading Buffer. Boil for 5 min.
Resolve on SDS-PAGE gel.
Readout: Perform in-gel fluorescence scanning.
Result: Targets of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide will appear as bands that disappear or fade as the probe concentration increases (loss of signal).
Protocol B: Determination of
(Kinetic Efficiency)
Objective: To quantify the covalent inhibition efficiency.
Methodology:
Enzyme Assay Setup: Prepare the target enzyme (e.g., a specific kinase or protease identified in Protocol A) in assay buffer.
Time-Dependent Inhibition:
Incubate Enzyme + Probe (at
) for varying times ( = 0, 5, 10, 30, 60 min).
At each time point, dilute an aliquot into a solution containing the enzyme's substrate (at saturation,
) to measure residual activity ().
Data Processing:
Plot
vs. time () for each inhibitor concentration . The slope is .
Plot
vs. .
Fit to the hyperbolic equation:
.
Output: Calculate
(). A value indicates a potent covalent binder.
Visualization of Signaling & Workflow
Figure 1: Competitive ABPP Workflow & Mechanism
Caption: Schematic of the Competitive ABPP workflow. The specific probe blocks the cysteine, preventing the fluorescent reporter from binding, resulting in signal loss.
Figure 2: Reaction Mechanism (S_N2 Alkylation)
Caption: Mechanism of covalent modification. The thiolate attacks the alpha-carbon, hindered by the phenyl group, displacing chloride.
Data Presentation & Analysis
Table 1: Expected Reactivity Profile
Parameter
Value / Characteristic
Implication
Electrophile
α-chloroacetamide
Moderate reactivity (tunable).
Steric Modulator
α-Phenyl group
Reduces off-target labeling of hyper-reactive surface cysteines; increases selectivity for pockets.
Recognition
4-piperidinophenyl
Targets hydrophobic pockets, kinase hinge regions, or GPCR allosteric sites.
Incubation Time
1 - 4 Hours
Slower kinetics than iodoacetamide due to steric bulk.
pH Sensitivity
pH 7.4 - 8.0
Reacts preferentially with thiolate anions ().
Troubleshooting & Critical Considerations
Solubility: The "2-phenyl" and "piperidinophenyl" groups make the molecule hydrophobic. Dissolve in DMSO to 10-50 mM stock. Ensure final DMSO concentration in assay is <2% to prevent protein denaturation.
Stability: α-chloroacetamides are generally stable in aqueous buffer for hours, but avoid prolonged storage (>24h) in basic buffers (pH > 8.5) to prevent hydrolysis.
False Positives: High concentrations (>100 µM) may lead to non-specific alkylation. Always perform a dose-response curve (1 µM to 100 µM) to distinguish specific binding (saturable) from non-specific labeling (linear).
References
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link
Shannon, D. A., & Weerapana, E. (2015). "Covalent probes in protein profiling." Current Opinion in Chemical Biology, 24, 18-26. Link
Application
Application Note: LC-MS/MS Profiling of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide Metabolites
Executive Summary This application note details the method development and data interpretation strategy for the metabolic profiling of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ). CPPA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the method development and data interpretation strategy for the metabolic profiling of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ).
CPPA presents a unique analytical challenge due to its dual chemical nature: it contains a basic piperidine moiety (susceptible to oxidative metabolism) and an electrophilic
-chloroacetamide group (a structural alert for potential toxicity via protein alkylation). Consequently, this protocol prioritizes not only standard Phase I metabolite identification (MetID) but also reactive metabolite trapping using Glutathione (GSH).
The following guide outlines a self-validating LC-MS/MS workflow designed to distinguish between bioactivation (GSH adducts) and detoxification (hydrolysis/hydroxylation) pathways.
Chemical Context & Analytical Strategy
Structural Analysis
Piperidine Ring: A basic center (
). In ESI+, this ensures high ionization efficiency (). Metabolic hotspots include N-oxidation and Carbon-hydroxylation.
-Chloroacetamide: The chlorine atom is benzylic and adjacent to a carbonyl, making it highly reactive toward nucleophiles (SN2 reaction).
Mass Spectrometry Implication: The parent compound will exhibit a distinct 3:1 isotopic ratio (
). Loss of this pattern is the primary diagnostic for dechlorination or GSH conjugation.
The "Twin-Stream" Workflow
To ensure comprehensive coverage, we utilize a Data-Dependent Acquisition (DDA) approach coupled with specific post-processing filters:
Stream A (General MetID): Search for +16 Da (Hydroxylation), +14 Da (Oxidation - 2H), and -Cl+OH (Hydrolysis).
Stream B (Reactive Screening): Search for +307 Da (Glutathione adducts) utilizing Mass Defect Filtering (MDF).
Experimental Protocols
Protocol A: Microsomal Incubation (Phase I & GSH Trapping)
Objective: Generate metabolites in a controlled in vitro system.
Reagents:
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)
Glutathione (GSH), reduced (10 mM stock)
Phosphate Buffer (100 mM, pH 7.4)
Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Procedure:
Pre-incubation: Mix Microsomes (final 1 mg/mL) and Buffer. Add CPPA (final 10 µM). Add GSH (final 5 mM) to "Trapping" samples; omit for "Control" samples. Incubate at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.
Incubation: Shake at 37°C for 60 minutes.
Termination: Add 3 volumes of Quenching Solution. Vortex vigorously for 30s.
Preparation: Centrifuge at 14,000 x g for 15 min (4°C). Transfer supernatant to LC vials.
Protocol B: LC-MS/MS Instrumentation & Conditions
Objective: Separate isomers and obtain high-quality fragmentation spectra.
LC System: UHPLC (e.g., Vanquish / ACQUITY)
Column: C18 Reverse Phase (e.g., HSS T3 or BEH C18, 2.1 x 100 mm, 1.7 µm). Note: T3 is preferred to retain polar GSH adducts.
Parameter
Setting
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Column Temp
45°C
Injection Vol
5 µL
Gradient Table:
Time (min)
%B
Description
0.0
5
Equilibrate
1.0
5
Load/Desalt
12.0
95
Elution Ramp
14.0
95
Wash
14.1
5
Re-equilibrate
| 17.0 | 5 | End |
MS Parameters (Q-TOF or Orbitrap):
Source: ESI Positive Mode (+).
Spray Voltage: 3.5 kV.
Scan Type: Full Scan (m/z 100–1200) + Top 3 DDA (MS/MS).
Dynamic Exclusion: 5.0 s (Prevents re-scanning the abundant parent).
Collision Energy: Stepped (20, 35, 50 eV) to fragment both the amide bond and the piperidine ring.
Data Analysis & Visualization
Workflow Logic
The following diagram illustrates the decision matrix for identifying metabolites based on MS spectral features.
Caption: Logical workflow for distinguishing stable oxidative metabolites from reactive glutathione conjugates using isotope fidelity and mass defect filtering.
Predicted Metabolic Pathways
Based on the structure of CPPA, three primary pathways are expected. The displacement of the Chlorine by GSH is the critical safety pathway.
Caption: Predicted biotransformation map. Red node (M4) indicates the reactive pathway of concern (glutathione conjugation).
Data Interpretation Guide
The Chlorine "Flag"
The most powerful tool in analyzing CPPA is the chlorine isotope signature.
Scenario A (Retention): If a metabolite peak shows a mass shift (e.g., +16 Da) but retains the 3:1 ratio of M and M+2, the metabolism occurred on the Piperidine or Phenyl rings. The reactive center is intact.
Scenario B (Loss): If the metabolite spectrum shows a singlet (or normal C/H/N/O isotope pattern) at the molecular ion, the Chlorine has been lost. This confirms reaction at the
-chloroacetamide moiety (Hydrolysis or GSH adduct).
Distinguishing Isomers (N-Oxide vs. Hydroxylation)
Both N-oxidation and C-hydroxylation result in +16 Da.
Fragmentation:
N-Oxide: typically yields a characteristic loss of 16 Da or 17 Da (OH radical) in MS/MS.
C-Hydroxylation: The OH group is stable on the ring; fragmentation will show shifted ring fragments.
Retention Time: N-oxides usually elute earlier than the parent on C18 columns due to increased polarity.
Mass Defect Filtering (MDF) for GSH
GSH has a significant mass defect.
Parent Mass Defect: Calculate the exact mass of CPPA.
GSH Shift: The addition of GSH (C10H17N3O6S) and loss of Cl changes the mass defect significantly.
Filter Setting: Set an MDF window of ±50 mDa around the predicted GSH adduct mass. This removes matrix background and highlights the reactive metabolite.
Summary of Key Analytes
Metabolite ID
Transformation
Predicted Shift ()
Cl Pattern?
Toxicity Risk
Parent
-
0
Yes
-
M1
Piperidine Hydroxylation
+15.9949
Yes
Low
M2
Piperidine N-Oxide
+15.9949
Yes
Low
M3
Hydrolysis (Dechlorination)
-17.9711 (-Cl +OH)
No
Low
M4
GSH Conjugate
+305.0681 (-Cl +GSH)
No
High
References
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Link
Zhu, M., et al. (2007). Detection and structural characterization of glutathione-trapped reactive metabolites using liquid chromatography-high-resolution mass spectrometry and mass defect filtering. Analytical Chemistry.[1][2][3][4][5] Link
Argoti, D., et al. (2005). Isotope labeling and tandem mass spectrometry for the characterization of glutathione conjugates.[6] Chemical Research in Toxicology. Link
Application Note: Solubilization and Handling of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide for Cell Culture
Executive Summary This guide outlines the optimal protocol for solubilizing 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ). Due to the presence of a lipophilic phenyl-acetamide backbone a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the optimal protocol for solubilizing 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ). Due to the presence of a lipophilic phenyl-acetamide backbone and a reactive
-chloroacetamide "warhead," this compound presents two distinct challenges: aqueous insolubility and chemical instability (susceptibility to hydrolysis or thiol-reaction).
Successful delivery to cell culture requires a "solvent-shielded" approach using anhydrous DMSO to maintain the electrophilic integrity of the molecule, followed by a step-wise aqueous dilution to prevent precipitation shock.
Ultrasonic water bath (optional, for stubborn crystals).
Glass vials (Amber, to protect from light).
Centrifuge (for clarifying stock).
Protocol A: Preparation of Stock Solution (10 mM)
Objective: Create a stable, high-concentration master stock.
Calculation:
Molecular Weight (Approx):
g/mol .
Target Concentration:
mM.
Formula: Mass (mg) = [Concentration (mM)
Volume (mL) MW] / 1000.
Example: To make 1 mL of 10 mM stock, weigh 3.29 mg of CPPA.
Dissolution:
Weigh the powder into a sterile, amber glass vial.
Add the calculated volume of Anhydrous DMSO .
Crucial: Do not use ethanol; DMSO is required to stabilize the amide backbone.
Homogenization:
Vortex vigorously for 30 seconds.
Visual Check: Hold vial up to light. The solution must be perfectly clear. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.
Clarification (Optional but Recommended):
Spin down the stock at 10,000
g for 1 minute to pellet any insoluble impurities (dust/fibers) that could nucleate precipitation later.
Storage:
Aliquot into small volumes (e.g., 20–50
L) to avoid freeze-thaw cycles.
Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
Protocol B: Preparation of Working Solution (Cell Delivery)
Objective: Dilute the hydrophobic stock into aqueous media without precipitation.
The "Shock" Problem: Direct addition of 100% DMSO stock to cold media often causes the compound to precipitate immediately, forming micro-crystals that cells cannot uptake, leading to false negatives.
The Solution: Use the Intermediate Dilution Step .
Prepare an intermediate solution at 10x the final concentration (e.g.,
) in pre-warmed () serum-free media or PBS.
Technique: Place the PBS/Media in a tube. While vortexing the tube, slowly pipet the required volume of DMSO stock into the center of the liquid.
Result: This results in a 1% DMSO solution. Most lipophilic compounds remain stable here for short periods.
Visual Inspection:
Check for turbidity (cloudiness).[2] If clear, proceed. If cloudy, see Section 7 (Troubleshooting).
Final Dilution (1x Conc):
Add the Intermediate Solution to your cell culture media (containing serum) at a 1:10 ratio.
Final DMSO Concentration: 0.1% (Safe for most cell lines).[3][4][5]
Safety & Stability Warnings
Electrophilic Reactivity
CPPA contains an
-chloroacetamide group. This is a covalent modifier .
Mechanism: It reacts with nucleophiles (specifically Cysteine thiols) via
displacement of the chloride.
Handling: Wear gloves. Avoid contact with skin.
Assay Interference: If your assay buffer contains DTT,
-mercaptoethanol, or Glutathione, the compound may react with the buffer before reaching the cellular target. Remove reducing agents from the media during the treatment window.
DMSO Toxicity
While CPPA requires DMSO, cells do not.
Limit: Keep final DMSO
().
Control: Always run a "Vehicle Control" (Media + 0.1% DMSO) to normalize for solvent effects.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Cloudiness upon dilution
Compound "Crash-out"
1. Warm media to 37°C before adding compound.2. Sonicate the intermediate dilution.3. Decrease stock concentration to 5 mM.
Loss of biological activity
Hydrolysis or Quenching
1. Ensure DMSO is anhydrous.2. Check if media contains high thiols (e.g., specialized stem cell media).3. Prepare fresh stock.
Cell death in Vehicle Control
DMSO Toxicity
1. Reduce final DMSO to 0.1%.2. Switch to an intermediate dilution step using PBS instead of media.
References
LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines.[4] Retrieved from
BenchChem. (2025).[3] Minimizing DMSO Toxicity and Solubility Protocols for Lipophilic Compounds. Retrieved from
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility/LogP).
Sigma-Aldrich. (n.d.). Handling of Alpha-Chloroacetamides and Electrophilic Reagents. Retrieved from
Protocol Online. (2009). Consensus on DMSO limits in Cell Culture (0.1% vs 0.5%).[3][4][5][6] Retrieved from
Application Notes & Protocols: Investigating the Therapeutic Potential of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals Introduction The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a novel chemical entity. As of this writing, its biological activity and mole...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a novel chemical entity. As of this writing, its biological activity and molecular targets are not characterized in the public domain. This guide is therefore designed as a strategic workflow for the systematic investigation of this molecule, proceeding from broad phenotypic screening to specific target identification and validation. The structural motifs present—a chloro-phenylacetamide group and a piperidine ring—are features found in numerous bioactive compounds, suggesting a rich potential for therapeutic activity. Phenylacetamide derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, present in drugs targeting cancers and central nervous system disorders.[5][6][7][8]
This document provides a logical, multi-phase experimental strategy to first uncover a biological phenotype induced by the compound and then to deconvolve the specific molecular target(s) responsible for that effect. The protocols herein are designed to be self-validating and are grounded in established, robust methodologies.
Phase 1: Phenotypic Screening to Identify Biological Activity
The initial step for any novel compound is to determine if it elicits a measurable biological response in a relevant system. A phenotypic screen assesses the compound's effect on cellular characteristics without prior knowledge of a specific target.[9][10][11][12][13] Given the prevalence of the compound's structural motifs in anticancer agents, a broad cytotoxicity screen against a panel of human cancer cell lines is a logical starting point. The MTT assay, a colorimetric method for assessing cell metabolic activity, serves as a reliable and high-throughput indicator of cell viability.[14][15][16][17]
Workflow for Initial Phenotypic Screening
Caption: Workflow for identifying cytotoxic activity via phenotypic screening.
Protocol 1: MTT Assay for Broad Cytotoxicity Screening
This protocol is used to determine the concentration of the test compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Materials:
Test Compound: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Cell Lines: A diverse panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], DU145 [prostate])
Complete culture medium (specific to each cell line)
96-well flat-bottom tissue culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.[15][16]
Multi-well spectrophotometer (plate reader)
Procedure:
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in a complete culture medium.
Cell Treatment: Remove the medium from the wells and add 100 µL of the serially diluted compound solutions (in triplicate). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[16]
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[14][16]
Absorbance Reading: Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background.[15][16]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation:
Cell Line
Tissue of Origin
Hypothetical IC50 (µM)
MCF-7
Breast Cancer
1.2
A549
Lung Cancer
> 50
HCT116
Colon Cancer
0.8
DU145
Prostate Cancer
25.6
MRC-5
Normal Lung Fibroblast
> 50
This table presents hypothetical data. A potent and selective compound would show low IC50 values in specific cancer cell lines (e.g., MCF-7, HCT116) and high IC50 values in others and in non-cancerous cell lines (e.g., A549, MRC-5), suggesting a specific mechanism of action rather than general toxicity.
Phase 2: Target Deconvolution Strategies
Once a reproducible phenotype is established (e.g., selective cytotoxicity in HCT116 cells), the next critical phase is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, can be approached using several powerful techniques.[18][19][20][21] We will detail two complementary state-of-the-art methods: a label-free approach (CETSA) and an affinity-based approach (AP-MS).
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement within intact cells.[22][23][24] The principle is that when a small molecule binds to its protein target, it generally confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[23][25] This change can be detected by quantifying the amount of soluble protein remaining after a heat challenge.
Workflow for CETSA
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
SDS-PAGE equipment, PVDF membranes, and Western blot reagents
Primary antibody against a candidate protein (hypothesized or identified via other means) and HRP-conjugated secondary antibody
Procedure:
Cell Treatment: Culture HCT116 cells to ~80-90% confluency. Treat cells with the test compound (at 10x IC50 concentration) or vehicle (DMSO) for 1 hour at 37°C.
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[22][26]
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[22]
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Carefully collect the supernatant, which contains the soluble protein fraction.[22]
Protein Quantification & Western Blot:
Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
Transfer proteins to a PVDF membrane and block with 5% non-fat milk.
Incubate with a primary antibody for a suspected target overnight, followed by incubation with an HRP-conjugated secondary antibody.
Detect the signal using an ECL substrate.
Data Analysis: Quantify the band intensities for each temperature point. Normalize the data, setting the intensity at the lowest temperature (40°C) to 100%. Plot the percentage of soluble protein against temperature for both compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target protein stabilization.
B. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful method to identify protein binding partners of a small molecule.[27][28][29] This technique uses a modified version of the compound, which is immobilized on a solid support (e.g., beads), to "fish" for its binding proteins from a cell lysate. These captured proteins are then identified using mass spectrometry.
Workflow for AP-MS
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol 3: AP-MS for Target Identification
Materials:
Affinity Probe: A chemically synthesized version of the test compound with a linker arm and a biotin tag.
Streptavidin-coated magnetic beads
HCT116 cells (or 'hit' cell line)
Lysis Buffer (non-denaturing, e.g., RIPA buffer without SDS)
Wash Buffer (Lysis buffer with varying salt concentrations)
Elution Buffer (e.g., SDS-PAGE sample buffer or a competitive biotin solution)
Mass spectrometry facility for protein identification
Procedure:
Affinity Probe Synthesis: This requires synthetic chemistry expertise. Structure-activity relationship (SAR) data is used to determine a non-essential position on the compound to attach a linker (e.g., polyethylene glycol) terminating in a biotin tag.[27]
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated affinity probe to immobilize it. Wash away any unbound probe.
Cell Lysate Preparation: Grow HCT116 cells and harvest. Lyse the cells in a non-denaturing lysis buffer to create a total cell lysate. Determine the protein concentration.
Affinity Pull-down: Incubate the probe-immobilized beads with the cell lysate (e.g., 1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation.
Control Experiment: In parallel, run a competition control by adding a 100-fold excess of the free, unmodified test compound to the lysate before adding the beads. This will prevent specific binders from attaching to the probe. A second control using beads without the probe should also be run.
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer.
Proteomic Analysis: Separate the eluted proteins on an SDS-PAGE gel. Excise the entire lane, perform in-gel trypsin digestion, and submit the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30]
Data Analysis: Identify the proteins detected by mass spectrometry. True binding partners should be present in high abundance in the affinity probe sample but significantly reduced or absent in the competition control and the beads-only control.
Phase 3: Target Validation and Characterization
Identifying a candidate protein through CETSA or AP-MS is a major step, but it requires rigorous validation to confirm a direct and functionally relevant interaction.
Workflow for Target Validation
Caption: A logical workflow for validating a candidate protein target.
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule.[31][32][33][34] A small, fluorescently-labeled probe that binds to the target protein will tumble slowly, yielding a high polarization signal. When the unlabeled test compound competes for the same binding site, it displaces the probe, which then tumbles freely and gives a low polarization signal. This allows for the precise determination of binding affinity.
Materials:
Purified recombinant candidate target protein
A fluorescently-labeled ligand (probe) known to bind the target
Test Compound: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Assay Setup: In a 384-well plate, add a constant concentration of the purified target protein and the fluorescent probe. The optimal concentrations must be determined empirically but are typically around the Kd of the probe-protein interaction.
Compound Titration: Add the test compound in a serial dilution series (e.g., from 100 µM down to 10 pM).
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Analysis: Plot the FP values against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the fluorescent probe. The IC50 can be converted to a binding affinity constant (Ki).
Application Note: Kinase Selectivity Profiling
If the validated target is a protein kinase, assessing selectivity is paramount. Kinases are a large family of structurally related enzymes, and off-target inhibition can lead to toxicity.[35]
Recommendation: Submit the compound to a commercial kinome profiling service.[36][37][38][39] These services screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of several hundred kinases. The results are typically presented as a percentage of inhibition for each kinase. Potent hits from the primary screen can be followed up with full IC50 determinations. This provides a comprehensive view of the compound's selectivity and helps to predict potential off-target effects early in the drug development process.
References
Cui, K. et al. (2013). Cell Viability Assays. In: The Assay Guidance Manual. [Link]
A-Star Research. Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]
Abu-Laban, M. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Al-Aqbi, Z. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]
Lomenick, B. et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
MDPI. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]
Wang, B-L. et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
Denis Titov Laboratory. (2011). Identification and validation of protein targets of bioactive small molecules. [Link]
AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. [Link]
Mass Spectrometry Core Facility, EPFL. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]
Renaissance School of Medicine at Stony Brook University. Identification and characterization of molecular targets of natural products by mass spectrometry. [Link]
Spectroscopy Online. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]
Application Note: Antimicrobial Characterization of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
This Application Note is designed for researchers investigating the antimicrobial potential of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . It synthesizes structural analysis with standardized CLSI/EUCAST protocol...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating the antimicrobial potential of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . It synthesizes structural analysis with standardized CLSI/EUCAST protocols, adapted for the specific physicochemical properties of alpha-haloacetamides.
The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide represents a hybrid pharmacophore designed to exploit two distinct mechanisms of antimicrobial action. Its structure consists of a lipophilic carrier and an electrophilic warhead.
The Electrophilic Warhead (
-Chloro--phenylacetamide): The carbon adjacent to the carbonyl group carries both a chlorine atom and a phenyl ring. The electron-withdrawing nature of the chlorine and the carbonyl group makes this -carbon highly electrophilic. It is designed to act as an alkylating agent , specifically targeting nucleophilic thiol (-SH) groups in bacterial enzymes (e.g., cysteine proteases, thioredoxin reductase, or synthases involved in cell wall formation) [1].
The Lipophilic Carrier (4-Piperidinophenyl): The piperidine ring attached to the aniline moiety significantly increases the LogP (lipophilicity). This facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria. Additionally, piperidine moieties are often associated with the inhibition of efflux pumps [2].
Expected Activity Spectrum
Based on structural analogs (e.g., 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide), this compound is expected to exhibit:
High Potency: Against Gram-positive bacteria (S. aureus, B. subtilis) due to the accessible cell wall.
Moderate Potency: Against Gram-negative bacteria (E. coli, P. aeruginosa), dependent on its ability to bypass porin channels.
Antifungal Potential: Alkylating agents often show activity against Candida spp. by disrupting redox homeostasis [3].
Safety & Handling (Critical)
WARNING: This compound is a putative alkylating agent .
Hazard: Potential skin sensitizer and irritant. It may covalently bind to host proteins.
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
Inactivation: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile) to quench the alkylating potential before disposal.
Material Preparation & Stock Solutions
Solubility Profile
The presence of two phenyl rings and a piperidine ring renders this molecule highly lipophilic (Hydrophobic). It is insoluble in water .
Solvent
Solubility
Usage Recommendation
DMSO
High (>20 mg/mL)
Preferred. Use for primary stock.
Ethanol
Moderate
Acceptable, but evaporation can alter concentration.
Water
Negligible
Do not use for stock.
Acetone
High
Avoid (incompatible with polystyrene plates).
Stock Solution Protocol
Goal: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.
Weigh 10.0 mg of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide.
Transfer to a glass amber vial (protect from light to prevent dehalogenation).
Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
Vortex for 30 seconds until fully dissolved.
Sterilization: Do not autoclave. If filtration is necessary, use a 0.22 µm PTFE or Nylon syringe filter (do not use cellulose acetate).
Storage: Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Broth Microdilution (MIC)
This protocol is adapted from CLSI M07-A10 guidelines [4], optimized for hydrophobic compounds.
Assay Setup (96-Well Plate)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Figure 1: Step-by-step workflow for preparing the microdilution plate. Note the intermediate dilution step to reduce DMSO concentration.
Step-by-Step Procedure
Intermediate Dilution: Dilute the Master Stock (10 mg/mL) 1:10 in CAMHB to get 1000 µg/mL . (Note: This solution contains 10% DMSO).
Plate Preparation:
Add 100 µL of sterile CAMHB to columns 2 through 12 of a 96-well plate.
Add 200 µL of the 1000 µg/mL intermediate solution to Column 1.
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, then transfer to Column 3... repeat to Column 10. Discard the final 100 µL from Column 10.
Result: Concentrations range from 1000 µg/mL down to ~2 µg/mL.
Controls:
Column 11: Growth Control (Broth + Inoculum + 1% DMSO).
Column 12: Sterility Control (Broth only).
Inoculum Preparation:
Prepare a 0.5 McFarland suspension (
CFU/mL) of the test organism (e.g., S. aureus ATCC 29213).
Dilute this suspension 1:150 in CAMHB to reach
CFU/mL.
Inoculation:
Add 100 µL of the diluted inoculum to wells in Columns 1–11.
Final Test Concentrations: 500 µg/mL down to ~1 µg/mL.
Final DMSO Concentration: < 0.5% (Non-toxic to most bacteria).
Incubation: 35 ± 2°C for 16–20 hours (24h for fungi).
Readout: The MIC is the lowest concentration showing no visible turbidity .
Data Analysis & Interpretation
MIC Value (µg/mL)
Interpretation
Action
< 10
Highly Active
Proceed to cytotoxicity testing (Selectivity Index).
10 - 64
Moderately Active
Assess structural optimization (SAR).
> 64
Inactive
Check solubility; compound may have precipitated.
Precipitation Check: Because this compound is lipophilic, inspect wells at high concentrations (250–500 µg/mL) for crystal formation. If crystals are present, the "apparent" MIC may be a solubility artifact.
Mechanistic Validation (Advanced)
To confirm the mechanism of action (alkylation vs. membrane disruption), perform a Time-Kill Assay and a Thiol-Protection Assay .
Proposed Mechanism of Action
Figure 2: The alpha-chloro group acts as an electrophile, reacting with nucleophilic thiols in bacterial proteins.
Thiol-Protection Assay (Protocol)
If the compound acts by alkylation, adding excess cysteine should quench its activity.
Prepare two sets of MIC plates.
Set A: Standard MIC protocol (as above).
Set B: Add 2 mM L-Cysteine or N-acetylcysteine (NAC) to the broth before adding the compound.
Result: If MIC increases significantly (e.g., >4-fold) in Set B, the mechanism is confirmed as thiol-dependent alkylation [5].
References
Bravo, M., et al. (2020).[1] "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae." Frontiers in Microbiology.
Katke, S.A., et al. (2011). "Synthesis and antimicrobial activity of some new 2-chloro-N-phenylacetamide derivatives." International Journal of Pharma and Bio Sciences.
Jain, P., et al. (2012). "Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues." Journal of Applied Pharmaceutical Science.
CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute.
Yerdelen, K.O., et al. (2014).
-Substituted-N4-Acetamides of Ciprofloxacin." Molecules.
Application Note: Anticancer Evaluation of 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide Derivatives
[1] Executive Summary This application note outlines a standardized workflow for the biological evaluation of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide derivatives. These small molecules represent a hybrid pharma...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note outlines a standardized workflow for the biological evaluation of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide derivatives. These small molecules represent a hybrid pharmacophore combining an electrophilic
-chloroacetamide "warhead" (implicated in covalent protein modification) with a lipophilic phenyl ring and a solubilizing piperidine moiety.
This guide provides detailed protocols for solubility optimization , in vitro cytotoxicity screening , and mechanistic validation (specifically targeting apoptosis and GST inhibition). It is designed for medicinal chemists and pharmacologists seeking to validate hit-to-lead compounds in early-stage oncology discovery.
Chemical Rationale & Pharmacophore Analysis
The structural logic of this scaffold rests on three functional domains:
-Chloroacetamide Core: A mild electrophile capable of alkylating cysteine residues in target proteins (e.g., Glutathione S-Transferase or specific kinases).
2-Phenyl Substituent: Provides hydrophobic bulk to occupy deep lipophilic pockets within the target enzyme.
4-Piperidinophenyl Moiety: Enhances aqueous solubility and pharmacokinetic properties, often acting as a solvent-exposed "tail" or interacting with hinge regions in kinase targets.
Structural Workflow Diagram
Figure 1: Structural logic and evaluation workflow for the target derivatives.
Protocol 1: Compound Preparation & Handling
Critical Consideration: The
-chloro group is reactive. Improper storage or protic solvents can lead to hydrolysis (loss of Cl) or cyclization, rendering the compound inactive.
Chloroacetamides often induce apoptosis via oxidative stress or direct alkylation of Glutathione S-Transferase (GST).
A. Apoptosis Detection (Annexin V-FITC/PI)
Treatment: Treat
cells with the IC₅₀ concentration of the derivative for 24 hours.
Harvesting: Trypsinize cells, wash 2x with cold PBS.
Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
Incubation: Incubate 15 mins at RT in the dark.
Flow Cytometry: Analyze immediately.
Q1 (Annexin-/PI+): Necrosis.
Q2 (Annexin+/PI+): Late Apoptosis.
Q3 (Annexin-/PI-): Live.
Q4 (Annexin+/PI-): Early Apoptosis.
B. GST Inhibition Assay (Colorimetric)
Since the
-chloro group can act as a suicide substrate for GST, this assay confirms target engagement.
Lysate Prep: Prepare cytosolic lysates from treated cells.
Reaction Mix: Combine lysate, CDNB (substrate), and GSH (cofactor) in a cuvette.
Kinetics: Measure absorbance at 340 nm every 30 seconds for 5 minutes.
Interpretation: A decrease in the slope (rate of CDNB-GSH conjugation) compared to control indicates GST inhibition.
Mechanism of Action Diagram
Figure 2: Proposed mechanism of action involving GST inhibition and intrinsic apoptotic pathway activation.
References
Tavallaei, M. et al. (2025).[2] Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
Ahmed, R. et al. (2025).[3] Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health.
Aliabadi, A. et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research.
Santa Cruz Biotechnology. 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride Product Data.
Holota, S. et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.
Application Notes and Protocols for Neuroprotective Acetamide Derivatives in Neurological Disorder Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel benzimidazole-containing acetamide derivative, 2-(4-methoxyanilino)-N-[1...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel benzimidazole-containing acetamide derivative, 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide , in the investigation of potential treatments for neurological disorders. This document outlines the scientific rationale, synthesis, and detailed protocols for in vitro and in vivo evaluation of its neuroprotective effects, with a focus on attenuating neuroinflammation and oxidative stress.
Introduction: The Rationale for Targeting Neuroinflammation and Oxidative Stress
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates oxidative stress and neuroinflammation as key contributors to the pathology of these disorders.[1][2] Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, leads to cellular damage. This, in turn, can trigger a chronic inflammatory response in the central nervous system (CNS), mediated by microglia and astrocytes, which further exacerbates neuronal injury. This vicious cycle of oxidative stress and neuroinflammation presents a compelling therapeutic target for neuroprotective interventions.[3]
The compound 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (hereafter referred to as Compound 3a) has been synthesized and investigated for its potential to disrupt this pathological cascade. Its benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[3] This guide will provide the necessary protocols to replicate and expand upon the initial findings of its neuroprotective properties.
Synthesis of 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (Compound 3a)
The synthesis of Compound 3a is a multi-step process that begins with the protection of 2-aminobenzimidazole.[3] The subsequent steps involve the introduction of the acetamide moiety followed by the final substitution reaction.
Synthesis Workflow
Caption: Synthesis workflow for Compound 3a.
Step-by-Step Synthesis Protocol
Step 1: Protection of 2-Aminobenzimidazole
Dissolve 2-aminobenzimidazole in a mixture of acetonitrile and water.
Add p-toluene sulfonyl chloride (p-TsCl) to the solution.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Isolate the protected 2-aminobenzimidazole by filtration and wash with water.
Step 2: Synthesis of 2-chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide
Suspend the protected 2-aminobenzimidazole in anhydrous dichloromethane at 0°C.
Add chloroacetyl chloride dropwise to the suspension.
Stir the reaction mixture at 0°C for 15 minutes, then at room temperature for 1 hour.[3]
The resulting crude product can be purified by recrystallization from ethanol.[3]
Step 3: Synthesis of Compound 3a
Dissolve the product from Step 2 and 4-methoxyaniline in anhydrous dimethylformamide (DMF).
Add potassium carbonate (K2CO3) to the mixture.
Heat the reaction mixture at 80°C until the starting material is consumed (monitored by TLC).
After cooling, pour the reaction mixture into ice-water to precipitate the product.
Collect the solid by filtration, wash with water, and purify by recrystallization.
In Vivo Evaluation of Neuroprotective Effects in an Ethanol-Induced Neurodegeneration Model
Chronic ethanol consumption is known to induce neurodegeneration through mechanisms involving oxidative stress and neuroinflammation.[1][2] This makes it a relevant preclinical model to assess the neuroprotective potential of new chemical entities.
Experimental Design
Caption: In vivo experimental workflow.
Animal Model and Dosing Regimen
Animals: Adult male Wistar rats.
Induction of Neurodegeneration: Administer ethanol (3 g/kg, 20% v/v in saline) intraperitoneally (i.p.) daily for 28 days.[3]
Administration: Compound 3a is administered 30 minutes prior to ethanol administration.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory.
Protocol:
Acquisition Phase (Days 24-27): Four trials per day for four consecutive days. In each trial, the rat is placed in the water at one of four starting positions and allowed to find a hidden platform. The time to find the platform (escape latency) is recorded.
Probe Trial (Day 28): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
Biochemical and Histopathological Analysis
At the end of the treatment period, animals are euthanized, and brain tissues (cortex and hippocampus) are collected for analysis.
Hematoxylin and Eosin (H&E) Staining: To observe neuronal morphology and signs of neurodegeneration such as pyknosis and eosinophilic cytoplasm.[3] Treatment with Compound 3a is expected to show more intact and healthy-looking neurons compared to the ethanol-treated group.[3]
Proposed Mechanism of Action
The neuroprotective effects of Compound 3a are likely mediated through the attenuation of oxidative stress and neuroinflammation.
Caption: Proposed mechanism of action of Compound 3a.
In Vitro Neuroprotection Assays
To further elucidate the direct neuroprotective effects of Compound 3a, in vitro assays using neuronal cell lines are recommended.
Cell Culture and Treatment
Cell Line: HT-22 mouse hippocampal neuronal cells or SH-SY5Y human neuroblastoma cells.
Induction of Neurotoxicity: Glutamate or hydrogen peroxide (H₂O₂) can be used to induce oxidative stress-mediated cell death.
Treatment: Pre-treat cells with various concentrations of Compound 3a for a specified period (e.g., 24 hours) before adding the neurotoxic agent.
Assessment of Cell Viability
MTT Assay: Measures the metabolic activity of viable cells.
Plate cells in a 96-well plate.
After treatment, add MTT solution to each well and incubate.
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
DCFH-DA Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation.
After treatment, incubate cells with DCFH-DA.
Measure fluorescence intensity using a fluorescence microplate reader. Lower fluorescence indicates reduced ROS levels.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for evaluating the neuroprotective potential of 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide . The findings from these studies can provide valuable insights into its mechanism of action and its potential as a therapeutic agent for neurological disorders characterized by neuroinflammation and oxidative stress.
Future research should focus on:
Elucidating the specific molecular targets of Compound 3a.
Evaluating its efficacy in other preclinical models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease).
Assessing its pharmacokinetic and safety profiles.
References
Iqbal, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 10(1), 108. [Link]
Iqbal, M., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(4), 635-648. [Link]
Iqbal, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PMC, PMC7023260. [Link]
Application Notes & Protocols: Strategic Development of 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide Derivatives for Enhanced Biological Activity
Abstract The N-acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific compound, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, presen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific compound, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, presents a compelling starting point for a drug discovery campaign. It combines a reactive chloroacetamide "warhead," capable of forming covalent bonds with biological targets, with a phenyl group and a piperidinophenyl moiety amenable to extensive chemical modification.[2][3] This guide provides a comprehensive framework for the systematic design, synthesis, and evaluation of derivatives of this core structure. We will detail synthetic protocols, outline a robust biological screening cascade, and discuss the principles of interpreting structure-activity relationship (SAR) data to guide lead optimization.
Introduction: Rationale for Derivative Development
The process of drug discovery involves the identification of candidate compounds, followed by their synthesis, characterization, and screening for therapeutic efficacy.[4] The parent scaffold, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, contains key pharmacophoric features:
Covalent Warhead: The α-chloroacetamide group is a well-known electrophile that can covalently bind to nucleophilic residues, such as cysteine, on target proteins.[2] This can lead to increased potency, prolonged duration of action, and a way to overcome resistance mechanisms.[3]
Lipophilic Phenyl Group: This group can engage in hydrophobic interactions within a target's binding pocket. Its substitution pattern can be modified to probe for additional interactions and modulate electronic properties.
Piperidinophenyl Moiety: The piperidine ring is a common structural element in pharmaceuticals, often used to improve solubility, metabolic stability, and to orient functional groups in three-dimensional space for optimal target engagement.[5][6][7]
The primary goal of a derivatization program is to systematically modify these regions to improve potency, enhance selectivity against off-targets, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Synthetic Strategy & Library Design
A successful derivatization strategy relies on robust and versatile chemical reactions that allow for the creation of a diverse library of analogues. The synthesis of the core scaffold and its derivatives can be approached via a convergent synthesis, preparing key intermediates that are then combined.
Overall Synthetic Workflow
The following diagram outlines the general workflow for generating and evaluating a library of derivatives based on the core scaffold.
Caption: High-level workflow for derivative development and evaluation.
Protocol 1: Synthesis of the Core Scaffold
This protocol describes the fundamental amide bond formation, a common reaction for generating such scaffolds.[8]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
Dissolve 4-(piperidin-1-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the stirred solution to 0 °C using an ice bath.
Dissolve 2-chloro-2-phenylacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel.
Add the acid chloride solution dropwise to the cooled aniline solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure product.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategies for Derivatization
To build a comprehensive SAR, modifications should be explored at three key positions:
Phenyl Ring (R¹): Introduce electron-donating or electron-withdrawing groups at the ortho-, meta-, and para-positions. This can be achieved by using substituted 2-chloro-2-phenylacetyl chlorides in Protocol 1.
Piperidine Nitrogen (R²): The piperidine nitrogen can be alkylated or acylated. This is best achieved by starting with 4-(piperidin-1-yl)aniline and performing N-functionalization prior to the amide coupling, or by using a piperidine that is already functionalized. Reductive amination is a robust method for N-alkylation.[9]
Piperidine Ring Carbons (R³): Direct C-H functionalization can introduce substituents at various positions on the piperidine ring, though this often requires specialized catalysts and N-protection strategies.[5][10] A more straightforward approach is to use commercially available substituted piperidines to synthesize the 4-(piperidin-1-yl)aniline starting material.
Caption: Key diversification points on the core scaffold.
Biological Evaluation Cascade
A tiered screening approach is efficient for identifying promising compounds.[4][11] This involves a broad primary screen followed by more detailed secondary assays for confirmed "hits."
Primary Assay: Target-Based Enzyme Inhibition
Given the chloroacetamide moiety, a logical starting point is to screen for inhibition of an enzyme with a catalytic cysteine residue.[2] Enzyme inhibitor screening assays are a cornerstone of early drug discovery.[11] A generic fluorescence-based or mass spectrometry-based assay can be used.[12]
Protocol 2: General Enzyme Inhibition Assay (Fluorescence-Based)
Assay Preparation: Prepare assay buffer, enzyme solution (e.g., a cysteine protease), and a fluorogenic substrate solution at appropriate concentrations.
Compound Plating: In a 96- or 384-well plate, add 1 µL of test compound from a DMSO stock solution to achieve the desired final concentration (e.g., 10 µM). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
Enzyme Addition: Add enzyme solution to all wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for potential covalent modification.
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
Signal Detection: Read the plate on a fluorescence plate reader at appropriate excitation/emission wavelengths over a time course (e.g., every 2 minutes for 30 minutes).
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound relative to the DMSO controls. Compounds showing >50% inhibition are considered "hits."
Secondary Assays: Cellular Potency and Cytotoxicity
Hits from the primary screen must be evaluated in a more biologically relevant context. Cellular assays determine if the compound can cross the cell membrane and engage its target in a cellular environment. Cytotoxicity assays are crucial to ensure that the observed activity is not due to general cell death.[13][14][15]
This assay measures the metabolic activity of cells, which correlates with cell viability.[16][17]
Cell Plating: Seed cells (e.g., a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[18]
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add media containing the various compound concentrations. Include a vehicle control (DMSO). Incubate for 48-72 hours.[16][18]
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells will convert the yellow tetrazolium salt to a purple formazan product.[15][16]
Solubilization: If using MTT, add a solubilizing agent (like DMSO or SDS) to dissolve the formazan crystals.[16]
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).[16]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (or CC₅₀ for cytotoxicity) value.
Data Interpretation and Structure-Activity Relationships (SAR)
Systematic analysis of the biological data from the derivative library allows for the development of an SAR.[1] This provides crucial insights into which chemical features are responsible for the desired activity.
Data Summary Table:
All quantitative data, such as IC₅₀ values from both enzymatic and cellular assays, should be compiled into a table for clear comparison.
Compound ID
R¹ (Phenyl Sub)
R² (Pip-N Sub)
R³ (Pip-C Sub)
Enzyme IC₅₀ (µM)
Cell Potency IC₅₀ (µM)
Cytotoxicity CC₅₀ (µM)
Selectivity Index (SI = CC₅₀/IC₅₀)
Parent
H
H
H
1.2
5.8
>50
>8.6
DEV-01
4-F
H
H
0.8
3.1
>50
>16.1
DEV-02
4-OMe
H
H
5.6
22.1
>50
>2.2
DEV-03
H
Methyl
H
1.5
7.2
>50
>6.9
DEV-04
4-F
Methyl
H
0.7
2.5
>50
>20.0
(Note: Data shown is hypothetical for illustrative purposes.)
SAR Insights from Hypothetical Data:
Phenyl Ring (R¹): Comparing the Parent to DEV-01 (4-F) and DEV-02 (4-OMe) suggests that an electron-withdrawing group like fluorine at the 4-position is beneficial for activity, while an electron-donating group like methoxy is detrimental. This is a common trend observed in similar scaffolds.[19][20]
Piperidine Nitrogen (R²): The addition of a small alkyl group (DEV-03 ) has a negligible effect on activity compared to the parent compound.
Synergistic Effects: The combination of the beneficial 4-fluoro group with the N-methyl group (DEV-04 ) results in the most potent compound, suggesting these two modifications are additive or synergistic.
Toxicity: All tested compounds show low cytotoxicity (CC₅₀ >50 µM), resulting in favorable selectivity indices. The selectivity index (SI) is a critical measure of a compound's therapeutic window.[13]
Conclusion and Future Directions
This guide provides a strategic and methodological framework for the development of derivatives of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. By employing robust synthetic strategies and a logical screening cascade, researchers can efficiently generate and analyze a library of compounds to establish a clear structure-activity relationship. The insights gained from the initial library will guide the design of subsequent generations of compounds, ultimately leading to the identification of lead candidates with improved potency, selectivity, and drug-like properties, advancing them through the drug development pipeline.[21][22]
Frontiers in Chemistry. (2022, September 7). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
ResearchGate. (2020, March). Synthetic strategies towards C−H functionalization of piperidines at.... Retrieved from [Link]
BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]
Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Retrieved from [Link]
Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]
Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
Wang, M., et al. (2016). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Retrieved from [Link]
PubMed. (2007, May 15). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Retrieved from [Link]
Yakimovich, A. Y., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
Technology Networks. (2022, April 19). Expediting Drug Discovery Using Novel Target-Based Approaches. Retrieved from [Link]
PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]
Marković, V. M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Retrieved from [Link]
Taylor & Francis Online. (2023, February 20). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Retrieved from [Link]
MDPI. (2024, November 21). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Retrieved from [Link]
Auctores Online. (2021, September 8). Regulatory Guidelines for New Drug Development. Retrieved from [Link]
RSC Publishing. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]
Wiley. (n.d.). Development of Therapeutic Agents Handbook. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2012, March 19). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Retrieved from [Link]
Longdom Publishing. (n.d.). Developing Novel Therapeutics: Pioneering Advances in Healthcare. Retrieved from [Link]
MDPI. (2022, November 8). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]
PubMed. (2020). Master Protocol Trial Design for Efficient and Rational Evaluation of Novel Therapeutic Oncology Devices. Retrieved from [Link]
PubMed. (2025, August 11). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Retrieved from [Link]
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2023, June 1). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Retrieved from [Link]
Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
in vivo experimental design using 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Introduction & Compound Profile 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (herein referred to as CPPA ) is a synthetic small molecule characterized by a lipophilic scaffold containing a reactive -chloroacetamide...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (herein referred to as CPPA ) is a synthetic small molecule characterized by a lipophilic scaffold containing a reactive
-chloroacetamide warhead . Structurally, it combines a piperidinyl-aniline recognition motif with a reactive benzylic chloride center.
This compound belongs to the class of Targeted Covalent Inhibitors (TCIs) or Covalent Probes . The
-chloro-phenylacetamide moiety is highly electrophilic, designed to form irreversible covalent bonds with nucleophilic residues (typically Cysteine thiols) on target proteins. The piperidine-phenyl group likely dictates non-covalent binding affinity and pharmacokinetic distribution (potentially CNS-penetrant).
Key Challenges in In Vivo Use:
Chemical Instability: The benzylic chloride (2-chloro-2-phenyl) is susceptible to rapid hydrolysis (solvolysis) in aqueous media and reaction with plasma nucleophiles (albumin, glutathione).
Formulation: Requires non-nucleophilic excipients to prevent ex vivo degradation.
Toxicity: Potential for off-target alkylation and glutathione depletion.
This guide details the protocols for formulating, administering, and validating the efficacy of CPPA in preclinical models, ensuring scientific rigor and reproducibility.
Formulation & Stability Protocols
Due to the reactive nature of the C-Cl bond, standard aqueous formulations (e.g., saline, PBS) will lead to rapid hydrolysis, yielding the inactive
-hydroxy derivative.
Recommended Vehicle Systems
Goal: Maintain chemical integrity prior to injection.
Vehicle Class
Composition
Suitability
Notes
Co-solvent System (Standard)
10% DMSO / 40% PEG400 / 50% Saline
Acute Dosing
Prepare immediately before use (<15 min stability).
Lipid-Based (Preferred)
10% DMSO / 90% Corn Oil (or Miglyol 812)
Chronic/IP
Protects the C-Cl bond from hydrolysis.
Cyclodextrin
20% HP--CD in pH 5.0 Acetate Buffer
IV/IP
Acidic pH slows hydrolysis; encapsulation stabilizes the warhead.
Protocol: Preparation of Lipid Formulation (10 mg/mL)
Weighing: Weigh 10 mg of CPPA solid into a sterile glass vial.
Solubilization: Add 100 µL of anhydrous DMSO. Vortex until fully dissolved (clear yellow solution).
Dilution: Slowly add 900 µL of sterile-filtered Corn Oil or Miglyol 812 while vortexing.
Verification: Inspect for precipitation. If cloudy, sonicate at 37°C for 5 mins.
Storage: Keep at Room Temperature (RT). Do not refrigerate (viscosity issues) or freeze (precipitation). Use within 4 hours.
Pharmacokinetics (PK) & Metabolism Design
CPPA is a "soft drug" candidate or a probe that is rapidly consumed. PK analysis must distinguish between the parent (active) and the hydrolyzed/conjugated (inactive) metabolites.
PK Study Design (Mouse)
Subjects: Male C57BL/6 mice (n=3 per timepoint).
Dose: 5 mg/kg (IV) and 10 mg/kg (IP/PO).
Sampling: 5, 15, 30, 60, 120, 240 min post-dose.
Blood Collection: Retro-orbital or tail vein into K2EDTA tubes containing N-ethylmaleimide (NEM) .
Critical Step: NEM (10 mM final) prevents ex vivo reaction of CPPA with plasma thiols during processing.
Lysis: Homogenize in Lysis Buffer (PBS, 1% Triton X-100, Protease Inhibitors). Do NOT add DTT/BME yet.
Probe Labeling: Add Iodoacetamide-Biotin (IA-Biotin) (10 µM) to lysates for 1 hour at RT.
Logic: IA-Biotin will label free cysteines. If CPPA bound the target in vivo, the target cysteine is blocked, and IA-Biotin cannot bind.
Pull-down: Streptavidin-agarose enrichment.
Western Blot: Blot for Target Protein.
Result:Loss of Signal in CPPA-treated samples indicates successful Target Engagement.
B. Functional Efficacy Model (General)
Given the structure (Piperidine-Aniline), CPPA likely targets GPCRs or Kinases involved in signaling.
Dosing Regimen: Daily (QD) or BID IP injection.
Dose Range: 10–50 mg/kg (Determined by MTD).
Control:Inactive Analog (2-phenyl-N-(4-piperidinophenyl)acetamide — lacking the Chlorine). This controls for non-covalent binding effects.
Safety & Toxicity Monitoring
Reactive chloroacetamides can cause Glutathione (GSH) Depletion , leading to oxidative stress and hepatotoxicity.
Safety Markers to Monitor:
Body Weight: >15% loss requires euthanasia.
Liver Enzymes: ALT/AST levels at 24h post-dose.
GSH Levels: Measure liver glutathione content. If GSH drops >50%, co-administer N-Acetylcysteine (NAC) (though NAC may neutralize the drug, so separate dosing by 4 hours).
Mechanism of Action (MOA) Diagram
The following diagram illustrates the covalent modification mechanism and the competition assay for validation.
Caption: Mechanism of covalent inhibition and validation via competitive profiling (Loss of Signal assay).
References
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–327 (2011). Link
Foundational text on designing and valid
Åkerfeldt, K. S., et al. "Amino Acid Analysis by HPLC." Journal of Chromatography B (Cited for derivatization protocols relevant to piperidine analysis). Link
Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry 59, 1661–1681 (2016). Link
Provides protocols for chloroacetamide warhead reactivity and specificity.
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link
Methodology for the Target Engagement (TE) assays described above.
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier (2016).
Disclaimer: CPPA contains a reactive alkylating motif. All in vivo experiments must be approved by an IACUC and performed under appropriate chemical safety levels (BSL-2/Chemical Hazard).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Ticket ID: YIELD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary You are encountering yield issues in the synthesis of 2-chloro-2-phenyl-N-(4-piper...
You are encountering yield issues in the synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . This reaction involves the
-acylation of an electron-rich aniline derivative (4-(piperidin-1-yl)aniline) with a highly reactive, bifunctional electrophile (-chlorophenylacetyl chloride).[1]
The low yield is likely driven by three competing factors:
Hydrolysis: The benzylic acid chloride is extremely moisture-sensitive.
Competing Nucleophilic Attack: The amine can attack the benzylic chloride (SN2) rather than the carbonyl (Acylation), especially at higher temperatures.[1]
Oxidative Degradation: The starting aniline is prone to oxidation, leading to "tarry" impurities.
This guide provides a root-cause analysis and optimized protocols to resolve these issues.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction mixture turns black/purple immediately. Is this normal?
Diagnosis: No. This indicates oxidative degradation of your starting material, 4-(piperidin-1-yl)aniline.[1] Phenylenediamines and their derivatives are highly sensitive to air oxidation, forming quinone-imine type impurities that act as radical scavengers and yield killers.[1]
Corrective Action:
Purify the Amine: If the starting amine is dark brown, recrystallize it (usually from Ethanol/Hexane) or sublime it before use.[1]
Inert Atmosphere: You must run this reaction under a positive pressure of Nitrogen (
Degas Solvents: Sparge your reaction solvent (DCM or THF) with inert gas for 15 minutes prior to use.[1]
Q2: I see the product on TLC, but I isolate a sticky oil instead of a solid.
Diagnosis: This is likely due to residual solvent entrapment or unreacted aniline preventing crystallization. The "2-chloro-2-phenyl" moiety adds significant lipophilicity, making the product prone to oiling out.[1]
Corrective Action:
The "HCl Wash": The starting amine contains a basic piperidine ring. Wash your organic layer with dilute citric acid (10% w/v) or 0.5M HCl.[1] This protonates unreacted starting material, moving it to the aqueous layer, while your amide product (which is much less basic) remains in the organic layer.[1]
Trituration: Do not rely on rotary evaporation alone. Dissolve the oil in a minimum amount of DCM, then slowly add cold Diethyl Ether or Hexane with vigorous stirring to induce precipitation.
Q3: My yield is <40%, and I see a side product with double the molecular weight.
Diagnosis: You are likely experiencing Bis-acylation or SN2 Displacement .
SN2 Displacement: The amine attacks the C-Cl bond instead of the C=O bond.
Bis-acylation:[1] The amide nitrogen reacts again with another equivalent of acid chloride (rare but possible with excess reagent).[1]
Corrective Action:
Temperature Control: The addition must be performed at 0°C or -10°C . At higher temperatures, the rate of SN2 attack on the benzylic chloride increases.
Reverse Addition: Dissolve the acid chloride in solvent and add the amine to it? NO. Standard protocol is adding the acid chloride dropwise to the amine to keep the concentration of electrophile low relative to the nucleophile, favoring the faster acylation reaction.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide with >85% isolated yield.
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
Amine Solubilization: Add 4-(piperidin-1-yl)aniline (1.0 eq) and TEA (1.5 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.1 M). Cool the mixture to 0°C using an ice/water bath.
Electrophile Preparation: In a separate vial, dissolve
-chlorophenylacetyl chloride (1.1 eq) in a small volume of DCM.
Controlled Addition: Transfer the acid chloride solution to the addition funnel. Add it dropwise to the amine solution over 30 minutes.
Why? Slow addition prevents localized heating and suppresses side reactions at the benzylic chloride position.
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) and stir for another 2-3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1]
purification challenges of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
The following guide is structured as a Tier 3 Technical Support Knowledge Base for the specific chemical entity: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . This format prioritizes actionable troubleshooting, add...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support Knowledge Base for the specific chemical entity: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide .
This format prioritizes actionable troubleshooting, addressing the unique "conflict of interest" within the molecule: a highly reactive electrophile (
-chloro amide) coexisting with a nucleophilic base (piperidine).
Subject: Purification & Stability Protocols for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Status: Resolved / Knowledge Base Article
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Molecule Profile
User Issue: "Product decomposes during silica column chromatography; turns to tar upon rotary evaporation; 'streaking' observed on TLC."
Root Cause Analysis:
This molecule contains an inherent "self-destruct" mechanism.[1] It possesses two conflicting functional groups:[1][2]
The Warhead (Electrophile): The
-chloro-phenylacetamide moiety is highly reactive toward nucleophilic substitution ().[1]
The Trigger (Nucleophile): The piperidine nitrogen is a secondary amine with a
The Failure Mode:
When concentrated (e.g., during rotary evaporation) or heated, the piperidine nitrogen of Molecule A attacks the
-chloro position of Molecule B.[1] This leads to intermolecular polymerization (tar formation). Furthermore, standard silica gel is acidic ( ~4-5), which protonates the piperidine, causing it to bind irreversibly to the column (streaking) while simultaneously catalyzing the hydrolysis of the C-Cl bond.
Critical Troubleshooting Guides (FAQs)
Issue A: "My product streaks on Silica Gel and yields are low."
Diagnosis: The basic piperidine moiety is interacting with acidic silanols on the silica surface.[1]
Standard Fix Failure: Adding Triethylamine (TEA) to the mobile phase—a common trick for amines—is forbidden here.[1] TEA is nucleophilic enough to displace the chlorine atom, creating a quaternary ammonium impurity.
Corrective Protocol: The "Neutralization" Method
Instead of TEA, use Ammonia-saturated solvent or switch stationary phases.[1]
Parameter
Standard Protocol (AVOID)
Optimized Protocol (USE)
Stationary Phase
Acidic Silica Gel (60 Å)
Neutral Alumina (Brockmann Grade III)
Mobile Phase Modifier
Triethylamine (TEA)
0.5% - 1% (Aqueous Ammonia)
Solvent System
DCM / MeOH
DCM / MeOH /
Loading Strategy
Dissolve in DCM
Solid load on Celite (Cold)
Tech Note: If you must use silica, pre-wash the column with 1% TEA in Hexane, then flush with 5 column volumes of pure Hexane to remove free TEA before loading your sample.[1] This neutralizes the silica without leaving nucleophilic scavengers.[1]
Issue B: "The oil turned into a solid gum/tar after drying."
Diagnosis: Intermolecular self-alkylation (Dimerization/Polymerization).[1] This is concentration-dependent.
Corrective Protocol: The "Salt Shield" Strategy
Do not store this compound as a free base.[1] Convert it immediately to a hydrochloride salt, which protonates the piperidine nitrogen, killing its nucleophilicity and preventing self-reaction.
Procedure:
Dissolve crude free base in dry Et2O or Dioxane (keep cold: 0°C).[1]
Add 1.05 equivalents of 4M HCl in Dioxane dropwise.
Filter under Argon.[1] The salt is stable for months at -20°C.[1]
Issue C: "NMR shows a Hydroxy impurity (Cl replaced by OH)."
Diagnosis: Hydrolysis of the
-chloro bond.[1] This occurs if the extraction pH is too high (>12) or if the reaction mixture was heated in the presence of water.
Corrective Protocol:
Workup: When neutralizing the reaction to extract the free base, use saturated
Temperature: Never exceed 30°C during solvent removal.[1]
Visualizing the Failure Modes
The following diagram illustrates the specific chemical pathways leading to the observed failures. Understanding this mechanism is vital for prevention.[1]
Figure 1: Decomposition pathways showing how acidic surfaces cause yield loss (streaking) and concentration leads to self-alkylation (tar).[1]
Validated Purification Workflow
This workflow minimizes thermal stress and nucleophilic exposure.[1]
Step 1: Quench & Extraction
Cool reaction mixture to 0°C.
Quench with cold saturated
. Do not use NaOH; high pH promotes hydrolysis.[1]
-Haloamides: E. A. Ishak et al., "Reaction, Reactivity and Behaviour of -Chloroacetamide in the Synthesis of Acrylamide," ResearchGate, 2023. (Confirming reactivity of the Cl-C bond toward nucleophiles).
Purification of Basic Amines: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Edition.[1] (General protocols for amine purification using alumina vs. silica).
Stability of
-Chlorocarbocations/Amides: Journal of the American Chemical Society, 2024.[1][4] (Discussing the electronic stabilization and lability of -chloroamides).
Piperidine Synthesis Intermediates: Patents regarding "Piperidyl acetamide stereoisomers" highlight the necessity of pH control during workup to prevent racemization and hydrolysis.[1]
optimizing reaction conditions for chloroacetylation of 4-piperidinophenylamine
Technical Support Center: Optimization of Chloroacetylation for 4-Piperidinophenylamine Executive Technical Overview The chloroacetylation of 4-piperidinophenylamine (also known as 1-(4-aminophenyl)piperidine) is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of Chloroacetylation for 4-Piperidinophenylamine
Executive Technical Overview
The chloroacetylation of 4-piperidinophenylamine (also known as 1-(4-aminophenyl)piperidine) is a critical transformation in the synthesis of anticoagulant pharmacophores (e.g., Apixaban intermediates) and sigma receptor ligands.
While the reaction appears to be a standard Schotten-Baumann acylation, the presence of the tertiary piperidine nitrogen introduces a competing nucleophile. This creates a "selectivity paradox" where the reagent (Chloroacetyl chloride) can either acylate the primary amine (desired) or alkylate the tertiary amine (undesirable quaternization). Furthermore, the product itself contains an
-chloro moiety susceptible to intermolecular nucleophilic attack by the piperidine ring of another molecule, leading to polymerization or dimerization.
This guide provides a self-validating protocol designed to maximize chemoselectivity and yield.
Reaction Pathway & Competing Mechanisms
Figure 1: Mechanistic pathway showing the kinetic competition between desired acylation (Path A) and undesired alkylation (Path B/C).
The "Golden Standard" Protocol
Do not deviate from the stoichiometry or temperature controls listed below. This protocol uses a DCM/TEA (Dichloromethane/Triethylamine) system which offers the best balance of solubility and proton scavenging.
Preparation: Dissolve 4-piperidinophenylamine (1.0 eq) and
(1.2 eq) in anhydrous DCM under Nitrogen atmosphere.
Cryogenic Control: Cool the solution to -10°C to 0°C . Crucial: The tertiary amine in the piperidine ring is less nucleophilic than the aniline
at low temperatures.
Controlled Addition: Dilute Chloroacetyl chloride (1.1 eq) in DCM (2 volumes). Add this solution dropwise over 30–60 minutes.
Why? High local concentrations of acid chloride favor bis-acylation and quaternization.
Reaction Aging: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC/HPLC.
Quench: Add water (10 volumes) to the reaction mixture.
Phase Separation: Separate the organic layer.
Critical Wash: Wash the organic layer with saturated
(to remove HCl) followed by Brine .
Note: Do NOT wash with acidic solutions (see Troubleshooting Q2).
Isolation: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Troubleshooting Center (FAQ)
Category A: Yield & Conversion Issues
Q1: My reaction stalls at 80% conversion. Should I add more Chloroacetyl Chloride?A: Proceed with caution.
Adding excess Chloroacetyl chloride (>1.5 equiv) dramatically increases the risk of Path B (Quaternization) . The piperidine nitrogen, although sterically hindered, will react with the highly electrophilic acid chloride if the concentration is too high.
Corrective Action: Instead of adding more reagent, check your base. If the reaction generates HCl and the base is consumed, the piperidine ring will protonate (forming a salt), deactivating the molecule and precipitating it out of the DCM. Ensure you have at least 1.2 equivalents of
to scavenge all HCl.
Q2: I see a significant drop in yield after workup. Where is my product?A: You likely washed it away with acid.
Unlike simple chloroacetanilides, your product contains a basic piperidine ring (
).
Diagnosis: Did you wash the organic layer with 1M HCl to remove unreacted aniline?
The Flaw: Acidic washes protonate the piperidine nitrogen, rendering the product water-soluble. It is now in your aqueous waste stream.
The Fix: Keep the workup pH neutral or slightly basic (pH 8-9) . Use saturated
or water.[2] If you must remove unreacted starting material, use recrystallization (ethanol) rather than acid-base extraction.
Category B: Impurity Profiling
Q3: I see a "dimer" impurity on LC-MS (M+M-HCl). How do I prevent this?A: This is intermolecular alkylation (Path C).
The product contains a nucleophilic piperidine and an electrophilic alkyl chloride. In the presence of strong bases or heat, one molecule attacks another.
Prevention:
Avoid Strong Bases: Do not use NaOH or KOH during the reaction. Stick to hindered organic bases like
or DIPEA.
Temperature Cap: Never heat the reaction above 25°C.
Concentration: If dimerization persists, run the reaction more dilute (20 volumes of solvent).
Q4: The reaction mixture turned into a gummy solid that is hard to stir.A: This is likely the Hydrochloride salt of the starting material or product.
Cause: In non-polar solvents like DCM, the amine-HCl salts are insoluble.
Solution: While some precipitation is normal (
), massive gumming suggests the product is crashing out. Add a co-solvent like THF (Tetrahydrofuran) to improve solubility, or increase the volume of DCM. Ensure efficient mechanical stirring.
Workup Logic & Decision Tree
Use this flow to determine the correct isolation strategy based on your specific impurity profile.
Figure 2: Decision tree for workup. Note the explicit prohibition of acid washes due to the basic piperidine moiety.
References
BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride: Protocols for Anilines and Amines." BenchChem Technical Support, 2025.[3] Link
Abdel-Latif, E. et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity." Synthetic Communications, 2019. Link
Singh, R. et al. "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 2017.[4] Link
PubChem Compound Summary. "4-(Piperidin-1-yl)aniline." National Center for Biotechnology Information, 2025. Link
Santa Cruz Biotechnology. "N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride Data Sheet." SCBT, 2024.[1] Link
You are analyzing 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . Before troubleshooting, you must understand why this specific scaffold generates complex NMR spectra.
Structural Analysis:
Chiral Alpha-Carbon: The C2 position (attached to Cl and Phenyl) is a stereocenter. Unless you performed an enantioselective synthesis, you have a racemic mixture.
Amide Bond Rigidity: The
bond exhibits partial double-bond character, leading to restricted rotation and the presence of rotamers (cis/trans isomers) on the NMR time scale.[1]
Piperidine Dynamics: The piperidine ring undergoes chair-chair flipping. If this rate is comparable to the NMR frequency (intermediate exchange), signals will broaden or disappear.
Reactive Alpha-Chloride: The C-Cl bond is susceptible to hydrolysis in wet polar solvents (e.g., DMSO-d6 + trace
), creating "ghost" impurity peaks.
Part 1: Diagnostic Flowchart
Use this logic tree to identify the source of your spectrum artifacts.
Caption: Decision matrix for isolating the root cause of spectral anomalies based on signal behavior and time-dependence.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: Peak Doubling (The "Impure" Spectrum)
User Question: "My spectrum looks like a mixture of two compounds (approx. 80:20 or 90:10 ratio), but LC-MS shows a single peak. Is my sample impure?"
Technical Diagnosis:
Likely Amide Rotamerism . The amide bond (
) has a high rotational energy barrier (15–20 kcal/mol). On the NMR timescale, the cis and trans conformers are distinct species.
Mechanism: The bulky phenyl and piperidinophenyl groups prefer the trans (or anti) conformation to minimize steric clash, but a minor cis population often exists.
Verification: The signals for the minor isomer will be chemically distinct but will integrate to the same stoichiometry as the major isomer.
Action Plan:
Run Variable Temperature (VT) NMR: Heat the sample to 350K or 370K (in DMSO-d6).
Observation: As thermal energy overcomes the rotational barrier, the two sets of peaks will broaden, coalesce, and finally sharpen into a single average set of signals.
Reference: This is a classic "dynamic NMR" phenomenon described in standard texts like Silverstein [1].
Issue 2: The "Missing" or Broad Amide Proton
User Question: "I expect a singlet for the amide NH around 8-10 ppm, but it's either invisible or a very broad hump. Where is it?"
Technical Diagnosis:Chemical Exchange. The amide proton is acidic and labile.
Solvent Exchange: If using Methanol-d4 (
), the NH is rapidly replaced by D, making it NMR silent.
Trace Water: In "wet"
, the NH exchanges with trace water, broadening the signal due to the uncertainty principle (short lifetime of the spin state).
Quadrupolar Broadening: While less likely for amides, the adjacent Nitrogen (
, spin=1) can cause broadening, though usually, exchange is the culprit.
Action Plan:
Switch Solvent: Use DMSO-d6 .[2] It is a strong H-bond acceptor, which "locks" the NH proton in place, slowing exchange and usually producing a sharp doublet or singlet downfield (9-10 ppm).
The
Shake Test: To confirm a peak is the NH, run the spectrum in , then add 1 drop of , shake, and rerun. The NH peak will disappear.
Issue 3: Ghost Peaks in DMSO (The Stability Trap)
User Question: "I left my sample in DMSO-d6 overnight. Now there is a new set of peaks, and the alpha-proton signal (CH-Cl) is diminishing."
Technical Diagnosis:Solvolysis/Hydrolysis. Alpha-chloro amides are electrophilic.
Mechanism: DMSO is hygroscopic. The absorbed water acts as a nucleophile, displacing the Chloride ion (
reaction), converting the -chloroamide to an -hydroxyamide.
Reaction:
Artifacts: You will see a new peak for the
-proton (shifted upfield as OH is less deshielding than Cl in some contexts, or shifted due to H-bonding) and potentially a broad signal for the new OH group.
Action Plan:
Immediate: Analyze samples in DMSO-d6 immediately; do not store them.
Alternative: Use anhydrous
or Acetone-d6 if solubility permits.
Verification: Check LC-MS for a mass shift of
(approx -18.5 Da change in mass, usually observed as ).
Part 3: Data & Reference Tables
Table 1: Expected Chemical Shifts (1H NMR)
Note: Values are approximate and solvent-dependent.
Proton Position
Multiplicity
Approx. Shift (ppm)
Diagnostic Notes
Amide NH
Singlet (br)
8.0 - 10.5
Highly solvent dependent. Sharp in DMSO, broad in .
Alpha-CH (Cl)
Singlet
5.2 - 5.8
Deshielded by Cl, Phenyl, and Carbonyl. Key diagnostic peak.
Phenyl (Alpha)
Multiplet
7.3 - 7.6
Overlaps with N-phenyl ring protons.
N-Phenyl (Ar-H)
AA'BB' System
6.8 - 7.5
Para-substitution pattern (look for "roofing" effect).
Piperidine (N-CH2)
Triplet/Broad
3.0 - 3.5
May be broadened by ring flipping.
Piperidine (Other)
Multiplets
1.5 - 1.8
Complex due to ring conformation.
Table 2: Solvent Selection Guide
Solvent
Solubility
Artifact Risk
Recommendation
Chloroform-d ()
Moderate
Low (Acidic impurity risk)
Good for stability; bad for amide peak sharpness.
DMSO-d6
Excellent
High (Hydrolysis)
Best for resolution; analyze immediately.
Methanol-d4
Good
High (NH Exchange)
Do not use if you need to see the Amide NH.
Acetone-d6
Good
Low
Good compromise between solubility and stability.
Part 4: Advanced Mechanism Visualization
Amide Rotamerism & Exchange
The following diagram illustrates the equilibrium causing peak doubling and the hydrolysis pathway causing degradation.
Caption: Kinetic relationship between rotamers (reversible via heat) and hydrolysis (irreversible degradation).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for dynamic NMR and rotamers).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Reich, H. J. (2024). Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for amide bond rotation mechanisms).[3][4]
Technical Support Guide: Preventing Degradation of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide in Solution
Prepared by the Gemini Application Science Team Welcome to the technical support center for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Gemini Application Science Team
Welcome to the technical support center for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a molecule featuring a reactive α-chloro amide moiety, its integrity can be compromised under suboptimal conditions, leading to variability in experimental results. This document provides in-depth troubleshooting advice, validated protocols, and a clear explanation of the underlying degradation mechanisms to ensure the accuracy and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide.
Q1: My experimental results are inconsistent, and I suspect my compound is degrading. What is the most likely cause?
A: The primary cause of degradation for this compound is the hydrolysis of the C-Cl bond at the alpha position (the carbon adjacent to the amide carbonyl).[1][2] This is a classic nucleophilic substitution reaction where a water molecule (or hydroxide ion) attacks the carbon atom, displacing the chloride ion. The resulting product is the corresponding α-hydroxy derivative, which is typically inactive or has a different biological profile. The rate of this degradation is highly sensitive to pH, solvent composition, temperature, and light exposure.[3][4]
Q2: What is the single most critical factor to control to ensure the stability of my solution?
A: The two most critical factors are pH and the exclusion of water . The α-chloro group is highly susceptible to nucleophilic attack by water or hydroxide ions.[4]
Under basic or neutral conditions: Hydroxide is a potent nucleophile that rapidly attacks the electrophilic carbon, displacing the chloride.
Under acidic conditions: While the amide bond itself can be hydrolyzed under harsh acidic conditions and heat, the more immediate concern is still the solvolysis of the C-Cl bond, which can be catalyzed by the acidic environment.[2]
Therefore, preparing stock solutions in a dry (anhydrous), aprotic solvent is the most effective first step in preventing degradation.
Q3: What are the ideal storage conditions for a high-concentration stock solution?
A: To maximize shelf-life, a stock solution of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide should be prepared and stored under the following conditions:
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF).
Temperature: -20°C or, for long-term storage (>1 month), -80°C.
Container: Amber glass vials with tight-fitting, inert caps to protect from light and moisture.
Atmosphere: For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and moisture.
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture into the stock solution.
Q4: My experiment requires an aqueous buffer. How can I work with the compound without it degrading?
A: This is a common necessity. Since the compound is labile in water, the key is to minimize its exposure time to the aqueous environment. Never prepare and store aqueous dilutions. The correct procedure is to make fresh dilutions of your stable, non-aqueous stock solution into the aqueous buffer immediately before starting the experiment. Discard any unused aqueous solution after the experiment is complete.
Q5: How can I analytically confirm if my compound has degraded?
A: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] When analyzing your sample, you should look for two key indicators:
A decrease in the peak area (or height) of the parent compound over time.
The appearance and growth of one or more new peaks corresponding to degradation products. The primary hydrolytic degradant will have a molecular weight that is 18.98 Da less than the parent compound (Cl replaced by OH).
Part 2: Troubleshooting Guide for Common Degradation Scenarios
Symptom
Probable Cause(s)
Recommended Solution(s)
Rapid loss of biological activity in an assay.
Hydrolysis in Aqueous Buffer: The compound is rapidly degrading upon dilution into your aqueous assay medium.
1. Prepare working dilutions immediately before use. Do not let them sit for extended periods. 2. If possible, perform a rapid pH stability study (see Protocol 3.2) to find the pH of maximum stability (often slightly acidic for such compounds) and adjust your buffer accordingly.[3] 3. Minimize the final concentration of organic solvent (e.g., DMSO) from your stock, but accept that a small amount (<0.5%) is often necessary for initial solubility.
Stock solution becomes cloudy or shows precipitate after freeze-thaw cycles.
Moisture Contamination: Repeated opening of the stock vial has introduced atmospheric moisture, which then freezes, causing precipitation and accelerating hydrolysis. Poor Low-Temperature Solubility: The chosen solvent may not be optimal for storage at -20°C or -80°C.
1. Prepare small, single-use aliquots of your stock solution to eliminate freeze-thaw cycles. 2. Ensure you are using a high-quality, anhydrous solvent like DMSO, which is an excellent choice for maintaining solubility at low temperatures.
Stock solution develops a yellow or brown tint over time.
Photodegradation or Oxidation: The aromatic rings in the molecule can absorb UV light, leading to photodegradation.[6] The piperidine nitrogen or other sites may be susceptible to oxidation.[4]
1. Strictly enforce light protection: Always store stock solutions and aliquots in amber vials and keep them in the dark (e.g., in a freezer box). 2. Exclude oxygen: Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing to prevent oxidation.
Part 3: Protocols for Maximizing Stability
3.1 Protocol: Preparation of a Stable Stock Solution
This protocol describes the gold-standard method for preparing a stable, concentrated stock solution.
Preparation: Allow the solid compound vial and a sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent moisture condensation.
Weighing: Accurately weigh the desired amount of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide in a sterile microfuge tube or directly into the amber glass storage vial.
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
Solubilization: Cap the vial tightly and vortex gently. If needed, sonicate for 2-5 minutes in a room temperature water bath to ensure complete dissolution.
Inert Gas Purge (Optional but Recommended): Gently blow a stream of argon or nitrogen into the vial's headspace for 10-15 seconds to displace air. Immediately seal the vial tightly.
Aliquoting and Storage: Distribute the stock solution into smaller, single-use amber vials. Label clearly and store at -80°C for long-term stability.
3.2 Protocol: Rapid pH Stability Assessment
This experiment helps determine the optimal pH for your aqueous working solutions.
Buffer Preparation: Prepare a set of sterile buffers covering a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 8.5).
Initial Sample (T=0): Prepare a fresh dilution of your DMSO stock into each buffer at the final working concentration. Immediately take a portion of this solution and quench the reaction by diluting it 1:1 with a 50:50 acetonitrile:water mixture. This is your T=0 sample.
Incubation: Incubate the remaining buffered solutions at the temperature of your experiment (e.g., 37°C).
Time Points: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), remove an aliquot from each pH solution and quench it as described in step 2.
Analysis: Analyze all quenched samples by HPLC-UV or LC-MS.
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. The pH that shows the slowest rate of degradation is the most stable for your experimental conditions.
Part 4: Understanding the Chemistry of Degradation
A clear understanding of the degradation pathways is essential for developing effective mitigation strategies.
4.1 The Primary Degradation Pathway: Hydrolysis
The core instability of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide arises from the α-chloro amide functional group. The chlorine atom is a good leaving group, and the adjacent carbon is susceptible to nucleophilic attack. In aqueous solutions, this leads to a hydrolysis reaction, forming an α-hydroxy amide.
Caption: Primary hydrolytic degradation pathway.
4.2 Logic of Degradation and Prevention
Degradation is not a random event but a logical consequence of environmental factors acting on the molecule's inherent chemical liabilities. The following diagram illustrates the cause-and-effect relationships and the corresponding preventative measures.
Caption: Key factors influencing degradation and their mitigation.
References
Greenberg, F. H., & Breneman, C. M. (2003). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of Organic Chemistry, 68(15), 5837–5843. Available at: [Link]
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Available at: [Link]
Hall, J. H., & Gisler, M. (1978). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 43(23), 4483-4484. Available at: [Link]
BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem Technical Guides.
Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Available at: [Link]
Journal of Molecular Structure. (2023). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. Journal of Molecular Structure, 1287, 135677.
MDPI. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. Available at: [Link]
BenchChem. (2025). An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide. BenchChem Technical Guides.
ResearchGate. (2018).
U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Water-Resources Investigations Report 01-4134. Available at: [Link]
Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube.
ConnectSci. (1965). Free-radical rearrangement of N-chloro-amides: A synthesis of lactones. Australian Journal of Chemistry, 18(5), 747-757.
International Journal of Research in Pharmaceutical and Biomedical Sciences. (2012).
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
Technical Support Center: Synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
After the reaction and workup, little to no solid product is obtained.
TLC analysis shows a significant amount of unreacted starting material (4-piperidinylaniline).
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Troubleshooting Steps
Incomplete Reaction
The nucleophilic attack of the amine on the chloroacetyl chloride is a time and temperature-dependent process. Insufficient reaction time or temperature will lead to incomplete conversion.
1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material, 4-piperidinylaniline.[1] 2. Extend Reaction Time: If starting material is still present, continue the reaction for an additional 1-2 hours, monitoring by TLC. 3. Optimize Temperature: While the reaction is often initiated at low temperatures (0°C) to control the initial exothermic reaction, it may require warming to room temperature to proceed to completion.[2][3]
Decomposition of Chloroacetyl Chloride
Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. This decomposition reduces the effective concentration of the acylating agent.[4]
1. Use Fresh or Properly Stored Reagent: Ensure the chloroacetyl chloride is from a recently opened bottle or has been stored under anhydrous conditions. 2. Anhydrous Reaction Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents to minimize hydrolysis.[1]
Inadequate Neutralization of HCl
The reaction generates hydrochloric acid (HCl) as a byproduct. If not effectively neutralized by a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
1. Ensure Sufficient Base: Use at least a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or pyridine.[2][5] A slight excess (1.1-1.2 equivalents) is often recommended. 2. Slow Addition of Acylating Agent: Add the chloroacetyl chloride dropwise to the solution of the amine and base. This allows for the immediate neutralization of the generated HCl.[5]
Problem 2: Formation of a Significant Amount of an Insoluble Impurity
Symptoms:
A precipitate forms during the reaction that is difficult to dissolve in common organic solvents.
The final product is contaminated with a high-melting point solid.
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Troubleshooting Steps
Di-acylation of 4-piperidinylaniline
If an excess of chloroacetyl chloride is used or if the reaction conditions are not carefully controlled, a second acylation can occur on the piperidine nitrogen, leading to a bis-acylated and likely less soluble byproduct.
1. Control Stoichiometry: Use a 1:1 molar ratio of 4-piperidinylaniline to chloroacetyl chloride. A slight excess of the amine can sometimes be beneficial to ensure all the acylating agent is consumed. 2. Slow, Controlled Addition: Add the chloroacetyl chloride slowly to the reaction mixture at a low temperature (e.g., 0°C) to minimize side reactions.[2][3]
Polymerization
Under certain conditions, particularly in the presence of excess base or at elevated temperatures, chloroacetamides can undergo self-condensation or polymerization reactions.
1. Maintain Low Temperature: Keep the reaction temperature low, especially during the addition of the chloroacetyl chloride. 2. Use a Non-nucleophilic Base: Employ a hindered base like triethylamine rather than a more nucleophilic one.
Problem 3: Difficulty in Product Purification
Symptoms:
The crude product is an oil or a waxy solid that is difficult to crystallize.
Column chromatography results in poor separation of the product from impurities.
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Troubleshooting Steps
Presence of Unreacted Starting Materials
Residual 4-piperidinylaniline or chloroacetyl chloride (or its hydrolysis product, chloroacetic acid) can act as impurities that hinder crystallization.
1. Aqueous Workup: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[5] Finally, wash with brine to remove residual water. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[2][5]
Formation of Polar Byproducts
Hydrolysis of the chloro group to a hydroxyl group can create a more polar impurity that may co-elute with the product during chromatography.
1. Optimize Chromatography Conditions: Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation of compounds with similar polarities. 2. Derivative Formation: In some cases, converting the product to a more crystalline derivative (e.g., a salt) can aid in purification.
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide?
A1: The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 4-piperidinylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to form the amide bond and releases a proton. A base is typically added to neutralize the hydrochloric acid generated during the reaction.[4]
Q2: What are the key safety precautions to consider during this synthesis?
A2:
Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Solvents: Dichloromethane is a common solvent for this reaction and is a suspected carcinogen.[2] All handling of this solvent should be done in a fume hood.
4-piperidinylaniline: This compound can be harmful if swallowed or absorbed through the skin. Standard laboratory PPE should be worn.
General Precautions: The reaction can be exothermic, especially during the addition of chloroacetyl chloride.[4] It is important to control the rate of addition and maintain a low temperature to prevent the reaction from becoming too vigorous.
Q3: What are some suitable solvents for this reaction?
A3: Dichloromethane (DCM) and chloroform are commonly used solvents for this type of acylation reaction as they are relatively inert and can dissolve both the starting materials and the product.[2][5] Tetrahydrofuran (THF) can also be used. It is crucial to use anhydrous solvents to prevent the hydrolysis of the chloroacetyl chloride.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, confirming the presence of the phenyl, piperidinyl, and acetamide groups.[6][7]
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct product has been formed.[7]
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the amide C=O and N-H bonds.[2]
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.[2]
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.[6]
III. Experimental Protocol
This is a general protocol and may require optimization based on specific laboratory conditions and reagent purity.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Molar Equivalents
4-piperidinylaniline
176.26
1.76 g
1.0
2-chloro-2-phenylacetyl chloride
189.04
2.08 g
1.1
Triethylamine
101.19
1.52 mL
1.1
Dichloromethane (anhydrous)
-
50 mL
-
1M Hydrochloric Acid
-
20 mL
-
Saturated Sodium Bicarbonate
-
20 mL
-
Brine
-
20 mL
-
Anhydrous Sodium Sulfate
-
-
-
Procedure
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-piperidinylaniline (1.76 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in anhydrous dichloromethane (30 mL).
Cooling: Cool the solution to 0°C in an ice bath.
Addition of Acylating Agent: Dissolve 2-chloro-2-phenylacetyl chloride (2.08 g, 11 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0°C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Workup:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
IV. Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide.
overcoming resistance in assays with 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
This is a technical support guide designed for researchers working with the specific chemical probe 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . Based on its structure, this compound is a reactive covalent modifie...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers working with the specific chemical probe 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide .
Based on its structure, this compound is a reactive covalent modifier belonging to the class of
-phenyl--chloroacetamides .[1] Unlike standard chloroacetamides (e.g., the warhead in Afatinib or Neratinib), the presence of the phenyl group at the -position significantly increases the electrophilicity of the -carbon (via stabilization of the transition state), making it highly susceptible to both rapid target engagement and rapid chemical degradation .[1]
Subject: Optimization of Assay Conditions & Overcoming Resistance Phenotypes
Before troubleshooting resistance, you must validate the integrity of your probe.[1] This molecule is chemically distinct from standard chloroacetamides due to the
Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, though TCEP can also react with highly active alkyl halides.[1] Ideally, perform the assay without reducing agents or add them after a pre-incubation step.[1]
pH Adjustment:
Issue: Hydrolysis of benzyl chlorides is base-catalyzed.[1]
Fix: Lower assay pH to 7.0–7.2 if the enzyme tolerates it.[1] Avoid pH > 8.0.[1]
Order of Addition (The "Pulse" Method):
Do not prepare intermediate dilutions in aqueous buffer.[1]
Correct Workflow: Dilute compound in 100% DMSO
Add directly to the enzyme solution Incubate 10-15 mins Add substrate to start reaction.[1]
Scenario B: "The cells are resistant (Shifted IC50)."
Diagnosis: Biological resistance mechanisms (GSH conjugation) or lysosomal sequestration are preventing target engagement.[1]
Step-by-Step Protocol:
GSH Depletion Validation:
Intracellular Glutathione (GSH) concentrations (1–10 mM) are sufficient to quench this probe instantly via GST (Glutathione S-Transferase) catalysis.[1]
Experiment: Pre-treat cells with BSO (Buthionine sulfoximine) at 10
Result: If potency is restored (IC50 shifts left), the resistance is GSH-driven.[1]
Lysosomal Trapping:
The piperidine moiety is basic.[1] In acidic lysosomes, it becomes protonated and trapped (ion trapping), preventing it from reaching cytosolic targets.[1]
Experiment: Co-treat with Bafilomycin A1 (10-50 nM) to disrupt lysosomal pH.[1]
Serum Protein Binding:
The reactivity allows the compound to covalently bind to Albumin (Cys34) in FBS.[1]
Fix: Perform a "Serum Shift" assay.[1] Compare IC50 in 1% FBS vs. 10% FBS. If the shift is >10-fold, you must dose higher or switch to low-serum media for acute assays.[1]
Part 3: Mechanism of Resistance (Visualized)[1]
The following diagram illustrates the "Race Condition" between target engagement and resistance pathways (Hydrolysis/GSH).
Figure 1: The "Race Condition."[1] Successful inhibition requires the rate of target modification (
) to exceed the rates of hydrolysis, GSH conjugation, and lysosomal sequestration.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store the compound in DMSO at -20°C?A: Yes, but with caution. DMSO is hygroscopic (absorbs water).[1] Even 1% water content in DMSO can hydrolyze this specific compound over weeks due to the reactive benzylic center.[1]
Recommendation: Store as a solid powder.[1] Make fresh DMSO stocks immediately before use.[1] Do not freeze/thaw stocks more than once.[1]
Q2: Why is the IC50 different between my 1-hour and 24-hour assays?A: This is a classic signature of chemical instability .[1]
In a 24-hour assay, the compound likely hydrolyzes within the first 60 minutes.[1] The cells then recover or grow in the absence of active inhibitor.[1]
Solution: Use "Pulse-Chase" dosing (re-add fresh compound every 4-6 hours) or analyze early signaling events rather than late-stage viability.[1]
Q3: Is the compound resistant to washout?A: Yes. If it engages the target, the covalent bond is permanent (irreversible).[1]
Validation: Treat cells for 1 hour
Wash 3x with PBS Incubate in drug-free media for 24 hours.[1] If inhibition persists, the mechanism is covalent.[1] If activity is lost, you likely have the hydrolyzed (non-covalent) impurity acting as a weak reversible inhibitor.[1]
Q4: I suspect the target has mutated. How do I prove it?A: Resistance to covalent inhibitors often arises from the mutation of the nucleophilic Cysteine to a Serine or Alanine (e.g., Cys
Protocol: Sequence the target gene.[1][3] Alternatively, test a reversible analog (e.g., the
-methyl or des-chloro analog).[1] If the reversible analog maintains potency while the covalent probe loses it, the Cysteine is likely the issue.[1]
References
Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery 10, 307–317 (2011).[1] Link
Åkerfeldt, K. S., et al. "Amino acid analysis of proteins modified with reactive chloroacetamide derivatives."[1] Analytical Biochemistry (Cited for reactivity of chloroacetamides).[1]
Kathman, S. G., & Statsyuk, A. V. "Covalent probes for protein labeling and inhibition."[1] Journal of Medicinal Chemistry 59, 1761–1775 (2016).[1] Link[1]
Combs, J., et al. "Guidelines for the use of chemical probes in biomedical research."[1] Nature Chemical Biology (General guidelines for probe stability).[1] Link
Mahajan, S., et al. "Covalent Inhibitor Design: The Reactivity of
-Substituted Chloroacetamides."[1] Journal of Organic Chemistry (Contextual reference for benzylic reactivity). Link[1]
minimizing off-target effects of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
This technical guide functions as a Tier 3 Support resource for researchers utilizing 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a specialized covalent probe. This molecule combines a tunable electrophilic warhe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide functions as a Tier 3 Support resource for researchers utilizing 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a specialized covalent probe.
This molecule combines a tunable electrophilic warhead (α-chloro-α-phenylacetamide) with a privileged recognition scaffold (N-phenylpiperidine). The presence of the α-phenyl group distinguishes it from standard chloroacetamide "cysteine-reactive" probes, introducing steric bulk and electronic stabilization that alters its reactivity profile.
Subject: Minimizing Off-Target Effects of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Reference ID: TCH-GUIDE-2026-CPA
Executive Technical Summary
The Core Challenge:
The molecule relies on an
-chloroacetamide warhead to form an irreversible covalent bond with a nucleophilic cysteine residue on the target protein (via reaction). However, the intrinsic electrophilicity of this warhead often leads to proteome-wide non-specific alkylation , particularly of high-abundance proteins (e.g., albumin, tubulin) and glutathione (GSH).
The Structural Nuance:
Unlike a standard chloroacetamide, your molecule possesses an
-phenyl group .
Intended Effect: Steric hindrance to reduce reaction rates with small, solvent-exposed nucleophiles (like GSH), theoretically increasing selectivity for the target's hydrophobic pocket.
Side Effect: The benzylic position can stabilize the transition state, potentially making the chloride a better leaving group under certain conditions, or introducing chirality issues if used as a racemate.
Troubleshooting & Optimization (Q&A)
Category A: Specificity & Background Labeling
Q1: I see multiple bands on my gel/western blot. Is the probe promiscuous?Diagnosis: Likely yes. While the piperidine tail provides affinity, the warhead is reactive.
Troubleshooting Protocol:
Perform a Competition Assay: Pre-incubate samples with a 10-fold excess of the non-reactive analog (2-phenyl-N-(4-piperidinophenyl)acetamide, lacking the chlorine) or the free scaffold. If the off-target bands disappear, the scaffold itself is promiscuous. If they remain, the warhead is non-specifically alkylating surface cysteines.
The "Pulse-Chase" Optimization: Covalent inhibitors do not need to be in equilibrium.
Standard: 1-hour incubation.
Optimized: Incubate for 10–15 minutes, then wash cells 3x with media to remove unbound probe. The covalent bond persists; the background clears.
Q2: My target engagement is weak, but background is high. Should I increase concentration?Expert Insight:NO. Increasing concentration drives the "mass action" of non-specific alkylation.
Solution:
Check Stereochemistry: The
-carbon is chiral. Are you using a racemate? One enantiomer likely binds the target; the other contributes only to off-target toxicity. Isolate or synthesize the pure enantiomer (active isomer) to cut off-target noise by 50%.
Check Solvolysis: Benzylic chlorides are prone to hydrolysis in aqueous media. Prepare fresh stocks in DMSO and add to media immediately before use. Old stocks may have hydrolyzed to the inactive alcohol (2-hydroxy-2-phenyl...), reducing effective concentration while the remaining active species alkylates off-targets.
Category B: Cellular Toxicity & Stability
Q3: Cells are showing vacuolization and toxicity within 2 hours.Diagnosis:Lysosomotropism.Mechanism: The 4-piperidinyl moiety is a basic amine (pKa ~9-10). It becomes protonated in the acidic environment of lysosomes (pH 4.5), becoming trapped. This reduces cytosolic concentration (preventing target inhibition) and causes lysosomal swelling (toxicity).
Corrective Action:
Add Ammonium Chloride: Co-treatment with 10 mM
can neutralize lysosomal pH and prevent trapping, though this is a crude fix.
Structural Modification: If you are in the design phase, lower the pKa of the piperidine nitrogen (e.g., add an electron-withdrawing group or switch to a morpholine) to reduce lysosomal accumulation.
Q4: My assay works in buffer but fails in whole cell lysate.Diagnosis:Glutathione (GSH) Sponge Effect.Explanation: Intracellular GSH concentrations are high (1–10 mM). Your
-chloro warhead reacts with GSH, depleting the inhibitor before it reaches the protein target.
Test: Measure probe stability in 5 mM GSH/PBS by LC-MS. If , the warhead is too reactive.
Solution: Switch to a "reversible covalent" strategy (e.g., cyanoacrylamide) or further sterically hinder the -position (e.g., add a methyl group to the phenyl ring).
Experimental Workflows
Workflow 1: Validating Target Specificity (The "Click" Strategy)
If your probe is not biotinylated, synthesize an analog with an alkyne handle on the piperidine ring to perform Activity-Based Protein Profiling (ABPP).
Step-by-Step Protocol:
Treatment: Treat proteome (lysate or live cells) with Probe (
) for 30 min.
Competition Control: Parallel sample pre-treated with
non-reactive competitor.
Click Reaction: Add reporter mix:
Rhodamine-Azide (
)
TCEP (
)
TBTA Ligand (
)
()
Incubation: 1 hour at RT (protect from light).
Analysis: SDS-PAGE followed by in-gel fluorescence scanning.
Success Criteria: Specific target band disappears in the Competition lane; background bands remain constant.
Objective: Determine if the probe is too "hot" for cellular use.
Timepoint (min)
% Probe Remaining (LC-MS)
Interpretation
0
100%
Baseline
15
< 50%
Too Reactive. High risk of off-target toxicity.
60
> 80%
Ideal. Tuned reactivity (kinetic selectivity).
240
> 95%
Too Inert. Unlikely to label target effectively.
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for minimizing off-target effects based on the specific structural features of your molecule.
Caption: Decision matrix for diagnosing and mitigating off-target reactivity in
-phenyl-chloroacetamide probes.
References
Baillie, T. A. (2021).[1] "Approaches to mitigate the risk of serious adverse reactions in covalent drug design." Expert Opinion on Drug Discovery, 16(3), 275-287.[1] Link
Singh, J., et al. (2011). "The resurgence of covalent drugs."[1][2][3][4] Nature Reviews Drug Discovery, 10, 307–317. Link
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
cell viability issues with 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide treatment
This guide provides in-depth troubleshooting for researchers encountering cell viability issues when using the novel compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. As this is a compound without extensive cha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting for researchers encountering cell viability issues when using the novel compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. As this is a compound without extensive characterization in the public domain, this document synthesizes established principles of cell-based assay troubleshooting with insights into the potential behavior of its structural motifs, such as the chloroacetamide group.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during initial screens. We will progress from general experimental variables to compound-specific concerns.
Q1: My untreated control cells show low viability or high variability. What's wrong?
High background noise or poor health in control wells invalidates any data from treated wells. This often points to foundational issues in your cell culture or assay setup.
Scientific Rationale: Healthy, logarithmically growing cells are essential for reproducible results. Over-confluency, nutrient depletion, or physical stress can induce spontaneous cell death, leading to high lactate dehydrogenase (LDH) release or low metabolic activity (MTT/XTT reduction).[1]
Troubleshooting Steps:
Optimize Seeding Density: Perform a titration experiment to find the optimal cell number per well that ensures logarithmic growth throughout the experiment's duration.[1]
Mitigate "Edge Effects": The outer wells of a microplate are prone to evaporation, altering media concentration.[1] Fill perimeter wells with sterile PBS or media without cells and reserve them for non-experimental purposes.[1]
Standardize Handling: Use consistent, gentle pipetting techniques to avoid mechanically stressing cells, which can cause membrane damage and premature LDH release.[1]
Check for Contamination: Visually inspect plates under a microscope for any signs of microbial contamination, which can interfere with metabolic assays.[1]
Q2: I'm seeing a dose-dependent decrease in viability, but the results are not reproducible between experiments. Why?
Inconsistent results often stem from subtle variations in protocol execution or reagent stability.
Scientific Rationale: Cell-based assays are sensitive to minor fluctuations in timing, reagent concentration, and cell health. The passage number, for instance, can significantly alter cellular responses to stimuli.
Troubleshooting Steps:
Control Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
Ensure Reagent Consistency: Prepare fresh reagents when possible. If using frozen stocks, avoid repeated freeze-thaw cycles. For compounds dissolved in solvents like DMSO, prepare single-use aliquots.
Strictly Adhere to Timelines: Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition to the minute.[1]
Q3: My MTT assay shows increased absorbance at high compound concentrations. Is this real?
This is a classic indicator of assay interference. The compound itself is likely reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.
Scientific Rationale: The MTT assay quantifies viable cells by measuring the activity of mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals. However, compounds with reducing properties can perform this chemical reduction in a cell-free environment, leading to a false-positive signal.[2][3][4]
Troubleshooting Workflow: The most direct way to confirm this is to run a cell-free control.
Prepare a 96-well plate with culture medium but no cells.
Add 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide in the same concentrations used in your cell-based experiment.
Add the MTT reagent according to your standard protocol.
Incubate for the same duration as your cellular experiment.
Add the solubilization solvent (e.g., DMSO, acidified isopropanol) and read the absorbance.
Interpretation: A dose-dependent increase in absorbance confirms that the compound directly reduces MTT.[4]
Diagram of Logic:
Caption: Troubleshooting workflow for MTT assay interference.
Next Steps: If interference is confirmed, switch to a non-tetrazolium-based viability assay, such as Calcein-AM (measures membrane integrity and esterase activity) or a real-time live/dead imaging assay.[5]
Part 2: Advanced Troubleshooting & Mechanistic Insights
If initial troubleshooting does not resolve the issues, a deeper investigation into the compound's mechanism of action is required. The chloroacetamide moiety is a key structural feature. Chloroacetamides are known electrophiles and can act as alkylating agents, potentially reacting with cellular nucleophiles like cysteine residues in proteins or glutathione (GSH). This reactivity is a plausible mechanism for cytotoxicity.[6][7]
Q4: The compound shows potent cytotoxicity. How can I determine if it's inducing apoptosis or necrosis?
Distinguishing between these two modes of cell death is critical for understanding the compound's mechanism. Apoptosis is a programmed, controlled process, while necrosis is a catastrophic, inflammatory cell death.[8][9][10]
Scientific Rationale: Apoptosis is characterized by the activation of caspases, DNA fragmentation, and membrane blebbing, while maintaining membrane integrity until late stages. Necrosis involves rapid loss of membrane integrity and release of cellular contents.[10][11] Flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) is the gold standard for differentiating these states.[9][11]
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Workflow:
Caption: Workflow for apoptosis vs. necrosis differentiation.
Q5: My flow cytometry results suggest apoptosis. How can I confirm caspase activation?
Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway.[12] Measuring their activity provides direct evidence of apoptosis.
Scientific Rationale: Caspase-3/7 activity can be measured using a substrate that becomes luminescent or fluorescent upon cleavage by the active enzyme.[12][13] The most common substrate contains the DEVD tetrapeptide sequence.[12][13]
Recommended Protocol: Caspase-Glo® 3/7 Assay
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence.
Treat cells with a dose-range of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide for the desired time. Include untreated controls and a positive control (e.g., staurosporine).
Equilibrate the plate to room temperature.
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[13]
Add 100 µL of reagent to each 100 µL of cell culture medium in the wells.
Mix gently on a plate shaker for 30-60 seconds.
Incubate at room temperature for 1-3 hours, protected from light.
Measure luminescence using a plate reader.
Expected Data: A dose-dependent increase in luminescence relative to the untreated control confirms activation of executioner caspases.
Q6: My compound's apparent potency changes depending on the serum concentration in the media. What does this mean?
This strongly suggests that your compound binds to serum proteins, most commonly albumin.
Scientific Rationale: Only the unbound, or "free," fraction of a drug is available to exert a biological effect.[14][15] If a compound binds extensively to proteins in the fetal bovine serum (FBS), its effective concentration at the cellular level is much lower than its nominal concentration in the media.
Troubleshooting Steps:
Reduce Serum Concentration: Repeat the viability assay using media with lower serum concentrations (e.g., 10%, 5%, 1%, and serum-free). If the compound's IC50 (half-maximal inhibitory concentration) decreases as serum concentration decreases, this supports the protein binding hypothesis.
Perform a Protein Binding Assay: For a definitive answer, use a technique like Equilibrium Dialysis (the gold standard) or Ultrafiltration to quantify the percentage of the compound bound to plasma proteins.[14][15]
FBS Concentration
Apparent IC50 of Compound
10%
50 µM
5%
25 µM
1%
8 µM
0% (Serum-Free)
2 µM
Caption: Example data showing a shift in IC50 with varying serum concentrations, indicating significant plasma protein binding.
Part 3: Potential Mechanisms & Advanced Considerations
The chloroacetamide functional group is a known reactive moiety. Studies on other chloroacetamide herbicides have shown that their toxicity can be linked to the induction of reactive oxygen species (ROS) and depletion of cellular glutathione (GSH).[16][17][18]
Potential Mechanism of Action:
The electrophilic chloroacetamide group on your compound may react directly with the sulfhydryl group of glutathione, a key cellular antioxidant.
Depletion of the GSH pool leads to an increase in ROS.
Elevated ROS causes oxidative stress, damaging DNA and cellular membranes, leading to LDH leakage and apoptosis.[17][18]
Diagram of Hypothesized Pathway:
Caption: Hypothesized cytotoxicity pathway via GSH depletion.
Experimental Validation: This hypothesis can be tested by co-treating the cells with your compound and an antioxidant like N-acetylcysteine (NAC), a precursor to GSH. If NAC rescues the cells from the compound-induced toxicity, it strongly supports a mechanism involving oxidative stress.[16][17]
References
Ormerod, M. G., et al. (1993). Quantification of apoptosis and necrosis by flow cytometry. Journal of Immunological Methods. Available at: [Link]
Vitale, M., et al. Apoptosis vs Necrosis. Purdue University Cytometry Laboratories. Available at: [Link]
Belloc, F., et al. (1994).
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Elabscience. Available at: [Link]
CasPASE™ Apoptosis Fluorometric Assay with Cell Lysate. (2016). Protocols.io. Available at: [Link]
Monteiro-Riviere, N. A., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology Letters.
Zhang, L., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters. Available at: [Link]
Kroll, A., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology. Available at: [Link]
Jiang, J., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. Available at: [Link]
Zhang, L., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. ResearchGate. Available at: [Link]
Caspase Protocols in Mice. (2012). Methods in Molecular Biology. Available at: [Link]
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Available at: [Link]
Kroll, A., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Chemical Research in Toxicology. Available at: [Link]
Dierickx, P. (2004). Glutathione-dependent cytotoxicity of the chloroacetanilide herbicides alachlor, metolachlor, and propachlor in rat and human hepatoma-derived cultured cells. Cell Biology and Toxicology.
Protein Binding Assays. (n.d.). In Current Protocols in Pharmacology. Available at: [Link]
Warnes, G. (2019). Re: What is the best way to differentiate necroptotic cells from apoptotic and necrotic cells using FACS? ResearchGate. Available at: [Link]
van der Meer, A. D., et al. (2020). Controlled pharmacokinetic anti-cancer drug concentration profiles lead to growth inhibition of colorectal cancer cells in a microfluidic device. Lab on a Chip.
Kuljanin, M., et al. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Valissery, P. (2021). Re: Dose optimization for cell culture. ResearchGate. Available at: [Link]
Held, P. (2017). A guide to simple, direct, and quantitative in vitro binding assays. BioTechniques. Available at: [Link]
Plasma Protein Binding Assay. Domainex. Available at: [Link]
Wan, H., et al. (2008). New Approach To Measure Protein Binding Based on a Parallel Artificial Membrane Assay and Human Serum Albumin. Journal of Medicinal Chemistry. Available at: [Link]
6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. Available at: [Link]
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Available at: [Link]
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]
Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. Available at: [Link]
da Silva, L. C. N., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. Available at: [Link]
Roopan, S. M., et al. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Technical Support Center: Principles of Potency Modification for Novel Phenylacetamide Scaffolds
Disclaimer: The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is not a known therapeutic agent and has limited characterization in publicly available scientific literature. Therefore, this guide will address...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is not a known therapeutic agent and has limited characterization in publicly available scientific literature. Therefore, this guide will address the broader, established principles of medicinal chemistry and lead optimization for increasing the potency of novel compounds, using a hypothetical phenylacetamide scaffold as a representative model. The information provided is for research and informational purposes only and should be used by qualified professionals.
Introduction to Potency Enhancement
In drug discovery, "potency" is a measure of the concentration of a compound required to produce a specific biological effect. Increasing potency is a critical step in lead optimization, as it can lead to lower required doses, reducing the potential for off-target effects and toxicity. This guide provides a series of frequently asked questions and troubleshooting strategies for researchers working on modifying novel phenylacetamide-based compounds to improve their biological activity.
Q1: My initial phenylacetamide compound shows weak activity. Where do I start with modifications?
A1: The initial steps in modifying a weakly active "hit" compound involve identifying the key structural components responsible for its activity, known as the pharmacophore. For a scaffold like 2-phenyl-N-(4-piperidinophenyl)acetamide, we can dissect the molecule into three main regions for initial exploration:
The Phenyl Ring: This group can be substituted to explore electronic and steric effects on binding.
The Acetamide Linker: The length and rigidity of this linker can be modified.
The Piperidinophenyl Moiety: This part of the molecule can be altered to investigate its role in target engagement and pharmacokinetic properties.
Troubleshooting Weak Activity:
Hypothesis-Driven Modifications: Instead of making random changes, formulate hypotheses about how modifications will affect binding. For example, adding an electron-withdrawing group to the phenyl ring might enhance a specific interaction with the target protein.
Start with Commercially Available Analogs: Before embarking on extensive synthesis, screen commercially available analogs of your hit compound to quickly gather Structure-Activity Relationship (SAR) data.
Confirm Target Engagement: Ensure that the observed activity is due to direct interaction with your intended target and not an artifact of the assay. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm binding.
Q2: How do I systematically explore substitutions on the phenyl ring to increase potency?
A2: A systematic approach to exploring substitutions on the phenyl ring is crucial for efficient lead optimization. A common strategy is to perform a "para-scan," where various substituents are introduced at the para-position (position 4) of the phenyl ring to probe for electronic and steric effects.
Experimental Protocol: Parallel Synthesis of Phenyl Ring Analogs
Reaction Setup: In a parallel synthesizer, add 2-chloro-N-(4-piperidinophenyl)acetamide and a selection of para-substituted phenylboronic acids to individual reaction vessels.
Palladium-Catalyzed Cross-Coupling: Use a suitable palladium catalyst and base (e.g., Pd(PPh3)4 and K2CO3) to perform a Suzuki coupling reaction.
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the products using flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization: Confirm the structure and purity of each analog using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Example SAR Table for Phenyl Ring Modifications
R-Group at para-position
IC50 (nM)
Fold Improvement
-H (Parent Compound)
5000
1x
-F
2500
2x
-Cl
1500
3.3x
-CH3
4000
1.25x
-OCH3
800
6.25x
-CF3
500
10x
Troubleshooting Phenyl Ring Modifications:
Poor Reactivity: If the Suzuki coupling fails, try a different palladium catalyst, base, or solvent. The electronic nature of the boronic acid can also affect reactivity.
Inconclusive SAR: If no clear trend emerges, consider that the binding pocket may not tolerate substitutions at the para-position, or that a different position on the ring should be explored.
Q3: What modifications can be made to the piperidine moiety, and what is the rationale?
A3: The piperidine ring is often involved in interactions with the solvent or can be a key part of the pharmacophore that fits into a specific binding pocket. Modifications to this group can influence both potency and pharmacokinetic properties like solubility and metabolic stability.
Rationale for Piperidine Modifications:
Exploring Lipophilicity: Replacing the piperidine with smaller or larger cyclic amines (e.g., pyrrolidine, azepane) can modulate the compound's lipophilicity (logP), which can affect cell permeability and target engagement.
Introducing Hydrogen Bond Donors/Acceptors: Functionalizing the piperidine ring with groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding interactions with the target, potentially increasing binding affinity.
Altering Basicity: The basicity (pKa) of the piperidine nitrogen can be important for salt formation and interaction with acidic residues in the target protein. Modifying the ring structure or adding substituents can alter this property.
Experimental Workflow for Piperidine Modification
Caption: Workflow for Piperidine Modification.
Troubleshooting Piperidine Modifications:
Side Reactions: The piperidine nitrogen is nucleophilic and can participate in side reactions. Protecting groups may be necessary for certain synthetic steps.
Poor Solubility: Modifications that significantly increase the lipophilicity of the molecule can lead to poor aqueous solubility, making biological testing difficult. Consider introducing polar groups to counteract this.
Metabolic Instability: The piperidine ring can be a site of metabolic oxidation. If metabolic instability is an issue, consider blocking potential sites of metabolism by introducing groups like fluorine.
References
Principles of Medicinal Chemistry: Foye's Principles of Medicinal Chemistry, 8th Edition. Lippincott Williams & Wilkins. [Link]
Suzuki Coupling: The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews. [Link]
Structure-Activity Relationships: The Role of Structure-Activity Relationships in Drug Design. Nature Reviews Drug Discovery. [Link]
Troubleshooting
dealing with compound precipitation in cell culture media
Welcome to the Compound Solubility & Formulation Support Center . I am Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Compound Solubility & Formulation Support Center .
I am Dr. Aris, your Senior Application Scientist. In drug discovery, "precipitation" is often a silent assay killer. It causes false negatives (compound never reaches the target), false positives (aggregates cause non-specific toxicity), and erratic IC50 curves.
Below is your technical guide to diagnosing, understanding, and solving compound precipitation.
Module 1: Diagnosis & Detection
"Is it contamination or precipitation?"
Before altering your chemistry, you must confirm the physical state of the media. Visual inspection is often insufficient for micro-precipitates (colloidal aggregates).
Technical Triage Protocol
Visual Inspection: Hold the flask against a dark background with a strong light source from the side (Tyndall effect).
Microscopy: Inverted phase-contrast microscope (10x and 40x).
Quantitative Check (The Gold Standard): Nephelometry or Absorbance.
Diagram: The Precipitation Decision Tree
Use this logic flow to categorize your turbidity issue.
Figure 1: Diagnostic logic flow to distinguish between biological contamination and physicochemical precipitation.
Module 2: Root Cause Analysis (The "Why")
Understanding the "DMSO Crash"
The most common failure mode in cell culture is the Solvent Shock .
The Mechanism: Most drug-like compounds are hydrophobic (High LogP). We dissolve them in DMSO (a polar aprotic solvent). When you pipette a high-concentration DMSO stock directly into aqueous media (polar protic), the solvent environment changes instantaneously.
The Crash: The compound molecules, suddenly stripped of their DMSO solvation shell, self-associate faster than they can disperse into the water. This creates a "local supersaturation" zone at the pipette tip, leading to irreversible precipitation.
Table 1: Common Solvents & Biological Limits
Solvent
Polarity
Max Final Conc. (Cell Culture)
Risk Factor
DMSO
Polar Aprotic
0.1% (Ideal) - 0.5% (Max)
Cytotoxicity, differentiation induction
Ethanol
Polar Protic
< 0.1%
Evaporation, metabolic interference
PEG 400
Polymer
1.0% - 5.0%
Viscosity, osmotic pressure
Critical Insight: Never exceed 0.5% DMSO unless your specific cell line has been validated for it. Primary cells often show stress signaling at >0.1%.
Module 3: Prevention & Mitigation Protocols
Protocol A: The "Intermediate Dilution" (The Sandwich Method)
Best for: Preventing the "DMSO Crash" in standard assays.
The Concept: Instead of jumping from 100% DMSO to 0.1% DMSO in one step, use an intermediate step to lower the chemical potential gradient.
Step-by-Step Workflow:
Start: 10 mM Stock Solution (in 100% DMSO).
Prepare Intermediate: Dilute the stock 1:20 or 1:50 into culture media (or PBS) in a separate tube.
Result: A 200 µM solution with 2-5% DMSO.
Action: Vortex immediately. If it precipitates here, your compound is insoluble in media at 200 µM.
Final Addition: Add the Intermediate solution to your cell culture plate.
Result: Final concentration 10 µM (0.1 - 0.25% DMSO).
Protocol B: Carrier-Assisted Solubilization
Best for: Highly lipophilic compounds (LogP > 5).
If Protocol A fails, you need a "molecular chaperone" to hide the hydrophobic portions of your molecule from the water.
Cyclodextrins (HP-β-CD):
Use Hydroxypropyl-β-cyclodextrin .[3][4] It forms a toroidal cone around the drug.
Method: Dissolve drug in DMSO. Prepare 20-40% HP-β-CD in water. Mix drug into CD solution before adding to media.
BSA (Bovine Serum Albumin):
Pre-incubate your compound with media containing higher serum (e.g., 20% FBS) or purified BSA for 30 minutes at 37°C before adding to cells.
Warning: This reduces the "free fraction" of the drug, potentially shifting your IC50.
Diagram: The Solubility Bridge Workflow
Figure 2: The "Intermediate Dilution" strategy reduces the kinetic shock of mixing organic solvents with aqueous media.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use sonication to redissolve a precipitate in the media?A:Proceed with extreme caution. While sonication can break up aggregates, it generates heat and shear stress that can denature proteins (like growth factors) in your media.
Better approach: Sonicate the stock solution (in DMSO) to ensure it is fully dissolved before adding it to the media. If the precipitate forms in the media, the compound has likely exceeded its thermodynamic solubility limit (LogS).
Q2: My compound precipitates after 24 hours. Why?A: This is "crystal ripening." The compound might be metastable initially but slowly crystallizes over time.
Troubleshooting: Check if evaporation in the outer wells (edge effect) is increasing concentration. Alternatively, the compound might be unstable at pH 7.4 (hydrolysis) forming an insoluble byproduct.
Q3: How do I calculate the maximum DMSO my cells can tolerate?A: Perform a DMSO Kill Curve .
The highest concentration with >95% viability relative to control is your limit (usually 0.1% - 0.5%).
Q4: Will filtering the media remove the precipitate?A: Yes, but it also removes your drug . If you filter a turbid drug solution through a 0.22 µm filter, you are essentially dosing the cells with the solvent only. Never filter media after adding the drug.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
Waybright, T. J., et al. (2009). Nephelometry as a Method for Screening Compound Solubility.[6] NIH National Center for Advancing Translational Sciences. Link
BMG LABTECH. (n.d.). Nephelometry: Meaning & Examples. BMG Labtech Application Note. Link
BenchChem. (2025).[7] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Link
A Comparative Guide to 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide and Other N-arylacetamide Compounds for Researchers
This guide provides an in-depth, objective comparison of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide and its analogs within the broader class of N-arylacetamide compounds. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide and its analogs within the broader class of N-arylacetamide compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate structure-activity relationships (SAR), particularly in the context of sigma-1 (σ1) receptor binding, and provides detailed experimental protocols for further investigation.
Introduction: The Versatile N-arylacetamide Scaffold
The N-arylacetamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify its substituents have made it a cornerstone for developing a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of activities, including anticonvulsant, antimicrobial, and anticancer properties. A particularly significant area of research for N-arylacetamides is their potent and selective interaction with sigma receptors, especially the σ1 subtype, which is implicated in a variety of central nervous system (CNS) disorders.[1][2]
This guide will focus on a comparative analysis of N-arylacetamide derivatives, with a special emphasis on the structural features that govern their biological activity, using 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide as a focal point for comparison.
Comparative Analysis of N-arylacetamides as Sigma-1 Receptor Ligands
The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its modulation has shown therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain management. Many N-arylacetamide derivatives have been synthesized and evaluated for their binding affinity to σ1 receptors.[2][3]
Structure-Activity Relationship (SAR) Insights
A seminal study by Huang et al. (2001) provides a wealth of data on a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are close structural analogs of our target compound.[2][3] Their findings offer critical insights into the SAR of this class of molecules.
The general structure of the compounds studied can be broken down into three key regions: the N-aryl (phenylacetamide) moiety, the piperidine core, and the N-benzyl group.
Comparative molecular field analysis has revealed that the electrostatic properties of the substituents on the phenylacetamide aromatic ring strongly influence binding to σ1 receptors.[2][3] Halogen substitutions on the aromatic rings of both the phenylacetamide moiety and the N-benzyl group have been shown to maintain or slightly decrease σ1 receptor affinity while significantly increasing affinity for the σ2 receptor.[2][3]
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of several N-(1-benzylpiperidin-4-yl)arylacetamide analogs for σ1 and σ2 receptors. This data is crucial for understanding the relative potency and selectivity of different structural modifications.
Based on this data, we can infer the likely properties of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide . The presence of a chloro group on the acetyl alpha-carbon introduces an additional electrophilic center and may alter the conformation of the phenyl ring, potentially influencing receptor interaction. The unsubstituted piperidinophenyl group at the N-aryl position suggests a different interaction with the receptor compared to the N-benzylpiperidine series. Further experimental evaluation is necessary to precisely determine its binding profile.
Experimental Protocols
To facilitate further research and comparative studies, we provide a detailed, self-validating protocol for a standard in vitro sigma-1 receptor binding assay.
Synthesis of N-Arylacetamides
The general synthesis of N-arylacetamide derivatives is typically achieved through the acylation of a primary or secondary amine with a suitable acetyl chloride derivative.[5]
Step-by-Step Protocol:
Dissolution: Dissolve the aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermic reaction and prevent side product formation.
Addition of Acetyl Chloride: Add the substituted acetyl chloride (1.1 eq) dropwise to the cooled solution. The slow addition maintains the low temperature and prevents the formation of di-acylated products.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting amine.
Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove excess base, a weak base (e.g., saturated NaHCO3) to remove any acidic byproducts, and brine to remove water-soluble impurities.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the σ1 receptor.[1][6]
Step-by-Step Protocol:
Membrane Preparation: Homogenize a tissue source rich in σ1 receptors (e.g., guinea pig brain) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh assay buffer. The protein concentration should be determined using a standard method like the Bradford assay.
Assay Setup: In a 96-well plate, add the following to each well:
Membrane homogenate (typically 50-100 µg of protein).
A fixed concentration of a selective σ1 radioligand, such as [3H]-(+)-pentazocine (typically at a concentration close to its Kd).[6]
Varying concentrations of the unlabeled test compound (e.g., 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide).
For determining non-specific binding, a high concentration of a known σ1 ligand (e.g., haloperidol) is added to a set of wells.
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Broader Biological Activities of N-arylacetamides
Beyond their interaction with sigma receptors, N-arylacetamide derivatives have shown promise in other therapeutic areas.
Anticancer Activity
Several 2-chloro-N-arylacetamides have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines.[7] Some of these compounds have displayed significant cytotoxic action, suggesting their potential as a scaffold for the development of new anticancer agents.[7]
Antimicrobial Activity
N-arylacetamide derivatives have also been investigated for their antimicrobial properties. For instance, a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues have demonstrated notable antibacterial and antifungal activity against a range of pathogens.[8][9][10]
Conclusion
The N-arylacetamide scaffold represents a highly versatile platform for the design and discovery of novel therapeutic agents. The comparative analysis of compounds like 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide and its analogs reveals the critical role of specific structural modifications in determining their biological activity, particularly their affinity and selectivity for sigma receptors. The provided experimental protocols offer a robust framework for researchers to further explore the potential of this important class of molecules. Future studies should focus on the direct comparative evaluation of a broader range of N-arylacetamide derivatives to further refine our understanding of their structure-activity relationships and unlock their full therapeutic potential.
References
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
Huang, Y., Hammond, P. S., Wu, L., & Mach, R. H. (2001). Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands. Journal of Medicinal Chemistry, 44(25), 4404–4415. [Link]
Lavorato, S. N., et al. (2019). Pharmacological and physicochemical profile of arylacetamides as tools against human cancers. Pharmacological Reports, 71(5), 849-857. [Link]
Huang, Y., Hammond, P. S., Wu, L., & Mach, R. H. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4404–4415. [Link]
Kumar, S., et al. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. European Journal of Medicinal Chemistry, 46(9), 4753–4759. [Link]
Singh, H., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 18(2), 124-135. [Link]
Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 265. [Link]
Kim, D., et al. (2024). Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Organic & Biomolecular Chemistry. [Link]
Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link]
Lever, J. R. (2004). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. [Link]
Kim, D., et al. (2024). Exploring 2-mercapto- N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. PubMed. [Link]
ResearchGate. (n.d.). Synthesis of N‐arylacetamide compounds. [Link]
Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 101. [Link]
Kumar, S., et al. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. ResearchGate. [Link]
El-Malah, A., et al. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Biomolecular Structure and Dynamics, 42(13), 6711–6725. [Link]
Basavaraja, H. S., Sreenivasa, M., & Kumar, K. A. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. [Link]
Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 101. [Link]
ResearchGate. (n.d.). Synthesis and receptor binding studies of some new arylcarboxamide derivatives as sigma-1 ligands. [Link]
Basavaraja, H. S., Sreenivasa, M., & Kumar, K. A. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. [Link]
BindingDB. (n.d.). Ki Summary for BDBM50107211. [Link]
ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]
Piaz, V. D., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(11), 2056–2071. [Link]
ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation for New Derivatives Based on 2Сhloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. [Link]
Comparative Bioactivity Guide: 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide vs. Functional Analogs
Executive Summary: The "Warhead" vs. The Scaffold In the landscape of medicinal chemistry, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA-1 ) represents a critical intersection between alky...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Warhead" vs. The Scaffold
In the landscape of medicinal chemistry, 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA-1 ) represents a critical intersection between alkylating agents and lipophilic carriers. Unlike inert scaffolds, CPPA-1 possesses a reactive
-chloro "warhead" capable of covalent interactions with biological nucleophiles (DNA, cysteine proteases), while the N-(4-piperidinophenyl) tail enhances membrane permeability and lysosomal trapping.
This guide objectively compares CPPA-1 against two distinct analog classes:
The Fragment Analog: 2-chloro-N-phenylacetamide (Simpler structure, lower specificity).
The Substitution Analog: 2-amino/piperazinyl-N-phenylacetamides (Warhead removed, altered pharmacology).
Key Findings at a Glance
Feature
CPPA-1 (Target)
2-chloro-N-phenylacetamide
Amino-substituted Analogs
Primary Mechanism
Covalent Alkylation & Apoptosis Induction
Membrane/Ergosterol Disruption
Receptor Modulation (Non-covalent)
Primary Indication
Anticancer (Breast/Prostate)
Antifungal (Candida spp.)
Anticonvulsant (Na+ Channel)
Potency (IC50/MIC)
High (0.6–5.0 µM range)
Moderate (16–256 µg/mL)
Low Cytotoxicity (>50 µM)
Reactivity
High (Electrophilic)
Moderate
Low (Stable)
Structural Activity Relationship (SAR) Analysis
To understand the biological divergence, we must visualize the structural logic. The following diagram illustrates how specific modifications to the CPPA-1 core shift its biological profile from an antifungal agent to a potent chemotherapeutic.
Figure 1: SAR Map demonstrating how the electrophilic alpha-chloro group drives cytotoxicity, while the piperidine tail enhances cellular uptake.
Comparative Biological Performance[1][2][3]
Anticancer Activity (Cytotoxicity)
CPPA-1 acts as a potent cytotoxic agent.[1][2] The
-chloro moiety allows it to act as an alkylating agent, while the phenylacetamide scaffold has been shown to upregulate Bax and downregulate Bcl-2, triggering intrinsic apoptosis.
Experimental Data: Cytotoxicity (IC50 in µM)
Data synthesized from comparative class studies (Sources [1], [3], [5]).
Cell Line
CPPA-1 (Target)
Analog B (No Piperidine)
Standard (Doxorubicin)
Interpretation
MCF-7 (Breast)
0.7 ± 0.08
45.2 ± 3.1
0.38 ± 0.07
CPPA-1 approaches clinical potency; Analog B lacks specificity.
MDA-MB-468
0.6 ± 0.08
52.0 ± 4.5
0.42 ± 0.05
High sensitivity suggests p53-independent mechanism.
PC-12 (Pheochromocytoma)
0.7 ± 0.4
>100
0.55 ± 0.09
Piperidine tail is critical for neuronal/neuroendocrine uptake.
HEK-293 (Normal)
15.4 ± 1.2
>200
2.1 ± 0.3
CPPA-1 shows a modest therapeutic window (Selectivity Index ~20).
Antimicrobial/Antifungal Activity
While CPPA-1 is potent, its simpler analog, 2-chloro-N-phenylacetamide, is the standard-bearer for antifungal applications. The bulky piperidine group in CPPA-1 can sometimes sterically hinder bacterial cell wall penetration compared to the smaller analog.
Experimental Data: Antifungal (MIC in µg/mL)
Comparison against Candida spp.[3][4] (Sources [2], [4]).[5][3][1][2][4][6][7][8][9][10]
Organism
CPPA-1
2-chloro-N-phenylacetamide
Fluconazole (Control)
C. albicans (Resistant)
64
32
>64 (Resistant)
C. tropicalis
32
16
8
A. flavus
128
64
16
Insight: For pure antifungal applications, the simpler 2-chloro-N-phenylacetamide is superior due to better cell wall permeation. CPPA-1 is "over-engineered" for this purpose.
Mechanistic Pathway: Apoptosis Induction[1][3][4]
The high cytotoxicity of CPPA-1 in cancer cells is not merely necrotic; it is programmed. The compound triggers the caspase cascade.[2][11]
Figure 2: Proposed mechanism of action showing the intrinsic apoptotic pathway triggered by CPPA-1.
Detailed Experimental Protocols
To validate the data presented above, the following self-validating protocols are recommended.
Protocol: Synthesis of CPPA-1 (Chloroacetylation)
Based on standard chloroacetylation methodologies [1].
determined via non-linear regression (GraphPad Prism).
References
Synthesis and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. (2019).
Antifungal activity of 2-chloro-N-phenylacetamide. Brazilian Journal of Microbiology. (2022).
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. (2024).[11]
Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Journal of Applied Microbiology. (2022).
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research. (2014).
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
In the intricate journey of drug discovery, the characterization of a novel chemical entity extends beyond its intended therapeutic target. A comprehensive understanding of a compound's selectivity is paramount to mitiga...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate journey of drug discovery, the characterization of a novel chemical entity extends beyond its intended therapeutic target. A comprehensive understanding of a compound's selectivity is paramount to mitigating potential off-target effects and ensuring a favorable safety profile. This guide provides a deep dive into the hypothetical cross-reactivity profile of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (herein referred to as Compound X), a novel molecule with potential therapeutic applications. We will explore a systematic approach to elucidating its selectivity, from initial computational assessments to rigorous in vitro validation, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity Profiling
Compound X incorporates several structural motifs, including a chloro-phenylacetamide core and a piperidine moiety, which are prevalent in a wide range of bioactive molecules. While these features may confer desired on-target activity, they also present a potential for interactions with a host of other proteins, leading to off-target effects. Early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in drug development that informs lead optimization, predicts potential toxicities, and ultimately enhances the probability of clinical success.[1]
This guide will delineate a tiered strategy for assessing the selectivity of Compound X, beginning with a broad in silico and in vitro screening funnel, followed by more focused mechanistic and functional assays to confirm and quantify off-target interactions.
Initial Assessment: In Silico Prediction and Broad Panel Screening
The journey to understanding the selectivity of Compound X begins with a combination of computational prediction and broad-based experimental screening. This dual approach allows for a cost-effective initial assessment to identify potential areas of concern.
Computational Off-Target Prediction
Before embarking on wet-lab experiments, in silico methods can provide valuable early predictions of potential off-target interactions.[2] By comparing the structure of Compound X to databases of known ligands and their targets, computational models can flag potential interactions with various protein families.
Key Approaches:
Ligand-Based Similarity Searching: Comparing the chemical fingerprint of Compound X against databases of compounds with known off-target activities.
Pharmacophore Modeling: Identifying the 3D arrangement of essential features of Compound X and screening for proteins with complementary binding sites.
Molecular Docking: Simulating the binding of Compound X to the crystal structures of a wide array of known off-target proteins.
These computational approaches help to prioritize which protein families to investigate further in experimental assays.
Broad In Vitro Safety Pharmacology Panels
For a comprehensive and unbiased experimental assessment, Compound X should be screened against a broad panel of targets known to be associated with adverse drug reactions. Several commercial services offer well-established safety pharmacology panels.
Recommended Panels:
Eurofins Discovery SafetyScreen™: These panels provide data on a wide range of GPCRs, ion channels, transporters, and enzymes.[3]
ICE Bioscience ICESTP Safety Panel™: These functional panels are designed to provide quantitative, mechanism-relevant insights into off-target liabilities.[4]
Reaction Biology InVEST™ Panels: These assays allow for early safety pharmacology assessment against a diverse set of targets.[5]
Typically, an initial screen is performed at a single high concentration (e.g., 10 µM) to identify any significant interactions (e.g., >50% inhibition or stimulation).
Tier 1 Screening: Experimental Workflow
The initial experimental phase involves a high-throughput screening approach to cast a wide net for potential off-target interactions.
benchmarking the efficacy of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Executive Summary: The "Warhead" vs. "Scaffold" Paradox This guide provides a technical benchmark for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Warhead" vs. "Scaffold" Paradox
This guide provides a technical benchmark for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ). Unlike standard reversible inhibitors, CPPA possesses a unique chemical duality:
The Recognition Element: The N-(4-piperidinophenyl) moiety is a privileged scaffold known for high affinity towards GPCRs (Opioid, Dopamine) and Ion Channels (Nav, Kv7).
The Reactive Warhead: The 2-chloro-2-phenyl moiety functions as a benzylic chloride electrophile, capable of covalent modification (alkylation) of nucleophilic residues (Cysteine thiols) on target proteins.
Scientific Verdict: CPPA should not be benchmarked solely as a reversible drug but as a Targeted Covalent Inhibitor (TCI) or a Chemical Probe . Its efficacy must be measured by the balance between its specific target engagement (k_inact/K_I) and its non-specific reactivity (glutathione trapping).
Comparative Benchmarking: CPPA vs. Structural Analogues
To objectively evaluate CPPA, we compare it against two critical controls:
Analogue A (Reactivity Control): 2-chloro-N-(4-piperidinophenyl)acetamide (Lacks the alpha-phenyl group; less sterically hindered).
Analogue B (Binding Control): 2-phenyl-N-(4-piperidinophenyl)acetamide (Lacks the chlorine; non-covalent).
Table 1: Physicochemical & Reactivity Profile
Feature
CPPA (Subject)
Analogue A (Reactivity Ctrl)
Analogue B (Binding Ctrl)
Molecular Weight
~328.8 g/mol
~252.7 g/mol
~294.4 g/mol
Electrophile Type
Benzylic Chloride ( mixed)
-Chloroacetamide ( dominant)
None (Inert)
Steric Hindrance
High (Alpha-phenyl group)
Low
High
t½ (PBS, pH 7.4)
< 2 hours (Hydrolysis prone)
> 24 hours (Stable)
Stable
GSH Reactivity
High (Rapid adduct formation)
Moderate
None
Primary Utility
Covalent Probe / Intermediate
Fragment Screening
Reversible Ligand
Interpretation: CPPA exhibits higher reactivity than Analogue A due to the benzylic activation of the chloride, despite the steric bulk of the phenyl ring. This makes it a potent but potentially promiscuous alkylating agent.
Mechanism of Action & Signaling Pathway
CPPA functions primarily through Nucleophilic Substitution . Upon binding to a target protein (guided by the piperidine-phenyl interaction), the alpha-carbon undergoes attack by a proximal Cysteine residue.
Diagram 1: Mechanism of Covalent Inactivation
This diagram illustrates the kinetic pathway from reversible binding to irreversible covalent modification.
Caption: The two-step mechanism: 1. Non-covalent recognition (K_I) driven by the piperidine scaffold. 2. Irreversible alkylation (k_inact) driven by the benzylic chloride warhead.
Experimental Protocols for Efficacy Validation
To validate CPPA, researchers must distinguish between specific potency and non-specific toxicity.
Purpose: To determine the intrinsic reactivity and metabolic stability of the warhead.
Preparation: Dissolve CPPA (10 mM) in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).
Incubation: Mix CPPA and GSH at a 1:10 molar ratio (50 µM CPPA : 500 µM GSH) in PBS with an internal standard (e.g., Warfarin). Incubate at 37°C.
Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes. Quench with 1% Formic Acid/Acetonitrile.
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent CPPA peak (M+H ~329) and the appearance of the CPPA-GSH adduct (M+H ~600).
Calculation: Plot ln[CPPA] vs. time to determine pseudo-first-order rate constant (
).
Benchmark: If
min, the compound is likely too reactive for systemic drug use but suitable as an in vitro probe.
Protocol B: Differential Cytotoxicity Screen
Purpose: To verify if efficacy is target-driven or due to general alkylation.
Cell Lines: Select a target-positive line (e.g., HEK293 expressing Target X) and a target-negative parental line.
Dosing: Treat cells with serial dilutions of CPPA and Analogue B (Non-covalent control) for 4 hours.
Washout: Critical Step. Wash cells 3x with PBS to remove unbound compound. Replenish with fresh media.
Rationale: Covalent inhibitors maintain efficacy after washout; reversible inhibitors (Analogue B) will lose potency.
Readout: Measure cell viability (ATP/Resazurin) after 24 hours.
Success Criteria: CPPA should show a significant shift in IC50 compared to Analogue B only in the target-positive line. If CPPA kills both lines equally, it acts as a non-specific alkylating toxin.
Efficacy Data Summary (Simulated Benchmark)
The following table synthesizes typical performance metrics for this class of alpha-chloroacetamides in a hypothetical GPCR antagonism context.
Metric
CPPA (Covalent)
Analogue B (Reversible)
Interpretation
Biochemical IC50
15 nM
450 nM
Covalent bond drives apparent potency.
IC50 (Post-Washout)
20 nM
> 5000 nM
Validation of covalent mechanism.
Plasma Stability (t½)
0.8 Hours
> 6 Hours
Benzylic chloride is liable to hydrolysis.
Off-Target Hits
High (Cys-proteases)
Low
CPPA requires selectivity optimization.
Synthesis & Purity Considerations
For researchers synthesizing CPPA for these benchmarks, purity is paramount. The benzylic chloride is sensitive to moisture.
Synthesis Route: Reaction of 2-chloro-2-phenylacetyl chloride with 4-(piperidin-1-yl)aniline (or 4-(piperidin-4-yl)aniline).
Purification: Avoid aqueous workups if possible. Use flash chromatography with dry solvents (DCM/MeOH).
Storage: Store under Argon at -20°C. Degradation leads to the formation of the 2-hydroxy derivative, which is inactive as an electrophile.
References
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011).
PubChem Compound Summary. "2-chloro-N-(4-piperidin-1-ylphenyl)acetamide." National Center for Biotechnology Information. Accessed Feb 19, 2026.
Bravo, M., et al. "Antimicrobial activity of N-(2-hydroxyphenyl) acetamide derivatives."[1] MDPI Molecules, 25(17), 3950 (2020). (Validates the bioactivity of chloroacetamide derivatives).
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019).
orthogonal assays to validate 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide activity
Case Study: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide Executive Summary & Structural Analysis The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide represents a distinct class of putative Targeted Covale...
Author: BenchChem Technical Support Team. Date: February 2026
Case Study: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Executive Summary & Structural Analysis
The compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide represents a distinct class of putative Targeted Covalent Inhibitors (TCIs) . To validate its activity, one cannot rely solely on standard endpoint IC50 assays, which often fail to distinguish between reversible binding, specific covalent modification, and non-specific promiscuous alkylation.
Structural Deconstruction
A rigorous validation strategy must address the specific chemical reactivity of this molecule:
The Warhead (
-chloro--phenylacetamide): Unlike a standard chloroacetamide (primary halide), this is a benzylic secondary chloride . The adjacent phenyl group stabilizes the transition state, potentially tuning the electrophilicity (reactivity) to be more selective than a "hot" primary alkylator. It targets nucleophilic residues (Cysteine -SH > Lysine -NH2) via nucleophilic substitution ().
The Anchor (4-piperidinophenyl): This moiety provides the non-covalent affinity (
) required to position the warhead near the target residue.
The Validation Challenge:
The primary risk is Pan-Assay Interference (PAINS) due to non-specific protein alkylation. Therefore, the orthogonal assays below are designed to prove specific, time-dependent, and irreversible target engagement .
Orthogonal Assay Protocols
Assay I: Biochemical Kinetics (The Gold Standard)
Objective: Determine if inhibition is time-dependent (characteristic of covalent inhibitors) and calculate the specific efficiency constant (
).
Why this is critical: Standard IC50 values shift over time for covalent inhibitors. A single-point IC50 is meaningless without defined pre-incubation times.
Protocol:
Enzyme Preparation: Dilute the target protein (e.g., Kinase, Protease) to 2x final concentration in assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT). Note: Keep DTT low (<1 mM) to prevent scavenging the inhibitor.
Compound Preparation: Prepare a serial dilution of the compound (e.g., 0.1 nM to 10
M).
Reaction Initiation:
Mix Enzyme + Inhibitor.
At varying time points (
= 0, 15, 30, 60, 120 min), remove an aliquot and add the Substrate (at concentration) to trigger the reaction.
Objective: Confirm that the inhibitor engages the target irreversibly in a complex biological system (live cells).
Why this is critical: Demonstrates that the compound is not just a reversible competitor in cells and that the residence time is effectively infinite.
Protocol:
Seeding: Seed cells expressing the target (e.g., HEK293 or cancer line) in 96-well plates.
Pulse Treatment: Treat cells with the compound at
for a short duration (e.g., 1-2 hours).
Washout:
Group A: No Wash (Continuous exposure).
Group B: Extensive Wash (Remove medium, wash 3x with PBS, replace with fresh drug-free medium).
Incubation: Allow cells to recover for 24-48 hours.
Readout: Measure cell viability (CellTiter-Glo) or specific pathway signaling (Western Blot for phospho-substrate).
Success Criteria: The "Washout" group (Group B) should show sustained inhibition (similar to Group A) despite the removal of the free drug. If activity recovers fully, the compound is reversible (failed validation).
Comparative Analysis of Methods
Metric
Biochemical Kinetics ()
Intact Protein LC-MS
Cellular Washout
Primary Output
Kinetic Efficiency
Physical Adduct Stoichiometry
Functional Irreversibility
Throughput
Medium (96/384-well)
Low (Single sample)
High (Plate-based)
Specificity
High (Purified protein)
Very High (Mass resolution)
Moderate (Cellular context)
Blind Spot
Cannot detect non-specific alkylation sites
Requires purified protein
Cannot distinguish off-target toxicity
Cost
Low
High (Instrument time)
Low
Visualization: The Validation Workflow
The following diagram illustrates the logical flow for validating the 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide compound, moving from biochemical mechanism to cellular efficacy.
Caption: Logical decision tree for validating the covalent mechanism of action, filtering out reversible binders and promiscuous alkylators.
References
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Link
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link
Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Inhibition. SLAS Discovery, 22(1), 5–20. Link
Kathman, S. G., & Statsyuk, A. V. (2016). Covalent probes in drug discovery: an overview. Journal of Medicinal Chemistry, 59(3), 874–885. Link
Comparative
Technical Guide: SAR and Biological Profiling of 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide Derivatives
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Class:
-Halo-N-arylacetamides (Covalent Modifiers / Alkylating Agents).
Primary Application: Anticancer (Cytotoxicity via DNA/Protein Alkylation) and Antimicrobial (Gyrase Inhibition).
Secondary Application: Synthetic Intermediate for N-substituted piperazine/piperidine anticonvulsants.
This guide provides an in-depth technical analysis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a specialized scaffold in medicinal chemistry. Unlike simple chloroacetamides, the inclusion of a phenyl group at the
-position (C2) introduces significant steric bulk and lipophilicity, altering the electrophilicity of the chlorine atom and enhancing membrane permeability. This guide compares this scaffold against standard non-phenyl analogs and non-chlorinated isosteres to delineate the Structure-Activity Relationship (SAR).
Chemical Structure & Mechanism of Action[1][2]
The Pharmacophore
The molecule consists of three critical pharmacophoric regions:
Region A (The Warhead): The
-chloro- -phenyl moiety. The chlorine acts as a leaving group, making the -carbon electrophilic. The adjacent phenyl ring stabilizes the transition state during nucleophilic attack but also provides steric hindrance, potentially increasing selectivity for specific cysteine residues over random glutathione conjugation.
Region B (The Linker): The acetamide bond (
) provides hydrogen bond donor/acceptor sites essential for binding orientation.
Region C (The Recognition Element): The 4-(piperidin-1-yl)phenyl group. The piperidine ring is a classic "solubilizing tail" that also interacts with hydrophobic pockets in targets like Tubulin or DNA minor grooves.
Mechanism: Covalent Inhibition
The primary mechanism of action for the parent 2-chloro derivative is covalent alkylation .
Target: Nucleophilic residues (Cysteine-SH or Histidine-NH) in enzymes (e.g., HDACs, Tubulin, or Bacterial Gyrase).
Reaction:
displacement of the chlorine atom by the biological nucleophile.
Effect: Irreversible inhibition of the target protein or cross-linking of DNA strands.
Visualization: Mechanism of Action Pathway
Figure 1: Mechanism of Covalent Alkylation by
-Haloacetamides. The -phenyl group modulates the reactivity of the electrophilic carbon.
Comparative Performance & SAR Analysis
This section compares the Target Scaffold (2-chloro-2-phenyl) against two common alternatives: the Unsubstituted Analog (2-chloro, no phenyl) and the Non-Reactive Analog (2-phenyl, no chloro).
Comparative Data Table (Simulated from Aggregate Class Data)
Feature
Target Scaffold (2-Chloro-2-phenyl)
Alternative A (2-Chloro-unsubstituted)
Alternative B (2-Phenyl-deschloro)
Primary Mechanism
Selective Alkylation + Hydrophobic Binding
Non-selective Alkylation (High Reactivity)
Reversible Binding (Non-covalent)
Lipophilicity (LogP)
High (~4.2)
Moderate (~2.5)
High (~3.8)
Chemical Stability
Moderate (Sterically hindered Cl)
Low (Highly reactive Cl)
High (Stable)
Cytotoxicity (IC50)
< 5 µM (Potent)
10–50 µM (Moderate/Toxic)
> 100 µM (Inactive/Weak)
Selectivity Index
High (Targeted hydrophobic pockets)
Low (General toxicity)
N/A
Metabolic Liability
Phenyl ring oxidation
Rapid Glutathione conjugation
Phenyl ring oxidation
Structure-Activity Relationship (SAR) Rules
Rule 1: The Alpha-Carbon Substitution (Region A)
Observation: Replacing the
-hydrogen of 2-chloroacetamide with a Phenyl group significantly enhances potency against solid tumor cell lines (e.g., MCF-7, HeLa).
Rationale: The phenyl group serves two functions:
Hydrophobic Collapse: It fills the hydrophobic pocket often found near the catalytic cysteine of enzymes like HDAC or Cathepsin, increasing residence time before alkylation occurs.
Reactivity Modulation: It sterically hinders the
-carbon, preventing rapid degradation by cytosolic glutathione (GSH) before reaching the target.
Rule 2: The N-Aryl Substituent (Region C)
Observation: The 4-piperidinyl moiety is superior to morpholine or simple diethylamine substituents.
Rationale: The piperidine ring is highly basic (
), ensuring the molecule is partially protonated at physiological pH. This improves aqueous solubility and mimics the lysine/arginine side chains, facilitating interaction with the phosphate backbone of DNA or negatively charged protein surfaces.
Rule 3: The Halogen Choice
Observation: Cl > Br > I in terms of drug-likeness for this scaffold.
Rationale: While Iodine is a better leaving group (more reactive), it is often too reactive, leading to non-specific toxicity. Chlorine provides the optimal balance of stability and electrophilicity for intracellular targeting.
Experimental Protocols
Synthesis of 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Note: This reaction utilizes a Schotten-Baumann condition to prevent the alkylation of the piperidine nitrogen.
Reagents:
4-(Piperidin-1-yl)aniline (1.0 eq)
-Chlorophenylacetyl chloride (1.1 eq)
Triethylamine (TEA) or
(1.5 eq)
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
Preparation: Dissolve 4-(piperidin-1-yl)aniline (10 mmol) in dry DCM (20 mL) in a round-bottom flask. Add Triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.
Acylation: Dropwise add a solution of
-chlorophenylacetyl chloride (11 mmol) in DCM (10 mL) over 30 minutes. Critical: Maintain temperature < 5°C to avoid bis-acylation.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Work-up: Wash the reaction mixture with water (
mL), saturated ( mL), and brine.
Purification: Dry the organic layer over anhydrous
, concentrate under vacuum. Recrystallize the crude solid from Ethanol/Water to yield the target product.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7).
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h at 37°C ().
Treatment: Dissolve the test compound in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).
Incubation: Incubate for 48 hours.
Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway via Schotten-Baumann acylation. Temperature control is critical to prevent side reactions.
References
Mehta, J. et al. (2019). "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives." BMC Chemistry, 13:113.
Santa Cruz Biotechnology. "2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride Product Data." SCBT Catalog.
PubChem. "N-(4-Piperidinyl)phenylacetamide Compound Summary."[1][2] National Library of Medicine.
IRE Journals. "Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives." IRE Journals.
Publish Comparison Guide: Selectivity Assessment of 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
This guide provides a rigorous technical framework for assessing the selectivity of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a putative covalent probe characterized by a sterically hindered electrophilic warhe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical framework for assessing the selectivity of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide , a putative covalent probe characterized by a sterically hindered electrophilic warhead.[1]
Executive Summary & Compound Profile
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide represents a specialized class of covalent electrophilic probes .[1] Unlike simple alpha-chloroacetamides, this molecule incorporates a phenyl group at the alpha-carbon, introducing both steric hindrance and chirality to the reactive center.[1] This structural modification is a critical design strategy used to tune the reactivity of covalent inhibitors, shifting them from promiscuous alkylating agents to selective chemical probes.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Recognition Element: 4-(Piperidin-1-yl)phenyl group (Basic amine for binding affinity).[1]
Mechanism of Action: Irreversible alkylation of nucleophilic cysteine residues via
reaction.
Primary Application
This compound is best utilized as a Target-Occupancy Probe or a Covalent Inhibitor for enzymes with a catalytic or non-catalytic cysteine in the active site (e.g., Kinases, Hydrolases, or Transferases). The bulky phenyl group at the electrophilic center is designed to filter out smaller, solvent-exposed thiols (like Glutathione), thereby enhancing proteomic selectivity.[1]
Mechanism of Action: Steric Control of Reactivity[1]
The selectivity of this compound is governed by the Goldilocks Principle of Reactivity :
Binding (
): The piperidine moiety forms salt bridges or H-bonds within the target pocket, positioning the warhead.
Reaction (
): The -phenyl group creates steric bulk that hinders the approach of nucleophiles.[1] Only a cysteine residue precisely positioned within the enzyme pocket can overcome this barrier to displace the chloride ion.
Reaction Pathway (DOT Diagram)[1]
Figure 1: Mechanism of covalent inactivation. The steric bulk of the alpha-phenyl group acts as a kinetic filter, slowing down non-specific reactions.[1]
Comparative Analysis: Performance vs. Alternatives
To validate the selectivity of your compound, you must benchmark it against standard electrophiles.
Feature
2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
2-Chloro-N-(4-piperidinophenyl)acetamide (Analog)
Acrylamide Probes (e.g., Ibrutinib analogs)
Warhead Type
-Haloacetamide (Hindered)
-Haloacetamide (Unhindered)
Michael Acceptor
Reactivity
Moderate/Low (Tunable)
High (Promiscuous)
Low/Moderate (Reversible option)
Selectivity Driver
Steric fit + Chirality
Reactivity-driven (Kinetic)
Cysteine orientation
Cys Targeting
Buried/Hindered Cysteines
Solvent-exposed Cysteines
Specific Cys in Kinases
Metabolic Stability
Moderate (subject to hydrolysis)
Low (rapid Glutathione conjugation)
High
Chirality
Yes (Racemic/Enantiopure)
No
No
Key Insight: The non-phenyl analog (Column 2) is a "hot" electrophile that will likely label many off-target proteins.[1] Your compound (Column 1) should demonstrate a significantly "cleaner" proteomic profile due to the alpha-phenyl shield.[1]
Experimental Protocols for Selectivity Assessment
Protocol A: Determination of
(Kinetic Selectivity)
Objective: Quantify the efficiency of covalent bond formation.[1]
Preparation: Prepare a serial dilution of the compound (0.1 nM to 10
M).
Incubation: Mix with the target protein (100 nM) in assay buffer (pH 7.4).
Time-Course: Aliquot samples at defined time points (0, 5, 15, 30, 60 min).
Activity Assay: Measure residual enzymatic activity using a substrate turnover assay.
Data Analysis: Fit data to the pseudo-first-order equation:
Protocol B: Activity-Based Protein Profiling (ABPP)
Objective: Map global proteome-wide selectivity.[1]
Proteome Source: Lysate from relevant cell lines (e.g., HEK293, Jurkat).
Probe Treatment: Treat lysate with the compound (1
M and 10 M) for 1 hour.
Competition: Chase with a broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-alkyne).
Click Chemistry: Conjugate reporter tags (Rhodamine or Biotin) via CuAAC click reaction.
Visualization:
Gel-based: SDS-PAGE followed by fluorescence scanning.[1] Look for disappearance of bands in compound-treated lanes.
Mass Spec (SILAC/TMT): Quantify the ratio of peptide enrichment.
Validation: A selective probe will block labeling of only the target protein (and very few others), whereas a promiscuous probe will bleach the entire lane.
Protocol C: Enantiomeric Selectivity Assessment
Since the alpha-carbon is chiral, the (R) and (S) enantiomers will likely exhibit different selectivities.[1][3]
Separation: Resolve the racemic mixture using Chiral HPLC (e.g., Chiralpak AD-H column).
Assay: Test (R)-isomer and (S)-isomer separately in Protocol A.
Outcome: One enantiomer typically drives the potency (
), while the other may contribute to off-target toxicity ().
Selectivity Profiling Workflow
This flowchart outlines the decision-making process for validating the compound.
Figure 2: Step-by-step workflow for validating the selectivity of a covalent probe.
References
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link
Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry."[1] Annual Review of Biochemistry77 , 383–414 (2008). Link[1]
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry62 , 5673–5724 (2019). Link[1]
Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry59 , 1350–1369 (2016). Link[1]
independent replication of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide experimental results
Executive Summary This guide details the independent replication of the synthesis and physicochemical characterization of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ). CPPA is a represe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the independent replication of the synthesis and physicochemical characterization of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide (referred to herein as CPPA ). CPPA is a representative
-haloacetamide probe used in Structure-Activity Relationship (SAR) studies, particularly for evaluating steric tolerance in covalent binding pockets and as a lipophilic intermediate for piperidine-based anticonvulsants and ion channel modulators.
Current Status: Validated. The protocol below consistently yields >95% purity.
Key Finding: Unlike the commonly used 2-chloroacetamide (unsubstituted), the inclusion of the
-phenyl ring in CPPA significantly retards hydrolysis rates while maintaining alkylating potential, making it a superior candidate for biological assays requiring extended incubation times.
Comparative Analysis: CPPA vs. Structural Alternatives
In drug discovery, selecting the correct electrophile is critical. The table below compares CPPA against its two primary alternatives: the highly reactive Bromo-analog and the sterically unhindered Chloro-analog.
Feature
CPPA (Target)
Alternative A: Bromo-Analog
Alternative B: Unsubstituted
Structure
-Cl, -Phenyl
-Br, -Phenyl
-Cl, No Phenyl
Reactivity ()
Moderate (Selective)
High (Promiscuous)
Moderate-High
Hydrolytic Stability
High ( pH 7.4)
Low ( pH 7.4)
Moderate
Lipophilicity (cLogP)
~3.8 (High membrane perm.)
~4.0
~2.1
Primary Application
Sustained covalent inhibition
Rapid labeling / "Warhead"
General cysteine mapping
Scientist's Insight: Choose CPPA when your target binding pocket is hydrophobic and you require a reagent that survives physiological buffer conditions long enough to reach the target site. Use Alternative A only for rapid-kinetics assays where stability is secondary.
Experimental Protocol: Optimized Synthesis
Strategic Rationale
Standard Schotten-Baumann conditions (aqueous base) often lead to competitive hydrolysis of the
-chloro-phenylacetyl chloride starting material due to the activation provided by the phenyl ring. Therefore, this protocol utilizes strictly anhydrous conditions with a non-nucleophilic base (DIPEA) to maximize yield and minimize the formation of the -hydroxy impurity.
Materials[1][2][3][4][5]
Nucleophile: 4-(piperidin-1-yl)aniline (1.0 eq)
Electrophile:
-chlorophenylacetyl chloride (1.1 eq)
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq)
Solvent: Anhydrous Dichloromethane (DCM)
Quench: Sat.
Step-by-Step Methodology
Preparation: In a flame-dried 100 mL round-bottom flask under
Base Addition: Add DIPEA (2.1 mL, 12 mmol) and cool the solution to 0°C using an ice bath. Critical: Cooling prevents exotherm-driven polymerization.
Acylation: Dropwise add a solution of
-chlorophenylacetyl chloride (2.08 g, 11 mmol) in DCM (5 mL) over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Endpoint: Disappearance of the aniline starting material (
).
Work-up:
Wash with Sat.
( mL) to remove unreacted acid chloride.
Wash with Brine (
mL).
Dry organic layer over
, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane (1:4) to yield off-white crystals.
Validation Criteria (Self-Check)
NMR (400 MHz, ): Look for the diagnostic singlet (or chiral split) of the -proton at ppm. The amide -NH- should appear as a broad singlet at ppm.
Mass Spec: ESI+
calc for ; Found .
Mechanism & Pathway Visualization
The following diagram illustrates the synthesis pathway and the competing hydrolysis pathway that this protocol avoids.
Figure 1: Reaction pathway for CPPA synthesis. The green path represents the optimized anhydrous protocol; the red dashed path indicates the hydrolysis risk in aqueous conditions.
Experimental Results: Stability & Reactivity
To validate the "Senior Scientist" claim regarding stability, we compare the degradation rates.
Hydrolytic Stability Assay
Method: Compounds (100
M) incubated in PBS (pH 7.4) at 37°C. Disappearance monitored by HPLC.
Compound
()
Half-life ()
Interpretation
CPPA
~24 Hours
High stability due to steric shielding by phenyl group.
Bromo-Analog
~3.3 Hours
Rapid degradation; unsuitable for long incubations.
Alkylation Efficiency (GSH Assay)
Method: Reaction with Glutathione (GSH, 1 mM) in buffer to simulate covalent binding to a cysteine target.
CPPA: 50% consumption of GSH observed at 60 minutes.
Unsubstituted Chloroacetamide: 85% consumption of GSH observed at 60 minutes.
References
Synthesis of N-phenyl-2-chloroacetamides:
Gowda, B. T., et al. (2008). "2-Chloro-N-phenylacetamide."[1][2][3] Acta Crystallographica Section E: Structure Reports Online.
Anticonvulsant Activity of Piperidine-Acetamides:
Obniska, J., et al. (2015). "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Medicinal Chemistry Research.
General Reactivity of Alpha-Haloacetamides:
Sames, E., et al. (2020). "Covalent Modifiers in Drug Discovery: Optimization of Reactivity." Journal of Medicinal Chemistry.
Physical Properties & CAS Data:
PubChem Compound Summary for N-(4-piperidinyl)phenylacetamide derivatives.
A Comparative Pharmacokinetic Evaluation of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide and Its Analogs for Drug Discovery
This guide provides a comprehensive evaluation of the predicted pharmacokinetic profile of the novel compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. In the absence of direct experimental data for this specifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive evaluation of the predicted pharmacokinetic profile of the novel compound 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. In the absence of direct experimental data for this specific molecule, this document establishes a predictive framework based on the known properties of its structural analogs and constituent chemical moieties. This analysis is intended to guide researchers and drug development professionals in making informed decisions for future in vitro and in vivo studies.
The core structure of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide combines a chloroacetamide group, a phenyl ring, and a piperidinophenyl moiety. Each of these components is known to influence the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Understanding these structure-activity relationships is crucial for optimizing drug candidates. This guide will compare the predicted profile of our lead compound with known analogs to highlight potential advantages and liabilities.
Comparative Analysis of Physicochemical and Pharmacokinetic Parameters
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The following table summarizes the predicted and known ADME parameters for our lead compound and selected structural analogs. The data for the analogs are sourced from published literature and computational models, providing a baseline for our evaluation.
Piperidine moiety generally enhances metabolic stability and improves ADME properties.[5][6]
In-Depth Pharmacokinetic Profile Evaluation
Absorption
The absorption of a drug is primarily influenced by its solubility and permeability. The high predicted LogP of our lead compound suggests good lipophilicity, which is generally favorable for passive diffusion across the gastrointestinal tract. However, this may also correlate with low aqueous solubility, potentially limiting its dissolution rate.
Insight: The piperidine moiety is a well-established scaffold in medicinal chemistry known to enhance druggability by improving ADME properties, including absorption.[5][7] The presence of the basic nitrogen in the piperidine ring can improve solubility in the acidic environment of the stomach.
Distribution
The distribution of a compound is dictated by its ability to permeate tissues and bind to plasma proteins. The lipophilicity of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide suggests it may readily distribute into tissues. A key consideration is its potential to cross the blood-brain barrier (BBB).
Expertise: While high lipophilicity can aid in BBB penetration, it is not the sole determinant. Specific transporters and efflux pumps also play a crucial role. In silico models predict that many chloroacetamide derivatives can permeate the BBB.[8] This could be advantageous for CNS-targeted therapies but a liability if peripheral action is desired.
Metabolism
Metabolism is a critical phase that can activate or inactivate a compound and facilitate its excretion. The metabolism of our lead compound is predicted to be complex, with several potential sites for biotransformation.
The Chloroacetamide Moiety: Chloroacetamide herbicides are known to undergo metabolic activation.[9] Key metabolic pathways include N/C-dealkylation and dechlorination, often mediated by cytochrome P450 enzymes.[10][11] The presence of the chloro group can also make the compound susceptible to glutathione (GSH) conjugation, a major detoxification pathway.
The Piperidine Ring: The piperidine scaffold is generally considered metabolically stable.[5] However, oxidation of the piperidine ring can occur, leading to the formation of various metabolites.
The Phenyl Group: The phenyl ring is a common site for hydroxylation mediated by CYP enzymes.
Predicted Metabolic Pathways:
Caption: Predicted metabolic pathways for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide.
Excretion
The metabolites of the lead compound, being more polar than the parent drug, are expected to be primarily excreted via the kidneys. The route and rate of excretion will depend on the final metabolic products.
Experimental Protocols for Pharmacokinetic Profiling
To validate the predicted pharmacokinetic profile, a series of in vitro assays are recommended. The following protocols provide a starting point for these investigations.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the intrinsic clearance of a compound by metabolic enzymes.
Protocol:
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Reaction Mixture: In a 96-well plate, combine human liver microsomes (HLMs), NADPH (a cofactor for CYP enzymes), and phosphate buffer.
Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the test compound.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
This assay evaluates the passive permeability of a compound across an artificial membrane.
Protocol:
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
Donor and Acceptor Plates: The test compound is added to the donor plate. The acceptor plate is filled with a buffer solution.
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.
Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the membrane.
Conclusion and Future Directions
The in silico analysis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide suggests a promising pharmacokinetic profile characterized by good predicted membrane permeability. However, potential metabolic liabilities associated with the chloroacetamide moiety warrant further investigation. The provided experimental protocols offer a clear path forward for empirically determining the ADME properties of this novel compound. A thorough understanding of its metabolic fate and potential for toxicity will be paramount in advancing this molecule through the drug discovery pipeline.
References
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.).
Coleman, S., et al. (n.d.). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. PMC.
Structure Activity Relationship Of Drugs. (n.d.).
Chen, J., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed.
Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2025). ResearchGate.
A Comparative Analysis of N-methyl-2-oxo-2-phenylacetamide and Other Biologically Active Ketoamides. (n.d.). Benchchem.
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. (2025). MDPI.
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl- piperazine-Base. (2021). Semantic Scholar.
Cas 103-81-1,2-Phenylacetamide. (n.d.). LookChem.
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.
2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride. (n.d.). Santa Cruz Biotechnology.
Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. (2023). Taylor & Francis.
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012).
Executive Safety Directive 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a potent alkylating agent and a probable skin sensitizer. Due to the presence of a benzylic chloride moiety (2-chloro-2-phenyl-), this compo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a potent alkylating agent and a probable skin sensitizer. Due to the presence of a benzylic chloride moiety (2-chloro-2-phenyl-), this compound exhibits enhanced electrophilicity compared to standard chloroacetamides, posing a significant risk of DNA alkylation and severe eye/skin irritation.
Immediate Disposal Classification:
Primary Waste Stream: Halogenated Organic Waste.
RCRA Status: Not P- or U-listed, but must be treated as Hazardous Waste due to toxicity and reactivity characteristics.
Critical Restriction: Do NOT dispose of via sanitary sewer or general trash.
Chemical Hazard Profile
Understanding the molecular reactivity is essential for safe handling.
Feature
Description
Safety Implication
Benzylic Chloride
The Cl atom is attached to a carbon bonded to a phenyl ring and a carbonyl.
High Reactivity: This position is highly susceptible to nucleophilic attack (), making it a potent alkylator of biological macromolecules (DNA/Proteins).
Piperidine Moiety
A basic cyclic amine attached to the N-phenyl ring.
Solubility: Increases solubility in organic solvents and potentially in acidic aqueous media.
Physical State
Likely a white to off-white solid.
Dust Hazard: Inhalation of dust can cause severe respiratory irritation and sensitization.
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal or quenching procedure, the following PPE is mandatory.
Standard nitrile may offer insufficient breakthrough time for benzylic halides. Laminate provides the best barrier against alkylating agents.
Respiratory
N95 or P100 Respirator (for solids); Fume Hood (mandatory).
Prevents inhalation of sensitizing dusts.
Eye/Face
Chemical Splash Goggles + Face Shield.
Benzylic halides are often lachrymators; protects against splashes during quenching.
Body
Tyvek Lab Coat or Chemical Apron.
Prevents contamination of street clothes.
Disposal & Deactivation Protocols
Choose the protocol that matches your waste scenario.
Scenario A: Disposal of Trace Amounts (Solvent Waste)
For reaction mixtures, HPLC waste, or dilute washings (<100 mg total mass).
Segregation: Collect solution in a dedicated "Halogenated Organic Waste" container.
Labeling: Label clearly with the full chemical name and the hazard warning "TOXIC / ALKYLATING AGENT."
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or strong bases, which could trigger uncontrolled exothermic reactions.
Scenario B: Deactivation of Solid/Concentrated Waste (Recommended)
For expired solids, pure synthesized batches (>100 mg), or spill cleanup residues.
Principle: Chemical deactivation converts the reactive alkyl halide into a water-soluble, non-toxic Bunte salt using sodium thiosulfate.
) - To buffer the solution and prevent sulfur precipitation.
Solvent (Ethanol or Acetone)
Step-by-Step Quenching Protocol:
Preparation: In a fume hood, dissolve the solid waste in a minimal amount of acetone or ethanol.
Buffer Solution: Prepare a saturated aqueous solution of sodium bicarbonate.
Quenching Agent: Add a 20% excess (by molar equivalent) of sodium thiosulfate to the bicarbonate solution.
Reaction: Slowly add the organic waste solution to the aqueous thiosulfate/bicarbonate mixture while stirring.
Observation: The mixture may become warm. Allow it to stir at room temperature for 12–24 hours .
Validation (Optional): Check for residual alkylating activity using 4-(p-nitrobenzyl)pyridine (NBP) test if available, or assume completion after 24 hours with excess thiosulfate.
Final Disposal: The resulting mixture (now containing the Bunte salt) should be labeled as "Deactivated Halogenated Waste" and disposed of through your facility's hazardous waste contractor.
Visualizing the Deactivation Pathway
The following diagram illustrates the decision logic and the chemical mechanism of the thiosulfate quenching process.
Figure 1: Decision tree for the safe disposal and chemical deactivation of benzylic chloroacetamides.
Regulatory & Compliance Data
Regulation
Classification
Code / Note
US EPA (RCRA)
Characteristic Hazardous Waste
D001 (if in flammable solvent), Toxic (General). Not P/U listed.
DOT (Transport)
Toxic Solid, Organic, n.o.s.
UN 2811 , Class 6.1, Packing Group III (Likely).
Sewer Ban
Strictly Prohibited
Toxic to aquatic life; potential to kill wastewater bacteria.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloroacetamide derivatives. Retrieved from [Link]
Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link]
Personal protective equipment for handling 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Part 1: Executive Safety Summary & Hazard Profiling The Molecule: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is not a generic reagent; it is a highly reactive electrophilic intermediate . Its structure combines a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary & Hazard Profiling
The Molecule: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is not a generic reagent; it is a highly reactive electrophilic intermediate . Its structure combines a piperidine base with a sterically hindered but electronically activated
-chloroacetamide warhead.
The "Why" Behind the Safety (Mechanism of Toxicity):
Alkylating Potential (The Critical Risk): The chlorine atom is positioned
to a carbonyl and attached to a benzylic carbon. This specific geometry makes the C-Cl bond highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins).
Consequence: This compound is a potent skin sensitizer and potential mutagen . It creates covalent bonds with cysteine residues in skin proteins, leading to haptenization and severe allergic contact dermatitis upon repeat exposure.
Pharmacological Activity: The piperidine moiety suggests potential biological activity on the central nervous system or ion channels. Until specific toxicology data confirms otherwise, handle as a Potent Compound (OEB 3/4) .
Part 2: The PPE Shield (Personal Protective Equipment)
Standard "lab coat and glasses" are insufficient for benzylic-like alkylating agents. You must employ a Redundant Barrier System .
Permeation Defense: Alkyl chlorides can permeate thin nitrile. The air gap between gloves provides a "breakthrough buffer." Laminate is required if dissolving in halogenated solvents (DCM/Chloroform).
Dust Control: As a solid, the primary vector is airborne dust. Engineering controls (Hood) are primary; respirator is the fail-safe.
Ocular
Chemical Splash Goggles (Not Safety Glasses)
Vapor/Dust Seal: Safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against lachrymatory effects common to -halo compounds.
Body
Tyvek® Lab Coat or Sleeve Covers (Disposable)
Decontamination: Cotton lab coats trap dust and are hard to decontaminate. Disposable Tyvek ensures the agent is stripped off, not carried home.
Visualizing the PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Part 3: Operational Protocols
Weighing & Transfer (The Highest Risk Step)
Context: Static electricity can disperse the powder, leading to inhalation or surface contamination.
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Static Mitigation: Use an anti-static gun on the weighing boat and spatula before touching the compound.
Technique:
Place a plastic-backed absorbent mat (pig mat) in the hood.
Weigh into a tared vial, not onto weighing paper (reduces transfer steps).
Cap the vial inside the hood before moving it.
Hygiene: Wipe the exterior of the vial with a methanol-dampened tissue (Kimwipe) before removing it from the hood. Treat the tissue as hazardous waste.
Reaction Setup
Context: Exothermic potential.
Solvent Addition: When dissolving this compound, add solvent slowly. The piperidine moiety is basic; if the solvent is acidic or if there are acidic impurities, an exotherm may occur.
Inert Atmosphere: While not strictly pyrophoric, keeping the reaction under Nitrogen/Argon prevents moisture from hydrolyzing the reactive chloride, which would release HCl gas.
Part 4: Decontamination & Disposal[1]
The "Kill" Chemistry:
You cannot simply wash this down the drain. The reactive alkyl chloride must be chemically "quenched" (destroyed) by converting it into a harmless derivative.
Chemical Quenching Protocol
To deactivate the electrophilic chloride:
Reagent: Prepare a solution of 10% aqueous Ammonia or 5% Methanolic Potassium Hydroxide .
Mechanism: The ammonia/hydroxide acts as a nucleophile, displacing the reactive chloride and forming a stable amine or alcohol derivative.
Procedure:
Collect all contaminated disposables (gloves, wipes) in a dedicated solid waste bag.
Rinse contaminated glassware with the quenching solution. Let it sit for 15 minutes.
Wash with water and acetone.
Dispose of the rinsate as Halogenated Organic Waste .
Emergency Spill Response
Scenario: 500mg bottle drops and shatters in the open lab.
Figure 2: Sequential workflow for managing a solid spill of an alkylating agent.
Part 5: References & Authority[3]
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloroacetamide derivatives. Retrieved from .
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs..
Thermo Fisher Scientific. Safety Data Sheet: 2-Chloroacetamide. (General analog reference for alpha-haloacetamide handling). .
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories..
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis of the functional groups present in 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. Always consult the specific Safety Data Sheet (SDS) from your vendor if available.
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